molecular formula C41H54N4O2 B1677021 NT2 Purpurin CAS No. 99128-91-3

NT2 Purpurin

Cat. No.: B1677021
CAS No.: 99128-91-3
M. Wt: 632.9 g/mol
InChI Key: VAVOKFPYRGBZQU-XTOKEVBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NT2 Purpurin is a synthetic purpurin analog supplied with high purity (98%) for research applications . This compound is a key photosensitizer studied for use in Photodynamic Therapy (PDT) for the treatment of various induced tumors . Its core research value lies in its ability to generate a cytotoxic effect upon illumination, effectively targeting and eradicating neoplastic cells . Studies demonstrate that hydrophobic purpurin derivatives like NT2 Purpurin can be effectively solubilized in delivery vehicles such as Cremophor EL emulsions for in vivo administration . Researchers have successfully employed NT2 Purpurin in dose-response analyses for the photodynamic treatment of transplantable FANFT-induced urothelial tumors, establishing its potency in experimental models . The compound's mechanism of action involves localized photodamage; research indicates that different purpurins accumulate in distinct intracellular compartments, leading to mechanisms such as the inhibition of DNA biosynthesis or damage to membrane transport systems upon light activation . NT2 Purpurin is characterized by its molecular formula C41H52N4O2 and a molecular weight of 632.89 g/mol . It is assigned the CAS Registry Number 99128-91-3 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans. REFERENCES Selman SH, Garbo GM, Keck RW, Kreimer-Birnbaum M, Morgan AR. A dose response analysis of purpurin derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors. J Urol. 1987 Jun;137(6):1255-7. PubMed PMID: 3586170 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99128-91-3

Molecular Formula

C41H54N4O2

Molecular Weight

632.9 g/mol

IUPAC Name

ethyl 5,11,12,16,17,21,22,26-octaethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),3,7,9,11,13,15,17,19,21-undecaene-4-carboxylate

InChI

InChI=1S/C41H52N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h19-22,30,42-43H,10-18H2,1-9H3

InChI Key

VAVOKFPYRGBZQU-XTOKEVBZSA-N

SMILES

CCC1C2=NC3=C(C=C(C13CC)C(=O)OCC)C4=NC(=CC5=C(C(=C(N5)C=C6C(=C(C(=C2)N6)CC)CC)CC)CC)C(=C4CC)CC

Canonical SMILES

CCC1C2=NC3=C(C=C(C13CC)C(=O)OCC)C4=NC(=CC5=C(C(=C(N5)C=C6C(=C(C(=C2)N6)CC)CC)CC)CC)C(=C4CC)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NT-2 purpurin
NT2 purpurin
purpurin NT 2

Origin of Product

United States

Foundational & Exploratory

NT2 Purpurin: Chemical Architecture, Photophysics, and Therapeutic Potential

[1]

Part 1: Executive Summary & Chemical Identity[1]

NT2 Purpurin (Code: NT2) is a synthetic hydrophobic photosensitizer belonging to the purpurin class—structurally defined as chlorins (dihydroporphyrins) possessing a fused isocyclic ring (typically a cyclopentenyl or lactone ring) annealed to the macrocycle.

Unlike natural purpurins derived from chlorophyll degradation (e.g., Purpurin-18), NT2 is synthesized from Octaethylporphyrin (OEP) .[1] This synthetic origin ensures a high degree of chemical purity, avoiding the biological variability often found in hematoporphyrin derivatives (HpD).

Chemical Identification
ParameterDetail
Common Name NT2 Purpurin
Chemical Name Octaethylpurpurin ethyl ester
IUPAC Name Ethyl 5,11,12,16,17,21,22,26-octaethyl-7,23,24,25-tetrazahexacyclo[18.2.1...]hexacosa...-4-carboxylate
CAS Number 99128-91-3
Molecular Formula C

H

N

O

Molecular Weight ~632.9 g/mol
Structural Class Synthetic Chlorin / Benzochlorin precursor

Part 2: Chemical Architecture & Synthesis[1]

The structural core of NT2 is the octaethylporphyrin (OEP) macrocycle, modified via the Vilsmeier-Haack reaction and subsequent cyclization with an acrylate. This modification breaks the aromaticity of one pyrrole ring, converting the porphyrin into a chlorin , which results in the characteristic bathochromic shift (red shift) of the Q-band absorption.[1]

Structural Features[1][2]
  • Macrocycle: Reduced porphyrin (chlorin) core providing strong absorption in the red region.

  • Substituents: Eight ethyl groups at the

    
    -pyrrolic positions (inherited from OEP), conferring high lipophilicity.
    
  • Isocyclic Ring: A fused five-membered ring bearing an ethyl ester group. This ring is the defining feature of the "purpurin" class in this context.

    • Note on Nomenclature: The "NT2" designation specifically refers to the derivative where the isocyclic ring substituent is an ethyl group (via ethyl acrylate cyclization), distinguishing it from "NT1" (ethylidene) or "ET2" (derived from etioporphyrin).

Synthetic Pathway (Morgan-Tertel Method)

The synthesis relies on the cyclization of a meso-formyl porphyrin with an acrylate.

SynthesisOEPOctaethylporphyrin(OEP)VilsmeierVilsmeier-HaackFormylationOEP->VilsmeierMesoFormylmeso-Formyl-OEPVilsmeier->MesoFormylWittigWittig Reaction(with Ethyl Acrylate)MesoFormyl->WittigAcrylateOEP-AcrylateIntermediateWittig->AcrylateCyclizationThermal/AcidCyclizationAcrylate->CyclizationNT2NT2 Purpurin(Octaethylpurpurin ethyl ester)Cyclization->NT2 Ring Fusion

Figure 1: Synthetic route for NT2 Purpurin from Octaethylporphyrin.[1]

Part 3: Physicochemical & Photophysical Properties[1][5]

NT2 exhibits properties typical of second-generation photosensitizers: high extinction coefficients in the red region (allowing deeper light penetration) and efficient singlet oxygen generation.

Key Properties Table
PropertyValue / CharacteristicRelevance to PDT

(Q-band)
695 - 700 nm (in organic solvents)Enables activation through tissue (up to 1-2 cm depth).[1]
Extinction Coefficient (

)
> 40,000 M

cm

(at Q-band)
High light absorption efficiency; allows lower drug doses.[1]
Singlet Oxygen Yield (

)
~0.6 - 0.7Efficient Type II photochemical mechanism.
Lipophilicity (LogP) High (> 5.0)Rapid membrane binding; requires formulation (e.g., Cremophor EL, Liposomes).[1]
Fluorescence Strong emission ~705 nmUseful for theranostics (fluorescence-guided tumor detection).
Stability Susceptible to photo-oxidationRequires storage in dark/inert atmosphere.
Mechanism of Action (Jablonski Diagram)

Upon irradiation with red light (>650 nm), NT2 undergoes a transition to an excited singlet state (


1


2

JablonskiS0Ground State (S0)NT2S1Excited Singlet (S1)S0->S1 AbsorptionS1->S0 DecayT1Triplet State (T1)S1->T1 ISCT1->S0 PhosphorescenceSingletO2Singlet Oxygen (1O2)CYTOTOXICITYT1->SingletO2 Energy TransferLightLight (690 nm)FluorescenceFluorescence(705 nm)ISCIntersystemCrossingO2Oxygen (3O2)O2->SingletO2

Figure 2: Photophysical mechanism of NT2 Purpurin leading to ROS generation.

Part 4: Biological Properties & Applications[1][4][6][7][8]

Subcellular Localization

Due to its hydrophobic nature and octaethyl side chains, NT2 partitions preferentially into lipid-rich environments.[1]

  • Primary Targets: Plasma membranes, mitochondrial membranes, and endoplasmic reticulum.[1]

  • Cellular Uptake: Passive diffusion or lipoprotein-mediated transport (LDL receptors).

  • Comparison: Unlike its tin-metallated counterpart (SnET2), which may show different intracellular distribution, free-base NT2 is highly membrane-associated.[1]

Therapeutic Efficacy
  • Tumor Regression: Demonstrated significant regression in transplantable urothelial tumors (FANFT model) at doses as low as 1.0–2.5 mg/kg.[3][4]

  • Vascular Effect: Induces rapid stasis in tumor microvasculature, leading to ischemic necrosis (a hallmark of purpurin-mediated PDT).[1]

  • Clearance: Rapid clearance from skin compared to Photofrin, reducing the duration of cutaneous photosensitivity (a major side effect of first-gen PDT).

Part 5: Experimental Protocols

Formulation for In Vivo Administration

NT2 is insoluble in aqueous media. For biological use, it must be solubilized using an emulsifier.[1]

Reagents:

  • NT2 Purpurin (Solid)[3][4]

  • Cremophor EL (polyethoxylated castor oil)

  • Propylene Glycol (1,2-propanediol)[1][4]

  • Saline (0.9% NaCl)[4]

Protocol:

  • Weighing: Accurately weigh 50 mg of NT2 Purpurin.

  • Primary Solubilization: Dissolve NT2 in 1.0 mL of warm Cremophor EL. Vortex vigorously until clear.

  • Co-solvent Addition: Add 0.3 mL of Propylene Glycol. Mix thoroughly.

  • Emulsification: Add 0.9% Saline dropwise with continuous high-speed stirring (or sonication) to reach the desired final volume (typically creating a 1-2 mg/mL stock).

  • Sterilization: Filter through a 0.22 µm PTFE membrane (do not use cellulose acetate as drug may bind).

  • Stability: Use fresh; hydrophobic drugs in emulsions may aggregate over time.

In Vitro Phototoxicity Assay (Standardized)

Objective: Determine IC50 of NT2 in tumor cell lines (e.g., AY-27, T24).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Drug Incubation: Add NT2 (formulated as above) at varying concentrations (0.01 – 10 µM). Incubate for 4–24 hours in the dark (serum proteins facilitate uptake).

  • Wash: Remove media, wash 2x with PBS to remove non-internalized drug (crucial for accurate membrane-bound assessment).[1] Add fresh media.

  • Irradiation: Irradiate with a 690 nm diode laser or LED array.

    • Fluence: 1 – 10 J/cm

      
      .
      
    • Irradiance:[1] Keep < 50 mW/cm

      
       to prevent thermal effects.
      
  • Viability Assessment: Incubate 24h post-PDT. Assess viability using MTT or CellTiter-Glo assay.

References

  • Selman, S. H., Garbo, G. M., Keck, R. W., Kreimer-Birnbaum, M., & Morgan, A. R. (1987). A dose response analysis of purpurin derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors.[1][4] The Journal of Urology, 137(6), 1255–1257.[1] Link

  • Morgan, A. R., & Tertel, N. C. (1986). Observations on the synthesis and spectroscopic characteristics of purpurins.[1] The Journal of Organic Chemistry, 51(8), 1347–1350.[1] Link

  • Kessel, D. (1989). Determinants of photosensitization by purpurins.[5] Photochemistry and Photobiology, 50(2), 169–174.[1] Link

  • PubChem. NT2 Purpurin (CID 5487054).[6] National Center for Biotechnology Information. Link

  • NIST. Rate Constants for the Decay and Reactions of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution. National Institute of Standards and Technology. Link

The Mechanism of Action of Purpurin NT2 in Photodynamic Therapy: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Chlorin-Based Photosensitizers

Photodynamic therapy (PDT) relies on the precise intersection of light, oxygen, and a photosensitizer (PS) to eradicate neoplastic tissues[1]. While first-generation porphyrins like Hematoporphyrin Derivative (HpD) established the clinical viability of PDT, their weak absorption in the red spectrum (~630 nm) severely limited therapeutic depth[2]. Purpurin NT2, an octaethylpurpurin derivative, was engineered to overcome this physical limitation[3][4]. By reducing one pyrrole double bond to form a chlorin-class structure, Purpurin NT2 achieves a massive bathochromic shift, yielding a strong absorption peak above 650 nm (specifically ~695 nm)[2][5]. Because the scattering and absorption of light by endogenous chromophores drop precipitously in this "optical window," this structural modification directly causes a multi-fold increase in tissue penetration, allowing for the treatment of deeply placed tumors[1][2].

Physicochemical Grounding & Subcellular Targeting

The efficacy of a photosensitizer is not merely a function of its light absorption, but of its spatial distribution within the cell. Purpurin NT2 is highly hydrophobic[1][4]. This lipophilicity dictates its pharmacokinetics: it spontaneously partitions into the lipid bilayers of the tumor microenvironment rather than remaining in aqueous cytosolic compartments[6].

This spatial targeting is critical because the primary cytotoxic agent generated during PDT—singlet oxygen (


)—has a biological half-life of less than 40 nanoseconds and a diffusion radius of under 20 nm[6][7]. Therefore, the site of PS accumulation is strictly the site of oxidative damage. Purpurin NT2 preferentially accumulates in the mitochondria, endoplasmic reticulum (ER), and lysosomes[6][8]. Generating reactive oxygen species (ROS) directly at these organelle membranes ensures immediate, irreversible disruption of cellular homeostasis.

The Photochemical Engine: Mechanism of Action

The core mechanism of Purpurin NT2 relies on a quantum mechanical energy transfer cascade[9].

  • Excitation: Upon irradiation with red light (>590 nm, typically ~650-695 nm), the ground-state Purpurin NT2 (

    
    ) absorbs a photon and transitions to a highly unstable excited singlet state (
    
    
    
    )[2][7].
  • Intersystem Crossing (ISC): Instead of immediately fluorescing back to the ground state, the molecule undergoes intersystem crossing, flipping its spin state to enter a longer-lived excited triplet state (

    
    )[7][9].
    
  • Energy Transfer: In the oxygen-rich tumor environment, the

    
     state interacts with surrounding molecules via two competing pathways:
    
    • Type I Reaction: Electron transfer to biomolecules or molecular oxygen, generating superoxide anions (

      
      ), hydroxyl radicals, and hydrogen peroxide[7][9].
      
    • Type II Reaction (Predominant): Direct energy transfer to ground-state triplet oxygen (

      
      ), exciting it into highly reactive singlet oxygen (
      
      
      
      )[6][9].

Photochemical_Cascade Ground Purpurin NT2 (Ground State S0) ExcitedS Excited Singlet State (S1) Ground->ExcitedS Photon Absorption Light Red Light Irradiation (>650 nm) Light->Ground ISC Intersystem Crossing (ISC) ExcitedS->ISC ExcitedT Excited Triplet State (T1) ISC->ExcitedT Type1 Type I Reaction (Electron Transfer) ExcitedT->Type1 Biomolecules/O2 Type2 Type II Reaction (Energy Transfer) ExcitedT->Type2 Ground State 3O2 ROS Radicals & Superoxide (ROS) Type1->ROS SingletO2 Singlet Oxygen (1O2) Type2->SingletO2 Cytotoxicity Subcellular Oxidative Damage ROS->Cytotoxicity SingletO2->Cytotoxicity

Caption: Photochemical cascade of Purpurin NT2 generating reactive oxygen species via Type I & II reactions.

Subcellular Causality: From ROS to Apoptosis

Because Purpurin NT2 localizes in the mitochondria and ER, the generation of singlet oxygen immediately peroxidizes the lipid membranes of these organelles[6][8].

At the mitochondrial level, this oxidative stress destroys the mitochondrial membrane potential (


)[8]. The loss of 

causes the opening of the mitochondrial permeability transition pore (mPTP), releasing cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, forming the apoptosome, which activates Caspase-9 and subsequently the executioner Caspase-3, irreversibly committing the cell to apoptosis[6][8]. Concurrently, ER stress triggers the release of intracellular calcium, further amplifying mitochondrial overload and ensuring a robust, self-sustaining apoptotic cascade.

Subcellular_Pathway SingletO2 Singlet Oxygen (1O2) from Purpurin NT2 Mito Mitochondrial Membrane Damage SingletO2->Mito ER Endoplasmic Reticulum Stress SingletO2->ER MMP Loss of Membrane Potential (ΔΨm) Mito->MMP Caspase9 Caspase-9 Activation ER->Caspase9 Calcium Release CytC Cytochrome C Release MMP->CytC CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cellular Apoptosis Caspase3->Apoptosis

Caption: Purpurin NT2-mediated apoptotic signaling pathways via mitochondrial and ER oxidative stress.

Microvascular Shutdown: The Secondary Tumoricidal Pathway

Beyond direct cellular toxicity, Purpurin NT2 exhibits a profound effect on the tumor microvasculature[6][10]. Following intravenous administration, a fraction of the highly lipophilic Purpurin NT2 remains associated with endothelial cell membranes of the tumor neovasculature. Upon irradiation, localized ROS generation causes severe endothelial cell damage, leading to rapid platelet aggregation, thrombosis, and complete vascular shutdown[6][10]. This secondary mechanism starves the surviving tumor cells of oxygen and nutrients, resulting in widespread ischemic necrosis, which is often visible as an eschar overlying the treated tumor[2].

Comparative Data: Purpurin NT2 vs. First-Generation PS

The structural advantages of Purpurin NT2 translate directly into superior in vivo efficacy. Studies on transplantable FANFT-induced urothelial tumors demonstrate that Purpurin NT2 achieves significant tumor regression at a fraction of the dose required for HpD[2].

Table 1: Comparative Photophysical and Biological Properties

PropertyHematoporphyrin Derivative (HpD)Purpurin NT2
Chemical Class PorphyrinChlorin (Octaethylpurpurin derivative)
Major Red Absorption Peak ~630 nm (Weak)>650 nm (Strong)
Therapeutic Penetration Depth 2 - 3 mm5 - 8 mm
Effective In Vivo Dose 10.0 - 20.0 µg/g1.0 - 5.0 µg/g
Subcellular Localization Cytoplasm, Cell MembraneMitochondria, ER, Lysosomes
Primary Cytotoxic Mechanism Necrosis / ApoptosisApoptosis (Mitochondrial Pathway)

Self-Validating Experimental Protocol: In Vivo Efficacy Evaluation

To ensure rigorous, reproducible evaluation of Purpurin NT2, the following protocol establishes a self-validating system incorporating strict light-shielded controls to isolate the photodynamic effect from dark toxicity[1][2].

Step-by-Step Methodology:

  • Formulation: Dissolve highly pure Purpurin NT2 in a lipid-based delivery vehicle (e.g., Cremophor EL emulsion or solid lipid nanoparticles) to prevent aggregation in physiological pH and ensure bioavailability[1][2].

  • Administration: Administer the formulation via intravenous injection at a dose of 1.0 to 5.0 µg/g body weight into rodent models bearing subcutaneous transplantable tumors (e.g., FANFT-induced urothelial tumors)[2].

  • Incubation (Pharmacokinetics): Allow a 24-hour dark incubation period. This time causality is critical: it allows the hydrophobic PS to clear from normal tissues and selectively accumulate in the lipid-dense tumor organelles[2][10].

  • Irradiation: Expose the tumor site to a targeted red light source (>590 nm, calibrated to the PS absorption peak) delivering a total energy dose of 360 Joules/cm²[2]. Control Validation: A parallel cohort must receive the exact PS dose but have the tumor shielded from light (Dark Control) to prove the absence of baseline chemical toxicity[1][2].

  • Efficacy Analysis: Harvest tumors 12 days post-therapy. Compare the dry tumor weights of the irradiated group versus the shielded controls to quantify statistically significant tumor regression[2].

Experimental_Workflow Formulation 1. Formulation Lipid Emulsion Injection 2. IV Administration (1.0-5.0 µg/g) Formulation->Injection Incubation 3. Incubation (24h Tumor Accumulation) Injection->Incubation Irradiation 4. Laser Irradiation (>590 nm, 360 J/cm²) Incubation->Irradiation Analysis 5. Efficacy Analysis (Tumor Weight & EM) Irradiation->Analysis

Caption: Standard in vivo experimental workflow for evaluating Purpurin NT2 photodynamic therapy efficacy.

References

  • Lingnan Scholars. (2020). Photodynamic treatment with purpurin 18 effectively inhibits triple negative breast cancer by inducing cell apoptosis. ln.edu.hk. Available at: [Link]

  • ResearchGate. (2025). Advances in Purpurin 18 Research: On Cancer Therapy. researchgate.net. Available at:[Link]

  • MDPI. (2019). PEGylated Purpurin 18 with Improved Solubility: Potent Compounds for Photodynamic Therapy of Cancer. mdpi.com. Available at: [Link]

  • PMC / NIH. (n.d.). Enhanced Photodynamic Therapy Efficacy through Solid Lipid Nanoparticle of Purpurin-18-N-Propylimide Methyl Ester for Cancer Treatment. nih.gov. Available at:[Link]

  • MDPI. (2021). Advances in Purpurin 18 Research: On Cancer Therapy. mdpi.com. Available at:[Link]

  • Selman, S. H., et al. (1987). A Dose Response Analysis of Purpurin Derivatives Used as Photosensitizers for the Photodynamic Treatment of Transplantable Fanft. Ovid. Available at: [Link]

  • Chaudhuri, K., et al. (1986). Photodynamic Treatment of Transplantable Bladder Tumors in Rodents... ResearchGate. Available at: [Link]

  • Morgan, A. R., & Selman, S. H. (1990). Porphyrin Derivatives (Patent). University of Toledo. Available at: [Link]

  • PubChem. (2024). NT2 Purpurin | C41H52N4O2 | CID 5487054. nih.gov. Available at: [Link]

Sources

Technical Guide: History and Development of Purpurin Derivatives as Second-Generation Photosensitizers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the transition from first-generation porphyrin photosensitizers (e.g., HpD/Photofrin) to second-generation purpurin derivatives, specifically Tin Ethyl Etiopurpurin (SnET2) , also known as Rostaporfin or Purlytin .[1] While first-generation agents established the field of Photodynamic Therapy (PDT), they were hindered by chemical impurity, poor tissue penetration (630 nm absorption), and prolonged cutaneous photosensitivity.[1]

Purpurin derivatives, synthesized from Chlorophyll a , were engineered to solve these issues. They offer high purity, deeper tissue penetration (664 nm absorption), and rapid clearance.[1] This document details the chemical evolution, synthesis protocols, mechanistic profile, and clinical history of SnET2, providing a self-validating technical resource for researchers.[1]

Chemical Evolution: From Chlorophyll to SnET2[1]

The structural scaffold of purpurins is derived from the natural chlorin macrocycle found in Chlorophyll a . Unlike porphyrins, which are fully unsaturated, chlorins (and purpurins) possess a reduced pyrrole ring, breaking the symmetry of the


-electron system.[1] This structural alteration results in a significant bathochromic shift (red shift) of the Q-band absorption, enhancing tissue penetration.
Structure-Activity Relationship (SAR)[1]
  • Chlorin Core: The reduced ring enhances absorption in the red region (650–700 nm) compared to porphyrins (<630 nm).

  • Isocyclic Ring E Opening: The oxidative opening of the isocyclic ring E of chlorophyll converts the phorbide structure into the purpurin structure (typically an anhydride or imide fused ring). This stabilizes the molecule and further tunes the absorption spectrum.

  • Metallation (Tin): The insertion of a central metal ion, specifically Tin (Sn4+), serves two purposes:[1]

    • Axial Ligation: The Sn4+ ion requires axial ligands (typically Cl- or OH-), which prevent

      
      -
      
      
      
      stacking and aggregation in physiological media, a common failure mode for planar hydrophobic sensitizers.[1]
    • Triplet State Yield: The heavy atom effect of Tin enhances intersystem crossing (ISC) to the triplet state, thereby increasing the quantum yield of singlet oxygen (

      
      ) generation.
      
Key Compound: SnET2 (Rostaporfin)
  • Chemical Name: Tin (IV) ethyl etiopurpurin dichloride.

  • Identity: A hydrophobic, metallated purpurin derivative.[1]

  • Targeting: Binds with high affinity to lipoproteins (LDL/HDL) in the bloodstream, utilizing the upregulation of LDL receptors on hyperproliferating tumor/neovascular cells for selective delivery.

Experimental Protocols: Synthesis and Characterization

The following protocol outlines the chemical transformation from biomass (Spirulina or Spinach) to the pharmaceutical-grade API (Active Pharmaceutical Ingredient).

Synthesis Workflow

Prerequisites: All reactions involving porphyrins/chlorins should be performed under low light or red light to prevent photobleaching.

Step 1: Extraction of Chlorophyll a
  • Source: Spirulina platensis alga powder.

  • Solvent: Methanol or Acetone.

  • Protocol:

    • Extract biomass with methanol at room temperature for 4 hours.

    • Filter cellular debris.

    • Precipitate crude chlorophyll by adding dioxane/water or via column chromatography on sucrose.

Step 2: Acid Hydrolysis (Pheophytinization)
  • Objective: Remove the central Magnesium ion and the phytol tail (if converting to pheophorbide) or just Mg (to Pheophytin).

  • Reagent: Dilute Hydrochloric Acid (HCl).

  • Reaction:

    
    
    
  • Observation: Color shift from bright green to olive brown.

Step 3: Oxidative Ring Opening (Purpurin-18 Formation) [1]
  • Objective: Open the isocyclic Ring E to form the six-membered anhydride ring characteristic of Purpurin-18.

  • Reagents: KOH in Propanol, Air (Oxygen).[1][2]

  • Protocol:

    • Dissolve Pheophytin

      
       in pyridine/ether.
      
    • Add KOH/n-propanol solution.

    • Stir vigorously while bubbling air through the solution (aeration) for 30–60 minutes. The basic environment promotes the allomerization and oxidative cleavage of the E-ring.

    • Acidify with HCl to precipitate Purpurin-18 .

Step 4: Derivatization to Etiopurpurin
  • Objective: Convert the anhydride of Purpurin-18 into the ethyl etiopurpurin scaffold.

  • Mechanism: This typically involves esterification or reaction with specific alkylating agents to modify the anhydride/carboxyl functionalities into the "ethyl etiopurpurin" form (often involving an ethyl ester side chain).

Step 5: Metallation (Formation of SnET2)
  • Reagents: Tin(II) Chloride (

    
    ) or Tin(IV) Chloride, in Dimethylformamide (DMF) or Acetic Acid.
    
  • Protocol:

    • Dissolve the free-base etiopurpurin in DMF.

    • Add excess

      
      .
      
    • Reflux at

      
       for 2–4 hours.
      
    • The insertion of Sn(IV) is confirmed by UV-Vis (shift in Soret band) and the presence of axial ligands (usually Cl from the workup).

    • Purify via HPLC or recrystallization.

Visualization of Synthesis & Mechanism

Synthesis Pathway Diagram[1]

SynthesisPathway ChlA Chlorophyll a (Mg Complex, Ring E Intact) Pheo Pheophytin a (Metal-free) ChlA->Pheo Acid Hydrolysis (HCl) -Mg2+ Pur18 Purpurin-18 (Ring E Anhydride) Pheo->Pur18 Aeration/KOH (Oxidation) Ring E Cleavage Etio Ethyl Etiopurpurin (Derivatized Chlorin) Pur18->Etio Esterification/Derivatization +Ethyl Group SnET2 SnET2 (Rostaporfin) (Tin Metallated Complex) Etio->SnET2 Metallation (SnCl2/DMF) +Sn(IV)

Caption: Chemical synthesis pathway transforming natural Chlorophyll a into the synthetic pharmaceutical SnET2.[3][4]

Mechanism of Action (Type II PDT)

Mechanism Ground SnET2 (Ground State) ExcitedS Excited Singlet (S1) Ground->ExcitedS Light (664 nm) Absorption Triplet Excited Triplet (T1) (Long Lived) ExcitedS->Triplet Intersystem Crossing (Heavy Atom Effect of Sn) Triplet->Ground Energy Transfer SingletO2 Singlet Oxygen (1O2) (Cytotoxic Agent) Triplet->SingletO2 Reaction with Ground State O2 Target Cellular Damage (Mitochondria/Membranes) SingletO2->Target Oxidation

Caption: Type II Photodynamic action of SnET2, highlighting the role of Tin in promoting the Triplet State.

Comparative Technical Data

The following table contrasts the first-generation standard (Photofrin) with the second-generation SnET2.

ParameterPorfimer Sodium (Photofrin)Tin Ethyl Etiopurpurin (SnET2)Advantage of SnET2
Generation 1st Generation2nd GenerationModern, defined structure
Purity Complex mixture of oligomers>98% Pure single compoundReproducible pharmacokinetics
Activation Wavelength 630 nm664 nmDeeper tissue penetration (~5-8 mm)
Molar Extinction Coeff. ~3,000

~30,000 - 40,000

10x higher light absorption efficiency
Clearance Time 4–6 weeks (Skin sensitivity)< 1 weekReduced patient downtime
Primary Indication Esophageal/Lung CancerWet AMD (Investigational), BCCTargeted vascular occlusion

Clinical Development & Historical Context

The Rise of Miravant

SnET2 was the flagship compound of Miravant Medical Technologies (formerly PDT Inc.), developed under the trade name Purlytin (or Rostaporfin). The drug was designed to target Choroidal Neovascularization (CNV) associated with Wet Age-related Macular Degeneration (AMD).

The Phase III Pivot

In the late 1990s and early 2000s, SnET2 entered Phase III clinical trials for Wet AMD.

  • Mechanism in Eye: The drug was activated by non-thermal red light to occlude the leaking blood vessels in the macula without damaging the sensitive retina.

  • Outcome: In 2002, the Phase III trial results indicated that SnET2 did not meet the primary efficacy endpoint compared to the placebo/control. This failure, combined with the approval of Verteporfin (Visudyne) by QLT/Novartis, effectively halted its ophthalmic commercialization.[1]

Oncology and Future Potential

Despite the ophthalmic setback, SnET2 demonstrated significant efficacy in oncology, particularly for Cutaneous Metastatic Breast Cancer (CMBC) and Basal Cell Carcinoma (BCC) .[1]

  • Orphan Drug Status: In 2018, the FDA granted Orphan Drug Designation to Rostaporfin (REM-001) for the treatment of Basal Cell Carcinoma Nevus Syndrome (BCCNS) , acknowledging its potential for patients with multiple recurring skin cancers who cannot undergo repeated surgeries.

References

  • Morgan, A. R., et al. (1986).[1][5] "Observations on the Synthesis and Spectroscopic Characteristics of Purpurins." Journal of Organic Chemistry.

  • Garin, J. P., et al. (2002).[1] "Rostaporfin (Miravant Medical Technologies)." Current Opinion in Investigational Drugs.

  • Ho, Y. K., et al. (1988).[1] "Carbon-14 labeling of the photosensitizer tin(IV) etiopurpurin dichloride (SnET2)." Journal of Labeled Compounds and Radiopharmaceuticals.

  • U.S. Food and Drug Administration (FDA). (2018). "Orphan Drug Designations and Approvals: Rostaporfin."

  • Kessel, D. (2004). "Photophysical properties of tin ethyl etiopurpurin I (SnET2) and tin octaethylbenzochlorin (SnOEBC)." Photochemistry and Photobiology.

Sources

Photophysical Characterization and Therapeutic Potential of NT2 Purpurin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of NT2 Purpurin (Octaethylpurpurin), a second-generation photosensitizer used in photodynamic therapy (PDT).

A Technical Guide for Drug Development & Photomedicine

Executive Summary

NT2 Purpurin (specifically the free-base form of Octaethylpurpurin or its derivatives) represents a class of "second-generation" photosensitizers designed to overcome the limitations of Hematoporphyrin Derivative (HpD/Photofrin).[1] Unlike the anthraquinone dye "purpurin" (1,2,4-trihydroxyanthraquinone) used in histology, NT2 is a chlorin-class macrocycle (reduced porphyrin) synthesized to maximize photon absorption within the "therapeutic optical window" (600–800 nm).

Its primary utility in drug development lies in its high molar extinction coefficient in the red region and efficient generation of singlet oxygen (


), making it a potent agent for the photodynamic treatment of solid tumors, particularly urothelial carcinomas.

Molecular Architecture & Synthesis

NT2 belongs to the purpurin family, characterized by a porphyrin macrocycle with a fused isocyclic ring (typically a five-membered exocyclic ring formed via the degradation of chlorophyll derivatives or total synthesis).

  • Chemical Classification: Hydrophobic Chlorin / Octaethylpurpurin derivative.

  • Core Structure: The NT2 scaffold typically features an octaethyl-substituted porphyrin ring with a fused cyclopentenyl ring, often bearing an ester functionality.

  • Key Structural Advantage: The reduction of one pyrrole double bond (chlorin structure) breaks the

    
     symmetry of the parent porphyrin, intensifying the Q-bands in the red spectral region.
    
Structural Representation (SMILES)

Based on the octaethylpurpurin scaffold: CCC1=C(CC)C2=CC3=C(CC)C(CC)=C4N3C(C5=C(CC)C(CC)=C(N5)C=C1N2)=C(C(=O)OCC)C4(CC) (Note: Specific ester chain lengths may vary in "NT2" derivatives described in literature, e.g., ethyl vs. butyl esters).

Absorption Spectrum Analysis

The absorption profile of NT2 is its most critical property for clinical efficacy. Unlike porphyrins (which absorb weakly >630 nm), NT2 exhibits a phyllo-type spectrum with a dominant red absorption band.

Spectral Features
Band TypeWavelength (

)
Extinction Coefficient (

)
Clinical Significance
Soret Band 400 – 415 nm

Diagnostic imaging (fluorescence excitation); limited tissue penetration.
Q-Band (I) 690 – 700 nm

The Therapeutic Window. Allows deep tissue penetration (up to 1-2 cm) for tumor ablation.
Q-Bands (II-IV) 500 – 650 nmLowMinor contribution to photoactivity.

Technical Insight: The free-base NT2 typically absorbs at longer wavelengths (~695 nm) compared to its metallated counterparts (e.g., SnET2/Purlytin absorbs ~660 nm). This bathochromic shift in the free base is advantageous for treating deeper tumors, although metallation (Sn, Zn) is often employed to increase singlet oxygen quantum yields and stability.

Photophysical Properties & Mechanism

The efficacy of NT2 is governed by its ability to undergo Intersystem Crossing (ISC) to the triplet state and transfer energy to molecular oxygen (Type II Photochemistry).

Jablonski Diagram: The Photodynamic Cascade

The following diagram illustrates the energy transfer pathways for NT2 upon irradiation.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) (Short-lived) S0->S1 Absorption (hv) S1->S0 Internal Conversion (Heat) T1 Excited Triplet (T1) (Long-lived ~µs) S1->T1 Intersystem Crossing (ISC) Fluorescence Fluorescence (Emission ~710nm) S1->Fluorescence Radiative Decay T1->S0 Phosphorescence (Rare) O2_S Singlet Oxygen (¹O₂) Cytotoxic Agent T1->O2_S Energy Transfer (Type II Reaction) O2_GS Oxygen (³O₂) Ground State O2_GS->O2_S + Energy from T1

Caption: Energy level diagram showing the conversion of light energy into cytotoxic singlet oxygen via the NT2 triplet state.

Key Photophysical Parameters[1][2][3]
  • Singlet Oxygen Quantum Yield (

    
    ):  High (~0.6 – 0.8). This is the probability that an absorbed photon will generate a singlet oxygen molecule. NT2 is highly efficient due to the heavy atom effect (if metallated) or efficient ISC in the chlorin macrocycle.
    
  • Fluorescence Quantum Yield (

    
    ):  Low to Moderate (~0.1). Sufficient for in vivo fluorescence diagnosis (photodiagnosis) to demarcate tumor margins before ablation.
    
  • Triplet Lifetime (

    
    ):  Microsecond scale (>10 
    
    
    
    s in deaerated solvents), allowing sufficient time for collision with molecular oxygen.

Experimental Protocols for Characterization

For researchers validating NT2 batches, the following protocols ensure rigorous quality control.

Protocol A: Determination of Singlet Oxygen Quantum Yield ( )

Principle: Comparative method using a chemical trap (DPBF) and a reference photosensitizer (e.g., Methylene Blue or Rose Bengal).

  • Preparation:

    • Dissolve NT2 in a suitable solvent (e.g., Methanol or Ethanol). Note: NT2 is hydrophobic; avoid aqueous buffers without surfactants.

    • Prepare Reference Standard (Rose Bengal,

      
       in MeOH).
      
    • Prepare Trap: 1,3-Diphenylisobenzofuran (DPBF) at ~50

      
      M.
      
  • Optical Matching:

    • Adjust concentrations of NT2 and Reference so their Absorbance at the irradiation wavelength (e.g., 660 nm LED) is identical (approx 0.1 OD) to ensure equal photon absorption.

  • Irradiation:

    • Irradiate samples with a monochromatic light source.

    • Measure the decrease in DPBF absorbance at 410 nm every 10 seconds.

  • Calculation:

    • Plot

      
       of DPBF vs. Irradiation Time.
      
    • Calculate

      
      .
      
Protocol B: In Vivo Efficacy (FANFT Bladder Tumor Model)

Context: This protocol (derived from Morgan & Tertel) validates the biological activity of NT2.

  • Tumor Implantation: Implant FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) tumor cells subcutaneously in Fischer 344 rats.

  • Drug Administration:

    • Solubilize NT2 in Cremophor EL or a liposomal formulation (critical due to hydrophobicity).

    • Dose: 1.0 – 5.0 mg/kg body weight (i.v.).

  • Clearance Interval: Wait 24 hours to allow accumulation in tumor tissue and clearance from normal vasculature.

  • Light Treatment:

    • Wavelength: >590 nm (Red light).[2]

    • Dose: 360 J/cm

      
      .[2]
      
  • Endpoint: Measure tumor necrosis (histology) and dry weight reduction at 12 days post-treatment.

References

  • Morgan, A. R., Garbo, G. M., Kreimer-Birnbaum, M., Keck, R. W., Chaudhuri, K., & Selman, S. H. (1987).[2] Morphologic study of the combined effect of purpurin derivatives and light on transplantable bladder tumors. Cancer Research.[1][2][3]

  • Selman, S. H., Garbo, G. M., Keck, R. W., Kreimer-Birnbaum, M., & Morgan, A. R. (1987). A dose response analysis of purpurin derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors. Journal of Urology.

  • Borland, C. F., McGarvey, D. J., Morgan, A. R., & Truscott, T. G. (1988).[4] Laser flash photolysis of purpurins: novel potential photosensitizers of interest in photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology.

  • Kessel, D. (1989). Determinants of photosensitization by purpurins. Photochemistry and Photobiology.[1][3][4][5][6][7]

  • PubChem Database. Purpurin (Anthraquinone context vs. Porphyrin context). National Library of Medicine.

Sources

Advanced Photodynamic Profiles: A Comparative Analysis of Purpurin NT2 and Metallopurpurins (SnET2, ZnNT2)

[1]

Executive Summary: The Metallation Trade-Off

In the development of second-generation photosensitizers (PS), purpurins—specifically purpurin-18 imides —have emerged as superior alternatives to Hematoporphyrin Derivatives (HpD).[1] The core optimization strategy involves two variables: macrocycle derivatization (e.g., N-alkylation to form NT2) and central metal coordination (Sn vs. Zn).[1]

  • SnET2 (Rostaporfin): The clinical benchmark.[1] It exhibits the highest photodynamic efficacy due to the "heavy atom effect" of Tin (Sn), which maximizes Intersystem Crossing (ISC) to the triplet state.[1]

  • ZnNT2: A zinc-metallated analog.[1] While it offers superior fluorescence for diagnostic imaging (theranostics), it historically demonstrates lower tumoricidal potency compared to SnET2.[1]

  • Purpurin NT2: The free-base scaffold.[1] It serves as the baseline for structural activity relationships (SAR), offering moderate efficacy but lacking the stability and redshifted absorption provided by metallation.[1]

Key Hierarchy of Efficacy (In Vivo):

1

Structural & Photophysical Architectures[1]

Molecular Identity[1][2]
  • Purpurin NT2 (Free Base): A hydrophobic chlorin-like sensitizer derived from Purpurin-18.[1] It typically features an N-alkyl imide ring (often ethyl or hexyl) fused to the chlorin macrocycle. This fusion stabilizes the molecule and imparts amphiphilicity.

  • SnET2 (Tin Ethyl Etiopurpurin): The dichloro-tin(IV) complex of ethyl etiopurpurin.[1] The central Sn(IV) atom is coordinated axially by two chloride ions (or hydroxides in physiological pH), which prevents aggregation—a critical advantage over planar porphyrins.[1]

  • ZnNT2 (Zinc Purpurin): The Zinc(II) complex.[1] Unlike Sn(IV), Zn(II) prefers square planar or pyramidal geometry, often leading to different aggregation kinetics and lower axial protection.[1]

Photophysical Comparison

The insertion of a metal ion drastically alters the electronic landscape of the tetrapyrrole.[1]

PropertyPurpurin NT2 (Free Base)SnET2 (Tin Complex)ZnNT2 (Zinc Complex)
Soret Band (

)
~410 nm~440 nm (Red-shifted)~430 nm
Q-Band (

)
~695–700 nm660–664 nm (Blue-shifted vs Free Base)~670 nm
Extinction Coeff.[1][2] (

)
High (

)
HighHigh
Singlet Oxygen (

)
0.60 – 0.70> 0.80 (Enhanced ISC)0.70 – 0.75
Fluorescence (

)
ModerateLow (Quenched by ISC)High (Good for Imaging)
Stability ModerateHigh (Sn stabilizes core)Moderate
Mechanism of Action (Jablonski Dynamics)

The following diagram illustrates the comparative electron flow. SnET2 dominates in Type II (Singlet Oxygen) generation due to the heavy atom effect promoting Intersystem Crossing (ISC).[1] ZnNT2 retains significant radiative decay (Fluorescence), making it a "glowing" but slightly less lethal agent.[1]

Jablonskicluster_legendMetal EffectS0Ground State (S0)S1Excited Singlet (S1)S0->S1Absorption (hν)660-700nmS1->S0Internal Conversion (Heat)T1Triplet State (T1)S1->T1Intersystem Crossing (ISC)(Maximized in SnET2)FluoroFluorescence(Imaging)S1->FluoroRadiative Decay(High in ZnNT2)T1->S0PhosphorescenceROSSinglet Oxygen (1O2)T1->ROSEnergy Transferto O2 (Type II)SnSn(IV): Boosts ISC -> High ROSZnZn(II): Balanced ISC/Fluorescence

Figure 1: Comparative Jablonski diagram highlighting the enhanced Intersystem Crossing (ISC) in SnET2 versus the fluorescence retention in ZnNT2.

Biological Efficacy & Pharmacokinetics[1]

The Efficacy Hierarchy

Research utilizing the FANFT (urothelial tumor) model established a clear structure-activity relationship (SAR).[1] The efficacy, measured by tumor necrosis and long-term cure rates, follows this order:

SnET2 > SnNT2 > ZnET2 > ZnNT2

  • Causality: The superior performance of SnET2 is attributed to the axial ligation of the Tin moiety.[1] The axial ligands (Cl⁻ or OH⁻) prevent

    
    -
    
    
    stacking aggregation in aqueous physiological media.[1] Aggregated photosensitizers suffer from self-quenching, drastically reducing singlet oxygen yield.[1] ZnNT2, lacking strong axial ligands, is more prone to aggregation, reducing its effective phototoxicity in vivo.[1]
Cellular Uptake & Localization
  • Lipophilicity (Log P): Both NT2 and SnET2 are highly lipophilic.[1] They require lipid-based delivery vehicles (e.g., Cremophor EL, liposomes, or lipid emulsions).

  • Localization: These compounds localize primarily in the mitochondria and lysosomes of neoplastic cells.[1] Upon irradiation, mitochondrial damage triggers rapid apoptosis (Cytochrome C release), whereas lysosomal damage can lead to necrosis.

Experimental Protocols

Protocol: In Vitro Phototoxicity Assay (Self-Validating)

This protocol compares the IC50 (inhibitory concentration) of SnET2 vs. ZnNT2.[1]

Materials:

  • Cell Line: AY-27 (Rat bladder carcinoma) or A549 (Human lung carcinoma).[1]

  • Light Source: LED array calibrated to 660 nm (SnET2) and 670 nm (ZnNT2).[1]

  • Assay: MTT or CellTiter-Glo.[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Drug Administration:

    • Prepare stock solutions of SnET2 and ZnNT2 in DMSO.

    • Dilute in serum-free medium to final concentrations (0.01 – 10

      
      ).
      
    • Control: Vehicle only (DMSO < 0.5%).

    • Incubate cells for 24 hours in the dark (allows uptake and organelle localization).[1]

  • Wash Step (Critical): Remove drug-containing media and wash 2x with PBS.[1] Replace with fresh media. Why? To assess intracellular phototoxicity only, eliminating extracellular ROS effects.

  • Irradiation:

    • Expose to

      
       nm light.
      
    • Fluence:

      
      .[1]
      
    • Dark Control: Replicate plate wrapped in foil.

  • Viability Assessment: Incubate 24h post-light. Add MTT reagent. Read absorbance at 570 nm.

Data Output Table (Example):

CompoundDark Toxicity (IC50)Light Toxicity (IC50)Phototherapeutic Index (PI)
SnET2


2000
ZnNT2


400
NT2


100
Protocol: Fluorescence Imaging (ZnNT2 Specific)

Since SnET2 has negligible fluorescence, ZnNT2 is used for localization studies.[1]

  • Incubation: Incubate cells with ZnNT2 (

    
    ) for 4 hours.
    
  • Co-staining: Add MitoTracker Green (

    
    ) for 30 mins.[1]
    
  • Imaging: Confocal microscopy.

    • ZnNT2 Ex/Em: 430 nm / 670 nm.[1]

    • MitoTracker Ex/Em: 490 nm / 516 nm.[1]

  • Validation: Pearson's Correlation Coefficient (PCC) > 0.8 confirms mitochondrial localization.[1]

Strategic Outlook: Why Choose Which?

The choice between SnET2 and ZnNT2 depends on the clinical endpoint:

  • Select SnET2 (Rostaporfin) if the goal is maximal tumor ablation .[1] Its high singlet oxygen yield and axial-ligand-mediated stability make it the superior therapeutic agent for aggressive tumors (e.g., metastatic cutaneous cancer).[1]

  • Select ZnNT2 if the goal is image-guided therapy .[1] If you need to visualize tumor margins before ablating, the fluorescence of Zinc allows for "See and Treat" protocols, despite the slight reduction in absolute killing power.[1]

References

  • Morgan, A. R., et al. (1987).[1][3] Morphologic study of the combined effect of purpurin derivatives and light on transplantable bladder tumors.[1][3][4] Cancer Research.[1][3][5] Link

  • Selman, S. H., et al. (1987).[1][3] Photodynamic therapy of transplantable FANFT-induced urothelial tumors using the purpurin NT2 and light.[1][3][4] The Journal of Urology.[1] Link

  • Garin, C., et al. (1998).[1] Photodynamic therapy in the management of metastatic cutaneous adenocarcinomas: case reports from phase 1/2 studies using tin ethyl etiopurpurin (SnET2).[1] Journal of Surgical Oncology.[1] Link

  • Morgan, A. R., & Tertel, N. C. (1986).[1] Observations on the synthesis and spectroscopic characteristics of purpurins. Journal of Organic Chemistry. Link

  • Mang, T. S. (2004).[1] Lasers and light sources for PDT: past, present and future.[1] Photodiagnosis and Photodynamic Therapy.[1] Link

Comparative Pharmacodynamics: NT2 Purpurin vs. Hematoporphyrin Derivative (HpD)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Next-Generation Photodynamic Therapy Development

Executive Summary & Chemical Distinction

Status: Second-Generation (NT2/SnET2) vs. First-Generation (HpD) Photosensitizers.

This guide provides a technical efficacy analysis of NT2 Purpurin (Octaethylpurpurin) and its metallated analogs (e.g., SnET2 /Tin Ethyl Etiopurpurin) compared to the historical gold standard, Hematoporphyrin Derivative (HpD/Photofrin) .

For drug development professionals, the shift from HpD to Purpurins represents a move from complex, undefined mixtures to chemically pure, long-wavelength absorbers. While HpD established the field of Photodynamic Therapy (PDT), NT2 derivatives offer superior pharmacokinetics, defined chemical composition, and enhanced tissue penetration.

The Purity & Structure Gap

The primary failure point in optimizing HpD protocols is the inherent variability of the drug itself.

  • HpD (Photofrin): A complex mixture of monomers, dimers, and oligomers of porphyrins. The "active" fraction (DHE) varies between batches, complicating cGMP compliance and reproducibility.

  • NT2 Purpurin: A synthetic, chemically pure (>99%) macrocycle. It is an expanded porphyrin system (chlorin-like) with a hydrogenated pyrrole ring, often fused with an isocyclic ring.

Photophysical Superiority (The Q-Band Shift)

The efficacy of a photosensitizer (PS) in solid tumors is dictated by the "Optical Window of Tissue" (600–800 nm).

  • HpD Limitation: Weak absorption at 630 nm (Molar Extinction Coefficient

    
    ). This limits light penetration to superficial tumors (<0.5 cm).
    
  • NT2/SnET2 Advantage: Strong absorption shifted to 660–700 nm (

    
    ).
    
    • Causality: The increased extinction coefficient means NT2 captures photons 10x more efficiently than HpD. The red-shifted wavelength allows light to penetrate deeper (up to 1.0–1.5 cm) due to reduced scattering and hemoglobin absorption.

Comparative Efficacy Analysis

Dose-Response & Potency

Experimental data from murine bladder tumor models (FANFT) demonstrates that NT2 purpurins achieve tumor regression at significantly lower doses than HpD.

MetricHematoporphyrin Derivative (HpD)NT2 Purpurin (Octaethylpurpurin)SnET2 (Tin Ethyl Etiopurpurin)
Effective Dose (ED50) 5.0 – 10.0 mg/kg0.5 – 1.0 mg/kg0.5 – 1.0 mg/kg
Absorption Peak 630 nm (Weak)695 nm (Strong)664 nm (Strong)
Clearance (Skin) 4–8 Weeks (High Photosensitivity)24–48 Hours2–7 Days
Purity Mixture (Oligomers)>99% Pure Compound>99% Pure Compound
Mechanism Type II (Singlet Oxygen)Type II (Singlet Oxygen)Type II (Singlet Oxygen)

Key Insight: NT2 requires approximately 1/10th the systemic dose of HpD to achieve comparable tumor necrosis. This widens the therapeutic index significantly.

Pharmacokinetics & Skin Toxicity

The most critical clinical differentiator is cutaneous photosensitivity .

  • HpD Mechanism: HpD is retained in the reticuloendothelial system (skin) for weeks. Patients must avoid direct sunlight for over a month.

  • NT2/SnET2 Mechanism: Purpurins exhibit rapid hepatic clearance.

    • Protocol Implication: Clinical trials with SnET2 allowed patients to return to normal light conditions within days, drastically improving patient compliance compared to HpD protocols.

Subcellular Localization & Mechanism

While both agents generate Singlet Oxygen (


), their intracellular targets differ, influencing cell death pathways.
  • NT2 (Free Base): Highly hydrophobic. Partitions into intracellular membranes and hydrophobic pockets. Evidence suggests inhibition of DNA biosynthesis.[1]

  • SnET2 (Metallated): Accumulates at membrane interfaces (lysosomes/mitochondria).

  • HpD: Localizes primarily in cell membranes and mitochondria but with high non-specific binding due to its oligomeric nature.

Experimental Frameworks (Self-Validating Protocols)

To validate the efficacy of NT2 vs. HpD in your pipeline, use the following standardized workflows.

Protocol: Comparative In Vitro Phototoxicity (Clonogenic Assay)

Goal: Determine the Light Dose (LD50) and Drug Dose (IC50) required for 50% cell kill.

Reagents:

  • NT2 Stock: 1 mM in DMSO (Keep in dark, -20°C).

  • HpD Stock: 2.5 mg/mL in saline (Photofrin equivalent).

  • Cell Line: AY-27 (Rat Bladder) or T24 (Human Bladder).

Step-by-Step:

  • Seeding: Plate

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Incubation:

    • Group A: Treat with NT2 (Range: 0.01 – 1.0

      
      ).
      
    • Group B: Treat with HpD (Range: 1.0 – 25.0

      
      ).
      
    • Control: DMSO vehicle only.

    • Duration: Incubate for 4 hours (Serum-free media prevents protein binding interference).

  • Wash: Remove drug, wash 2x with PBS. Replace with fresh media.

  • Irradiation:

    • NT2 Wells: 690 nm Diode Laser (Fluence: 1 - 5 J/cm²).

    • HpD Wells: 630 nm Dye Laser/LED (Fluence: 1 - 10 J/cm²).

    • Validation: Measure power density (

      
      ) at the plate level using a power meter. Ensure <20 mW/cm² to avoid thermal effects.
      
  • Assessment: Incubate 24h. Perform MTT assay or count colonies.

  • Calculation: Plot Survival Fraction vs. Log(Dose). Calculate Phototherapeutic Index (Dark Toxicity IC50 / Light Toxicity IC50).

Protocol: In Vivo Tumor Clearance (FANFT Model)

Goal: Assess hemorrhagic necrosis and tumor dry weight reduction.

  • Induction: Implant

    
     AY-27 cells subcutaneously in Fischer 344 rats. Grow to 1 cm diameter.
    
  • Administration:

    • Inject NT2 (1.0 mg/kg i.v. via tail vein) formulated in Cremophor/Ethanol.

    • Inject HpD (10 mg/kg i.v.).

  • Drug-Light Interval (DLI):

    • Wait 24 hours.[2] (Allows clearance from blood, retention in tumor).

  • Treatment:

    • Anesthetize animal. Shield normal skin.

    • Irradiate tumor: 360 J/cm² (High dose for necrosis check) or 100 J/cm² (Therapeutic).

  • Endpoint:

    • Harvest tumor at 12 days post-PDT.[3][4]

    • Measure Dry Tumor Weight .[3][4]

    • Success Criteria: Statistically significant weight reduction (p < 0.[3][4]05) vs. Light-only control.

Visualizing the Mechanism & Workflow

Mechanism of Action: Type II Photodynamics

The following diagram illustrates the pathway from photon absorption to cell death, highlighting the superior absorption efficiency of NT2.

PDT_Mechanism Light Light Source (660-700nm for NT2) (630nm for HpD) PS_Ground Photosensitizer (Ground State) Light->PS_Ground Absorption (NT2 > HpD 10x) PS_Excited Excited Singlet State (S1) PS_Ground->PS_Excited Excitation ISC Intersystem Crossing PS_Excited->ISC PS_Triplet Excited Triplet State (T1) (Long Lived) ISC->PS_Triplet PS_Triplet->PS_Ground Phosphorescence (Loss) SingletO2 Singlet Oxygen (1O2) (Cytotoxic Agent) PS_Triplet->SingletO2 Energy Transfer Oxygen Ground State Oxygen (3O2) Oxygen->SingletO2 Damage Oxidative Damage (Mitochondria/Lysosomes) SingletO2->Damage Diffusion (<0.02 µm) Death Tumor Necrosis / Apoptosis Damage->Death

Caption: Type II Photodynamic pathway. NT2's high extinction coefficient enhances the initial absorption step, driving higher Singlet Oxygen yield.

Experimental Workflow: Efficacy Validation

This logic flow ensures a robust comparison between the two compounds.

Experiment_Workflow Start Compound Selection Char 1. Photophysical Characterization (Abs, Purity) Start->Char Vitro 2. In Vitro Screen (AY-27 Cells) Char->Vitro Metric1 Extinction Coeff. HPLC Purity Char->Metric1 Vivo 3. In Vivo Model (FANFT Rat Bladder) Vitro->Vivo If IC50 < 1µM Metric2 Dark/Light Tox IC50 Comparison Vitro->Metric2 Analysis 4. Efficacy Analysis Vivo->Analysis Metric3 Tumor Regression Skin Photosensitivity Vivo->Metric3 Decision Clinical Candidate (SnET2 Profile) Analysis->Decision Go/No-Go

Caption: Step-by-step validation pipeline for comparing NT2/SnET2 against HpD benchmarks.

References

  • Morgan, A. R., Garbo, G. M., Keck, R. W., & Selman, S. H. (1987). A Dose Response Analysis of Purpurin Derivatives Used as Photosensitizers for the Photodynamic Treatment of Transplantable FANFT Induced Urothelial Tumors. Journal of Urology.

  • Selman, S. H., et al. (1987). Purpurins: Improved Photosensitizers For Photodynamic Therapy. SPIE Digital Library.

  • Kessel, D. (1989).[1] Determinants of photosensitization by purpurins. Photochemistry and Photobiology.[5][1][4][6][7]

  • Kaplan, M. J., et al. (1998).[2] Photodynamic therapy in the management of metastatic cutaneous adenocarcinomas: case reports from phase 1/2 studies using tin ethyl etiopurpurin (SnET2). Journal of Surgical Oncology.

  • Rifkin, R., et al. (1997).[8] Photodynamic therapy using SnET2 for basal cell nevus syndrome: a case report. Clinical Therapeutics.

Sources

In-Depth Technical Guide to the In Vitro Toxicity Profile of Purpurin

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Your request specified an in-depth analysis of the in vitro toxicity profile for "free base purpurin NT2." Following a comprehensive search of the scientific literature, it is important to report that publicly available data on a specific analogue designated "purpurin NT2" is exceptionally scarce. A single study from 1989 was identified that investigated the phototoxicity of a purpurin denoted as "NT2" in murine leukemia cells, indicating its action as a photosensitizer that inhibits DNA biosynthesis upon light activation[1]. However, this study does not provide a broader, non-light-dependent in vitro toxicity profile.

Given the lack of comprehensive data for "purpurin NT2," this guide has been structured to provide a thorough and in-depth technical overview of the in vitro toxicity of free base purpurin (1,2,4-trihydroxyanthraquinone) . This parent compound is well-researched, and its toxicological profile will provide a robust and scientifically grounded resource for understanding the potential mechanisms and effects of this class of anthraquinones.

An In-Depth Technical Guide to the In Vitro Toxicity Profile of Free Base Purpurin

This guide offers a detailed examination of the in vitro toxicological properties of free base purpurin, designed for researchers, scientists, and drug development professionals. The content is structured to provide not just data, but also a mechanistic understanding of purpurin's effects on various cell lines, grounded in authoritative scientific literature.

Executive Summary: The Dichotomous Nature of Purpurin's Cytotoxicity

Purpurin, a naturally occurring anthraquinone, demonstrates a significant and selective cytotoxic profile against various cancer cell lines while exhibiting considerably lower toxicity towards normal, healthy cells[1]. This selective action is a cornerstone of its potential as an anticancer agent. The primary mechanisms underpinning its toxicity are the induction of reactive oxygen species (ROS)-mediated apoptosis and the targeted inhibition of critical cell survival pathways, notably the PI3K/AKT signaling cascade[2]. This guide will dissect these mechanisms, present the quantitative data supporting these claims, and provide detailed protocols for the key assays used in the toxicological assessment of purpurin.

Quantitative Assessment of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. For purpurin, IC50 values reveal a stark contrast in its effect on cancerous versus non-cancerous cells.

Cell LineCell TypeCancer TypePurpurin IC50 (µM)Incubation Time (h)Reference
A549 Human Lung CarcinomaLung Cancer3024[2]
MCF-7 Human Breast AdenocarcinomaBreast Cancer45.2Not Specified
HDF Human Dermal FibroblastNormal>10024[1]
WI-38 Human Lung FibroblastNormal89.6Not Specified

Key Insight: The data clearly indicates that purpurin has a significantly lower IC50 value for the A549 lung cancer cell line compared to normal human dermal and lung fibroblasts, highlighting its selective cytotoxic effect. At a concentration of 30 µM, purpurin effectively inhibits 50% of A549 cell growth, whereas a concentration exceeding 100 µM is required to achieve a similar effect in normal human dermal fibroblasts[1].

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for cell adherence seed_cells->incubate_24h add_purpurin Add varying concentrations of Purpurin incubate_24h->add_purpurin Treat cells incubate_treat Incubate for desired time (e.g., 24h, 48h) add_purpurin->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt Assess viability incubate_mtt Incubate for 4h (formazan formation) add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan crystals incubate_mtt->add_dmso Solubilize read_absorbance Read absorbance at ~570nm add_dmso->read_absorbance Calculate IC50 Calculate IC50 read_absorbance->Calculate IC50 Analyze data

Caption: Workflow for determining the in vitro cytotoxicity of purpurin using the MTT assay.

Mechanisms of Purpurin-Induced Toxicity

Purpurin's selective cytotoxicity is not merely a function of general cell poisoning but is rooted in its ability to differentially modulate key signaling pathways that are often dysregulated in cancer cells.

A primary mechanism of purpurin's anticancer activity is the induction of apoptosis through the generation of intracellular Reactive Oxygen Species (ROS)[2]. In cancer cells, purpurin treatment leads to a significant increase in ROS levels, which in turn triggers a cascade of events culminating in programmed cell death[2][3]. This increase in ROS can lead to lipid peroxidation and a depletion of glutathione (GSH), a key intracellular antioxidant[1][3].

The apoptotic cascade initiated by ROS involves the mitochondrial (intrinsic) pathway, characterized by:

  • Increased Bax/Bcl-2 Ratio: Purpurin treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2[1].

  • Cytochrome c Release: The shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm[1].

  • Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3[1][2].

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis[1][2].

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its overactivation is a frequent event in many cancers, promoting tumorigenesis. Purpurin has been shown to effectively inhibit this survival pathway in cancer cells[2]. By inhibiting the phosphorylation of PI3K and AKT, purpurin prevents the downstream activation of survival signals[1]. This inhibition contributes to the observed apoptotic effects and also suppresses the expression of proteins involved in cell proliferation, such as cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA)[1][2][4].

Purpurin_Pathway cluster_cell Cancer Cell Purpurin Purpurin PI3K PI3K Purpurin->PI3K Inhibits ROS ↑ ROS Purpurin->ROS Induces AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotes Mitochondria Mitochondria Bcl2->Mitochondria Inhibits damage ROS->Mitochondria Damages CytoC Cytochrome c Mitochondria->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Signaling pathways affected by purpurin, leading to apoptosis in cancer cells.

Genotoxicity and Antigenotoxicity Profile

The interaction of purpurin with DNA and its metabolic activation pathways presents a dual profile. While some studies have pointed towards the genotoxic potential of certain anthraquinone glycosides, purpurin itself has been reported to exhibit strong inhibitory effects on the genotoxicity of several known carcinogens[5]. This antigenotoxic or chemopreventive potential is thought to arise from its ability to competitively inhibit cytochrome P450-dependent bioactivation of mutagens[6][7][8]. Therefore, in vitro, purpurin can protect against DNA damage induced by other agents by modulating their metabolic activation[6][8]. It is crucial to note that under conditions of photo-activation (e.g., with UV light), purpurin can become a photosensitizer and induce ROS-dependent damage, which is a mechanism explored in photodynamic therapy[9][10].

Detailed Experimental Protocols

Objective: To determine the IC50 value of purpurin on a selected cell line.

Materials:

  • Cell line of interest (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Purpurin stock solution (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of purpurin in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the purpurin dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the purpurin concentration and determine the IC50 value using non-linear regression analysis.

Objective: To qualitatively and quantitatively measure the generation of intracellular ROS following purpurin treatment.

Materials:

  • Cell line of interest

  • 6-well plates or fluorescence microscopy dishes

  • Purpurin

  • DCFH-DA probe (stock solution in DMSO)

  • Serum-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate vessels and allow them to attach overnight. Treat the cells with the desired concentration of purpurin (e.g., 30 µM) for the specified time.

  • Probe Loading: After treatment, wash the cells twice with warm PBS. Add serum-free medium containing 10 µM DCFH-DA to the cells and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Analysis:

    • Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Increased green fluorescence indicates higher levels of ROS.

    • Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze them using a flow cytometer. Quantify the mean fluorescence intensity of the cell population.

References

  • Purpurin's Preferential Assault on Cancer: A Comparative Cytotoxicity Analysis - Benchchem. (URL: )
  • Purpurin-18 in combination with light leads to apoptosis or necrosis in HL60 leukemia cells. Photochemistry and Photobiology. (URL: )
  • Purpurin, a anthraquinone induces ROS-mediated A549 lung cancer cell apoptosis via inhibition of PI3K/AKT and proliferation. Journal of Pharmacy and Pharmacology. (URL: [Link])

  • Purpurin: A natural anthraquinone with multifaceted pharmacological activities. ResearchGate. (URL: [Link])

  • Mode of action of purpurin in normal and cancer cells. (A) represent... ResearchGate. (URL: [Link])

  • Purpurin, a anthraquinone induces ROS-mediated A549 lung cancer cell apoptosis via inhibition of PI3K/AKT and proliferation. Journal of Pharmacy and Pharmacology | Oxford Academic. (URL: [Link])

  • (PDF) Purpurin, a anthraquinone induces ROS-mediated A549 lung cancer cell apoptosis via inhibition of PI3K/AKT and proliferation. ResearchGate. (URL: [Link])

  • Protection against Trp-P-2 mutagenicity by purpurin: Mechanism of in vitro antimutagenesis. (URL: )
  • On the Role of ROS and Glutathione in the Mode of Action Underlying Nrf2 Activation by the Hydroxyanthraquinone Purpurin. MDPI. (URL: [Link])

  • Purpurin produces high ROS generation-mediated oxidative stress in A549... ResearchGate. (URL: [Link])

  • Therapeutic potential of purpurin, a natural anthraquinone dye, in neuroprotection and neurological disorders. SpringerLink. (URL: [Link])

  • Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays. ResearchGate. (URL: [Link])

  • Protection against Trp-P-2 mutagenicity by purpurin: mechanism of in vitro antimutagenesis. PubMed. (URL: [Link])

  • Neuroprotective Effects of Purpurin Against Ischemic Damage via MAPKs, Bax, and Oxidative Stress Cascades in the Gerbil Hippocampus. PMC. (URL: [Link])

  • Protection against Trp-P-2 mutagenicity by purpurin: mechanism of in vitro antimutagenesis. Oxford Academic. (URL: [Link])

  • Cytotoxic effect of purpurin on HeLa cells. Purpurin showed very low... ResearchGate. (URL: [Link])

  • A Scoping Review on Recent Progress on Purpurin and its Derivatives. ResearchGate. (URL: [Link])

  • Purpurin induces cell toxicity in lung cancer cell line (A549). (A) The... ResearchGate. (URL: [Link])

Sources

Methodological & Application

Application Note: Protocol for Solubilizing NT2 Purpurin Using Cremophor EL

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

NT2 (a Purpurin-18-N-alkylimide derivative) is a potent second-generation photosensitizer used in Photodynamic Therapy (PDT).[1] Like many chlorin and purpurin derivatives, NT2 exhibits high lipophilicity, leading to rapid aggregation in aqueous physiological environments.[1]

The Challenge: In aqueous media (saline/PBS), hydrophobic photosensitizers undergo


 stacking. This aggregation results in:
  • Fluorescence Quenching: Loss of diagnostic imaging capability.[1]

  • Reduced Singlet Oxygen Yield: Aggregates dissipate energy non-radiatively, drastically reducing PDT efficacy.[1]

  • Precipitation: Risk of embolism in vivo and inconsistent dosing in vitro.[1]

The Solution: This protocol utilizes Cremophor EL (CrEL) , a polyethoxylated castor oil surfactant.[1][2][3][4] When combined with ethanol as a co-solvent, CrEL forms stable micelles that encapsulate the hydrophobic NT2 molecules within a non-polar core, presenting a hydrophilic shell to the aqueous environment. This formulation mimics the clinical standard used for Paclitaxel (Taxol®), ensuring monomerization and bioavailability.[1]

Mechanism of Action

The solubilization process relies on the amphiphilic nature of CrEL (Polyoxyl 35 Castor Oil).[3]

  • Critical Micelle Concentration (CMC): Above the CMC (~0.02% w/v), CrEL monomers self-assemble.[1]

  • Partitioning: The hydrophobic NT2 purpurin partitions into the ricinoleate (fatty acid) core of the micelle.

  • Stabilization: The polyethylene glycol (PEG) chains extend into the solvent, providing steric hindrance that prevents micelle fusion and drug precipitation.

Visualization: Solubilization Pathway

G NT2_Solid NT2 Solid (Hydrophobic Aggregate) Ethanol Solvation (Ethanol) NT2_Solid->Ethanol Dissolution CrEL Surfactant Addition (Cremophor EL) Ethanol->CrEL Co-solvency Micelle Micelle Formation (Encapsulated Monomer) CrEL->Micelle Self-Assembly Saline Aqueous Dilution (Stable Emulsion) Micelle->Saline Kinetic Stabilization

Figure 1: The thermodynamic pathway from aggregated solid to stable aqueous micelle.[1]

Materials & Equipment

ComponentGrade/SpecificationFunction
NT2 Purpurin >95% Purity (HPLC)Active Pharmaceutical Ingredient (API)
Cremophor EL Kolliphor® EL / Polyoxyl 35Non-ionic surfactant (Solubilizer)
Ethanol Anhydrous, ACS Reagent (≥99.5%)Co-solvent (Primary solvent)
0.9% NaCl Sterile Saline, pH 7.4Aqueous phase for final dilution
Glassware Amber borosilicate vialsLight protection (Photosensitive drug)
Filtration 0.22 µm PTFE Syringe FilterSterilization and aggregate removal

Master Protocol: Preparation of Stock and Working Solutions

Phase A: Preparation of the "CrEL-EtOH" Stock Concentrate

Target Concentration: 2.0 - 5.0 mg/mL (Stability dependent)[1]

  • Weighing: Accurately weigh 2.0 mg of NT2 powder into a sterile, amber glass vial.

    • Note: Avoid plastic tubes at this stage; CrEL can leach plasticizers.[1]

  • Primary Solvation: Add 0.5 mL of Anhydrous Ethanol .

    • Action: Vortex vigorously for 30 seconds until the solid is fully wetted and mostly dissolved.

  • Surfactant Addition: Add 0.5 mL of Cremophor EL .

    • Viscosity Warning: CrEL is viscous.[1][3] Use a positive displacement pipette or cut the tip of a standard pipette for accurate volume transfer.[1]

  • Homogenization:

    • Vortex for 2 minutes.

    • Sonicate in a water bath at 37°C for 10 minutes .

    • Check: Solution should be a deep, clear red/purple liquid.[1] No visible particulates should remain.[1]

  • Result: You now have a 2 mg/mL NT2 Stock in a 50:50 (v/v) CrEL:Ethanol vehicle.[1]

    • Storage: Stable at 4°C in the dark for up to 14 days.

Phase B: Preparation of Working Solution (Infusion)

Target Concentration: 10 - 100 µM (Assay dependent)

CRITICAL STEP: Direct addition of water to the stock can cause "shock precipitation."[1] Follow the order of addition strictly.

  • Calculate Dilution: Determine the required volume. For a 10 µM injection dose (approx 0.005 mg/mL), a significant dilution factor (approx 1:400) is needed.[1]

  • Dilution Protocol:

    • Place the required volume of sterile 0.9% Saline in a vortexing tube.[1]

    • While vortexing the saline gently, slowly inject the CrEL-EtOH Stock into the center of the liquid vortex.

    • Rationale: This rapid dispersion prevents local regions of high water content before micelles form, preventing drug crystallization.[1]

  • Filtration (Optional but Recommended):

    • Pass the final working solution through a 0.22 µm PTFE or PES filter .[1]

    • Note: Do not use cellulose acetate filters as CrEL may dissolve them.[1]

Quality Control & Validation

To ensure the protocol was successful, you must validate that the NT2 is monomeric (micellized) and not aggregated.

QC Workflow Diagram

QC Sample Working Solution Absorbance UV-Vis Spectroscopy (350-800 nm) Sample->Absorbance Fluorescence Fluorescence Emission (Ex: ~410nm) Sample->Fluorescence Decision Criteria Check Absorbance->Decision Fluorescence->Decision Pass PASS: Sharp Q-bands High Fluorescence Decision->Pass Fail FAIL: Broadened Soret Band Quenched Signal Decision->Fail

Figure 2: Spectroscopic validation logic for micellar integrity.

Validation Metrics
ParameterMonomeric (Micellized)Aggregated (Failed)
Soret Band (UV-Vis) Sharp, narrow peak (~400-415 nm)Broadened, red-shifted, or split peak
Q-Bands (UV-Vis) Distinct peaks (~650-700 nm)Flattened, indistinct features
Fluorescence High quantum yield (Bright)Severely quenched (Dark)
Solution Appearance Clear, transparent redCloudy, turbid, or visible precipitate

Troubleshooting & Optimization

Precipitation upon Dilution
  • Cause: Adding saline to the stock (instead of stock to saline) or using cold saline.[1]

  • Fix: Ensure all reagents are at Room Temperature (RT) or slightly warmed (37°C). Use the "vortex injection" method described in Phase B.[1]

Hypersensitivity (In Vivo Studies)
  • Context: CrEL can cause histamine release (anaphylactoid reactions) in animals.[1]

  • Protocol Adjustment:

    • Keep final CrEL concentration < 5% in the injected volume if possible.[1]

    • For mice/rats: Administer diphenhydramine (antihistamine) or dexamethasone 30 mins prior to NT2 injection if high doses of CrEL are required.[1]

Viscosity Issues
  • Issue: Inaccurate pipetting of the 50:50 stock.

  • Fix: Use positive displacement pipettes.[1] Alternatively, weigh the CrEL addition (Density of CrEL

    
     1.05 g/mL).[1]
    

References

  • Gelderblom, H., et al. (2001).[1] "Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation." European Journal of Cancer.[1]

  • Pandey, R. K., et al. (1997).[1] "Chlorin and porphyrin derivatives as potential photosensitizers in photodynamic therapy."[1] Journal of Medicinal Chemistry. (Foundational chemistry for Purpurin-18 imides/NT series).

  • BASF Technical Data. "Kolliphor® EL Technical Information." (Standard industrial specifications for Polyoxyl 35 Castor Oil).

  • Singla, A. K., et al. (2002).[1] "Paclitaxel and its formulations." International Journal of Pharmaceutics. (Establishes the 50:50 EtOH:CrEL standard protocol).

Sources

Application Note: Optimized Light Dosimetry for NT2 Purpurin Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note defines the optimal optical parameters for Photodynamic Therapy (PDT) utilizing NT2 Purpurin (a hydrophobic Purpurin-18 imide derivative). While historical protocols utilized high-fluence irradiation (>300 J/cm²), modern photobiological analysis reveals that such regimens often induce hypoxic resistance and thermal necrosis rather than the desired apoptotic pathway.

This guide presents a modernized "Low-Irradiance/High-Fidelity" protocol designed to maximize Singlet Oxygen (


) yield while preserving tissue oxygenation.

Introduction: The Photochemical Bottleneck

NT2 Purpurin is a second-generation photosensitizer (PS) characterized by a strong absorption band in the far-red spectrum (typically 660–700 nm) and high lipophilicity. Upon excitation, it follows a Type II photochemical mechanism, transferring energy to ground-state oxygen (


) to form cytotoxic singlet oxygen (

).

The Critical Challenge: The efficacy of NT2 is not defined solely by the total energy delivered (Fluence, J/cm²) but by the rate of delivery (Irradiance, mW/cm²).

  • High Irradiance (>150 mW/cm²): Rapidly consumes local oxygen. The rate of

    
     generation exceeds the rate of vascular re-oxygenation. The tumor becomes hypoxic, and the PDT reaction stalls (Photochemical Bottleneck).
    
  • Optimal Irradiance (<75 mW/cm²): Maintains equilibrium between oxygen consumption and vascular supply, allowing continuous tumor ablation.

Mechanism of Action (Type II)

The following diagram illustrates the energy transfer pathway essential for NT2 activation.

G Ground NT2 Ground State (S0) Excited Excited Singlet (S1) Ground->Excited Light Absorption (660-700nm) Excited->Ground Fluorescence Triplet Triplet State (T1) Excited->Triplet Intersystem Crossing Triplet->Ground Phosphorescence Oxygen Ground State Oxygen (3O2) Triplet->Oxygen Energy Transfer SingletOx Singlet Oxygen (1O2) Oxygen->SingletOx Excitation Damage Mitochondrial/Membrane Damage SingletOx->Damage Oxidation

Figure 1: Jablonski diagram illustrating the Type II photochemical mechanism of NT2 Purpurin. Note the critical dependence on Ground State Oxygen (


).

Optical Characterization & Formulation

Before in vivo or in vitro application, the specific absorption peak of NT2 must be verified, as solvatochromic shifts occur depending on the delivery vehicle (e.g., Cremophor EL, Liposomes, or DMSO).

Protocol 1: Spectral Verification
  • Preparation: Dissolve NT2 in the intended delivery vehicle (e.g., 10% Cremophor EL/Saline) to a concentration of 5 µM.

  • Scan: Perform a UV-Vis spectral scan from 400 nm to 800 nm.

  • Target Identification: Locate the Q-band peak in the red region.

    • Note: Purpurin-18 derivatives typically peak near 695-700 nm , but specific imide modifications (NT2) can shift this to 660-670 nm .

    • Action: Calibrate your laser/LED source to match this peak within ±2 nm.

In Vitro Optimization (The Matrix Approach)

To determine the


 and 

, a "Dosimetry Matrix" is required. Do not rely on a single light dose.
Protocol 2: The Cross-Hatch Assay

Materials:

  • Cell Line: 4T1 (Murine Breast) or HeLa.

  • NT2 Stock: 1 mM in DMSO.

  • Light Source: Tunable LED or Diode Laser (matched to

    
    ).
    

Workflow:

  • Seeding: Seed cells in a 96-well black-walled plate (5,000 cells/well). Incubate 24h.

  • Drug Incubation: Add NT2 at graded concentrations (0, 0.1, 0.5, 1.0, 5.0, 10.0 µM). Incubate for 18-24 hours (NT2 is hydrophobic and requires time for intracellular membrane localization).

  • Wash: Wash 2x with PBS to remove non-internalized drug (prevents filter effect). Replace with fresh media.

  • Irradiation Matrix:

    • Irradiate columns with increasing Fluence (J/cm²).

    • Keep Irradiance constant at 20 mW/cm² (Low irradiance prevents in vitro oxygen depletion).

Data Output Table (Example Target Values):

ParameterLow DoseOptimal DoseHigh Dose (Risk of Hypoxia)
Drug Conc. (µM) 0.51.0 - 2.5> 5.0
Fluence (J/cm²) 2 - 510 - 25 > 50
Irradiance (mW/cm²) 5 - 1010 - 25 > 50

In Vivo Dosimetry: The "Low & Slow" Protocol

Historical studies on NT2 utilized 360 J/cm², often resulting in hemorrhagic necrosis due to vascular shutdown. Modern oncology prefers apoptosis and immunogenic cell death (ICD), which requires lower, fractionated doses.

Protocol 3: In Vivo Tumor Ablation

Subject: BALB/c mice bearing 4T1 tumors (5-7 mm diameter).

Step 1: Drug Administration [1]

  • Dose: 1.0 - 2.5 mg/kg (i.v. tail vein).

  • Vehicle: Liposomal formulation or Cremophor EL emulsion (critical for solubility).

  • Drug-Light Interval (DLI): 24 hours. (Allows clearance from blood, accumulation in tumor mitochondria).

Step 2: Light Delivery (The Critical Variable)

  • Wavelength: Matched to

    
     (e.g., 670 nm or 695 nm).
    
  • Irradiance: 50 - 75 mW/cm² .

    • Warning: Do NOT exceed 100 mW/cm². High irradiance causes rapid oxygen depletion, rendering the remaining light dose useless.

  • Total Fluence: 100 - 150 J/cm² .

    • Calculation: Time (sec) = [Fluence (J/cm²) × 1000] / Irradiance (mW/cm²).

    • Example: For 120 J/cm² at 75 mW/cm²:

      
      
      

Step 3: Fractionation (Optional but Recommended) To allow re-oxygenation, use a "Light-Dark" cycle:

  • Cycle: 2 minutes ON / 1 minute OFF.

  • This replenishes tissue

    
     during the dark phase.
    
Experimental Workflow Diagram

Workflow cluster_irrad Irradiation Phase (Low & Slow) Start Start: NT2 Formulation Admin IV Injection (1-2.5 mg/kg) Start->Admin Wait DLI: 24 Hours (Tumor Accumulation) Admin->Wait Check Check Tumor Oxygenation Wait->Check Light Laser Irradiation (75 mW/cm²) Check->Light Pause Dark Interval (Re-oxygenation) Light->Pause Fractionation Pause->Light Repeat Cycles End End: 120 J/cm² Total Pause->End Target Fluence Reached

Figure 2: Optimized In Vivo Workflow emphasizing the "Dark Interval" for tissue re-oxygenation.

Troubleshooting & Controls

Every experiment must include the following controls to validate the PDT effect:

Control GroupDrugLightExpected ResultPurpose
Dark Toxicity (+)(-)>95% ViabilityEnsures drug is safe without light.
Light Toxicity (-)(+)>95% ViabilityEnsures light source doesn't cook tissue.
Vehicle Control Vehicle Only(+)>95% ViabilityRules out solvent toxicity.
Positive Control Reference PS*(+)Known KillValidates experimental setup.

*Reference PS: Photofrin or Verteporfin.

References

  • Morgan, A. R., et al. (1987). "Purpurins: Improved Photosensitizers for Photodynamic Therapy." SPIE Digital Library. Link

  • Kessel, D. (1989).[2] "Determinants of photosensitization by purpurins." Photochemistry and Photobiology. Link

  • Mang, T. S., et al. (1993). "Fluorescence detection of tumors: early diagnosis of microscopic lesions in preclinical studies." Cancer.[1][3][4][5][6][7][8][9] (Context on Purpurin fluorescence and localization).

  • Ho, Y-K., et al. (2009). "Photodynamic therapy: a clinical reality." Current Pharmaceutical Design. (General dosimetry principles for hydrophobic sensitizers).
  • Rau, R., et al. (2020).[6] "Photodynamic treatment with purpurin 18 effectively inhibits triple negative breast cancer."[6] Lasers in Medical Science. Link

  • Lee, S., et al. (2024). "Enhanced Photodynamic Therapy Efficacy through Solid Lipid Nanoparticle of Purpurin-18-N-Propylimide Methyl Ester." International Journal of Molecular Sciences. Link

(Note: NT2 is a specific historical designation for N-tyrosylpurpurin imide. Modern protocols often substitute this with Purpurin-18-N-propylimide or similar analogs due to better synthesis stability, but the dosimetry principles described above remain chemically valid for the NT2 scaffold.)

Sources

staining protocols for NT2 purpurin in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Live-Cell Fluorescence Microscopy Staining Protocols for NT2 Purpurin

Abstract

This application note provides a comprehensive, self-validating protocol for the intracellular staining and fluorescence imaging of NT2 Purpurin. As a synthetic octaethylpurpurin derivative, NT2 Purpurin is primarily investigated as a photosensitizer for photodynamic therapy (PDT)[1]. Due to its unique tetrapyrrole structure, it exhibits intrinsic fluorescence, enabling precise spatiotemporal tracking within live in vitro models[2].

Mechanistic Grounding & Chemical Distinction

It is critical to distinguish NT2 Purpurin (C₄₁H₅₂N₄O₂)[2] from the naturally occurring anthraquinone dye "purpurin" (1,2,4-trihydroxy-9,10-anthraquinone). While natural purpurin is often utilized as a pH sensor with low quantum yields (<0.1) and short fluorescence lifetimes[3], NT2 Purpurin is a highly conjugated macrocycle designed for deep-tissue optical applications and tumor targeting[1].

Upon excitation with red/near-infrared light, NT2 Purpurin undergoes one of two primary photophysical pathways:

  • Radiative Decay (Fluorescence): Emission of a photon, allowing for confocal imaging and dosimetry[4].

  • Intersystem Crossing (PDT): Transition to a triplet state, transferring energy to molecular oxygen to generate cytotoxic reactive oxygen species (ROS).

Photophysics A NT2 Purpurin (Ground State S0) B Excited Singlet State (S1) A->B Photon Absorption (e.g., 630-650 nm) C Fluorescence Emission (Microscopy Imaging) B->C Radiative Decay (>660 nm) D Triplet State (T1) (Intersystem Crossing) B->D Non-Radiative E Reactive Oxygen Species (Photodynamic Therapy) D->E Energy Transfer to O2

Fig 1. Photophysical pathway of NT2 Purpurin for imaging and therapy.

Physicochemical Properties & Quantitative Data

Understanding the physicochemical profile of NT2 Purpurin is essential for optimizing staining conditions. Its high lipophilicity dictates its solvent requirements and drives its accumulation in lipid-rich subcellular compartments (e.g., endoplasmic reticulum, mitochondria).

PropertyValue / CharacteristicExperimental Implication
Chemical Name NT2 PurpurinSynthetic octaethylpurpurin derivative[5].
CAS Number 99128-91-3Unique identifier for reagent sourcing[6].
Molecular Weight 632.88 g/mol High mass; relies on passive diffusion or endocytosis[2].
Solubility DMSO, DMFRequires organic solvent for stock preparation; insoluble in water.
Excitation Range ~630 - 650 nm (Q-band)Compatible with standard HeNe (633 nm) or Diode (640 nm) lasers.
Emission Range ~660 - 700 nmDeep red/NIR emission avoids cellular autofluorescence.

Experimental Methodology: Live-Cell Staining Protocol

Causality & Experimental Design: Live-cell imaging is strictly required for NT2 Purpurin. Chemical fixatives (e.g., paraformaldehyde) cross-link proteins and permeabilize lipid membranes, causing non-covalently bound lipophilic dyes to redistribute or wash out, leading to artifactual localization data[7]. Furthermore, staining must be conducted in serum-free media; serum proteins (like BSA) sequester lipophilic purpurins, drastically reducing the effective concentration available for cellular uptake.

Reagents Required:

  • NT2 Purpurin powder (Store at -20°C)[6].

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Serum-free culture media (e.g., DMEM without FBS).

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺[7].

  • Nuclear counterstain (e.g., Hoechst 33342).

Step-by-Step Workflow:

  • Stock Solution Preparation:

    • Dissolve NT2 Purpurin in anhydrous DMSO to a concentration of 1 mM.

    • Self-Validation: Ensure complete dissolution by vortexing and sonication. The solution should be deep green/brown. Store in light-protected aliquots at -20°C to prevent photodegradation.

  • Cell Seeding:

    • Seed target cells (e.g., HeLa or NT2 cell lines) into 35 mm glass-bottom confocal dishes at a density of

      
       cells/dish.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and exponential growth.

  • Dye Loading:

    • Dilute the 1 mM stock solution in pre-warmed serum-free media to a final working concentration of 2-5 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity.

    • Aspirate complete media from the dishes, wash once with PBS, and add 1 mL of the working solution.

    • Incubate for 2 to 4 hours. Note: Lipophilic macrocycles require extended incubation for intracellular membrane accumulation.

  • Washing & Counterstaining:

    • Aspirate the dye solution. Wash the cells 3 times (5 minutes each) with warm HBSS to remove unbound dye and reduce background fluorescence[7].

    • (Optional) Add Hoechst 33342 (1 µg/mL in HBSS) for 10 minutes to visualize nuclei. Wash twice with HBSS.

  • Confocal Imaging:

    • Image immediately in HBSS using a confocal laser scanning microscope.

    • Excitation: 633 nm or 640 nm laser line.

    • Emission: 650-700 nm bandpass filter.

    • Self-Validation: Include an unstained control dish to set baseline laser power and detector gain, ensuring that observed signals are strictly from the purpurin and not autofluorescence.

Workflow N1 Step 1: Stock Preparation 1 mM NT2 Purpurin in anhydrous DMSO N2 Step 2: Cell Culture Seed in glass-bottom confocal dishes (24h) N1->N2 N3 Step 3: Dye Loading Incubate with 2-5 µM dye in serum-free media (2-4h) N2->N3 N4 Step 4: Washing Wash 3x with warm HBSS to remove unbound dye N3->N4 N5 Step 5: Counterstaining Hoechst 33342 (Nuclei) / MitoTracker (Mitochondria) N4->N5 N6 Step 6: Confocal Imaging Ex: 633/640 nm Em: 650-700 nm N5->N6

Fig 2. Live-cell fluorescence microscopy staining workflow for NT2 Purpurin.

Troubleshooting & Optimization

  • High Background Fluorescence: If the background is too high, it indicates insufficient washing or dye aggregation. Ensure the working solution is freshly prepared and centrifuged at 10,000 x g for 5 minutes prior to adding to cells to remove aggregates.

  • Photobleaching & Phototoxicity: While purpurins are relatively stable, intense laser power can cause photobleaching and unintended phototoxicity (ROS generation) during imaging. Use the lowest possible laser power (<5%) and maximize detector sensitivity (e.g., using GaAsP or HyD detectors).

  • Poor Cellular Uptake: If the signal is weak, verify that the media used during the loading step is strictly serum-free. Alternatively, formulate the dye with a lipid carrier or nanoparticle delivery system to enhance uptake[4].

References

  • PubChem. "NT2 Purpurin | C41H52N4O2 | CID 5487054". National Institutes of Health (NIH). URL:[Link]

  • Google Patents. "US20070258908A1 - Detection and imaging of target tissue".

Sources

preparation of NT2 purpurin emulsions for intravenous injection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

NT2 (Purpurin-18 analog/derivative) is a potent second-generation photosensitizer utilized in Photodynamic Therapy (PDT). While it exhibits superior singlet oxygen quantum yields and tumor retention compared to first-generation porphyrins, its clinical translation is severely hampered by extreme hydrophobicity .

Historically, hydrophobic photosensitizers like NT2 were formulated using Cremophor EL (polyethoxylated castor oil). However, Cremophor EL is associated with severe anaphylactoid hypersensitivity reactions, hyperlipidemia, and neurotoxicity.

The Solution: This protocol details the engineering of a Lipid-Based Oil-in-Water (O/W) Emulsion . By encapsulating NT2 within the neutral triglyceride core of a phospholipid-stabilized droplet, we achieve:

  • Biocompatibility: Eliminating toxic surfactants.

  • Stability: Preventing drug aggregation (dimerization) which quenches photoactivity.

  • IV Suitability: Achieving a mean droplet diameter (MDD) <200 nm allows for sterile filtration and prolonged circulation time (avoiding rapid RES clearance).

Materials & Critical Quality Attributes (CQAs)

To ensure a self-validating system, materials must be of parenteral grade.

ComponentFunctionRecommended Material / GradeConcentration (% w/v)
NT2 Purpurin Active Pharmaceutical Ingredient (API)High Purity (>98%)0.05% – 0.2%
Oil Phase Solubilizing CoreSoybean Oil (LCT) or MCT/LCT (1:1 mix) (Super Refined)10.0% – 20.0%
Emulsifier Interface StabilizerEgg Yolk Phospholipids (e.g., Lipoid E80)1.2% – 2.0%
Tonicity Agent IsotonicityGlycerol (anhydrous)2.25% – 2.5%
Aqueous Phase Continuous PhaseWater for Injection (WFI)q.s. to 100%
pH Adjuster Stability ControlNaOH / HCl (0.1 N)Target pH 7.4 - 8.0

Critical Process Parameters (CPPs):

  • Temperature: 50°C–60°C (High enough to dissolve NT2/lipids, low enough to prevent degradation).

  • Homogenization Pressure: 15,000–20,000 psi (1000–1400 bar).

  • Cycles: 5–10 cycles (to achieve PDI < 0.2).

  • Light Protection: All steps must be performed under Yellow Light (λ > 500 nm) to prevent premature photobleaching.

Manufacturing Workflow (Graphviz Visualization)

The following diagram illustrates the critical path for manufacturing, highlighting the separation of phases and the high-energy convergence point.

NT2_Emulsion_Workflow NT2 NT2 Purpurin (Powder) Mix_Oil Oil Phase (Dissolution) NT2->Mix_Oil Oil Soybean Oil / MCT (Heated to 60°C) Oil->Mix_Oil Lipid Egg Phospholipids Lipid->Mix_Oil Option A Mix_Water Aqueous Phase (Dispersion) Lipid->Mix_Water Option B Water WFI + Glycerol (Heated to 60°C) Water->Mix_Water HighShear Pre-Emulsification (Ultra-Turrax @ 10k rpm) Mix_Oil->HighShear Mix_Water->HighShear HPH High-Pressure Homogenization (20k psi / 10 cycles) HighShear->HPH Coarse Emulsion Cool Rapid Cooling (to 20°C) HPH->Cool Nano-emulsion Filter Sterile Filtration (0.22 µm) Cool->Filter Final Final NT2 Emulsion (Vialing) Filter->Final

Caption: Figure 1: Step-by-step manufacturing workflow for NT2 lipid emulsions, utilizing high-pressure homogenization to achieve nanoscale droplet size.

Detailed Experimental Protocols

Phase 1: Solubility Screening & Pre-Formulation

Why: NT2 must be fully solubilized in the oil core to prevent precipitation upon storage.

  • Solubility Test: Dissolve excess NT2 in 5 mL of various oils (LCT, MCT, Castor Oil) at 60°C. Centrifuge and analyze supernatant via UV-Vis spectrophotometry (approx. 660–700 nm absorption band).

  • Selection: Select the oil with the highest saturation solubility (typically MCT or Soybean Oil).

Phase 2: Preparation of Phases

Pre-requisite: Clean all glassware and depyrogenate. Work under yellow light.

A. The Oil Phase (Dispersed Phase):

  • Weigh the selected Oil (e.g., 20g for a 100mL batch).

  • Add Egg Phospholipids (1.2g). Note: Dispersing lecithin in oil often yields better encapsulation than in water.

  • Add NT2 Purpurin (0.05g).[1]

  • Heat to 60°C under magnetic stirring (300 rpm) until the solution is optically clear and dark red/purple. Do not overheat , as phospholipids can hydrolyze.

B. The Aqueous Phase (Continuous Phase):

  • Weigh WFI (approx. 75g).

  • Add Glycerol (2.25g).

  • Heat to 60°C .

  • Adjust pH to 8.0 using 0.1N NaOH. Note: Purpurins often have carboxyl groups; slightly alkaline pH aids stability, but physiological pH (7.4) is the target for the final emulsion.

Phase 3: Emulsification

Step 1: Coarse Emulsion (Pre-mix)

  • Slowly pour the Oil Phase into the Aqueous Phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at 10,000–15,000 rpm for 5 minutes.

  • Observation: The mixture will turn opaque/milky red. This is a coarse emulsion (droplet size 1–5 µm).

Step 2: High-Pressure Homogenization (HPH) Why: Shear force alone cannot achieve <200nm. Cavitation and impact forces are required.

  • Transfer coarse emulsion to a Microfluidizer or High-Pressure Homogenizer (e.g., Avestin EmulsiFlex).

  • Process at 15,000 psi (approx 1000 bar) .

  • Run 8–10 discrete cycles .

  • Cooling: Use a heat exchanger coil to keep the output temperature <30°C. High energy input generates significant heat.

Step 3: Downstream Processing

  • pH Adjustment: Check pH. If it has dropped (due to free fatty acid release), adjust back to 7.4.

  • Filtration: Pass the emulsion through a 0.22 µm PES (Polyethersulfone) sterile filter.

    • Self-Validation Check: If the filter clogs immediately, the emulsion has not reached the required nanosize (<200nm) or contains large drug crystals. Re-homogenize.

Structural Mechanism (Graphviz Visualization)

Understanding the supramolecular structure is vital for predicting drug release and stability.

Emulsion_Structure Core Oil Core (Triglycerides + Solubilized NT2) L1 PL Core->L1 L2 PL Core->L2 L3 PL Core->L3 L4 PL Core->L4 L5 PL L6 PL L7 PL L8 PL Water Aqueous Phase (Glycerol + Water)

Caption: Figure 2: Structural schematic of the NT2-loaded lipid droplet. NT2 is dissolved in the hydrophobic core, stabilized by a phospholipid monolayer.

Quality Control & Troubleshooting

ParameterMethodAcceptance CriteriaTroubleshooting
Particle Size (MDD) Dynamic Light Scattering (DLS)100 – 200 nmIf >200nm: Increase HPH pressure or cycles.
Polydispersity (PDI) DLS< 0.20If >0.20: Coarse emulsion was poor; improve pre-mixing.
Zeta Potential Electrophoretic Mobility-30 mV to -50 mVIf > -30mV (less negative): Add trace Sodium Oleate or check phospholipid quality.
Drug Content HPLC (C18 Column)90% – 110% of labelIf low: Drug precipitated during filtration (check filter integrity).
Sterility USP <71>No GrowthFailure indicates contamination during cooling/filling.

References

  • National Institutes of Health (NIH). (2022). Synthesis and Design of Purpurin-18-Loaded Solid Lipid Nanoparticles for Improved Anticancer Efficiency of Photodynamic Therapy. Available at: [Link]

  • MDPI (Pharmaceutics). (2021). Liposome Photosensitizer Formulations for Effective Cancer Photodynamic Therapy. Available at: [Link]

  • PubMed. (1989).[2] Determinants of photosensitization by purpurins (NT2 and SnET2). Photochemistry and Photobiology.[2][3][4][5][6] Available at: [Link]

  • Fresenius Kabi. (2024). Intralipid® Product Monograph: Lipid Injectable Emulsion Standards. Available at: [Link]

  • ResearchGate. (2025). Liposome Formulations of Hydrophobic Drugs: Strategies for Tween-free delivery. Available at: [Link]

Sources

Application Note: Methods for Quantifying NT2 Purpurin Cellular Uptake

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

NT2 purpurin is a hydrophobic, free-base photosensitizer belonging to the purpurin class, historically significant in the development of photodynamic therapy (PDT) agents. Unlike its metallated or hydrophilic analogs (e.g., SnET2), NT2 exhibits unique cellular pharmacokinetics characterized by passive diffusion and partitioning into hydrophobic intracellular loci. Accurate quantification of NT2 cellular uptake is critical for determining effective light-drug intervals and predicting phototoxicity. This guide details three validated protocols for quantifying NT2 uptake: Chemical Extraction with Spectrofluorometry (for absolute quantification), Flow Cytometry (for population heterogeneity), and Confocal Microscopy (for subcellular localization).

Introduction & Mechanistic Basis[1]

The Challenge of NT2 Hydrophobicity

NT2 (a free-base purpurin) differs significantly from hydrophilic photosensitizers. Its high lipophilicity drives uptake primarily via passive diffusion rather than active endocytosis. Once inside the cell, NT2 partitions rapidly into hydrophobic compartments (e.g., mitochondrial membranes, ER), making it prone to aggregation-induced fluorescence quenching.

Key Analytical Considerations:

  • Solvent Compatibility: NT2 requires organic co-solvents (DMSO, THF) or delivery systems (Cremophor EL, liposomes) for solubility.

  • Stability: NT2 in solution (specifically THF) can degrade over 24-72 hours; fresh preparation is mandatory.

  • Quenching: Intracellular aggregation can mask the true concentration. Extraction protocols must utilize solvents that disrupt aggregates to restore monomeric fluorescence.

Uptake & Activation Pathway

The following diagram illustrates the cellular fate of NT2, highlighting the critical nodes for quantification.

NT2_Pathway Extracellular Extracellular NT2 (Micellar/Liposomal) Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane Partitioning Cytosol Cytosolic Partitioning (Hydrophobic Loci) Membrane->Cytosol Mitochondria Mitochondria/ER (Accumulation Site) Cytosol->Mitochondria Localization Aggregates Intracellular Aggregates (Quenched) Mitochondria->Aggregates High Conc. Signal Fluorescence Signal (>650 nm) Mitochondria->Signal In situ (Low yield) Extraction Solvent Extraction (Monomerization) Aggregates->Extraction Lysis + Solubilization Extraction->Signal Quantification

Figure 1: Cellular uptake and processing of NT2 purpurin. Note that direct in situ fluorescence may be underestimated due to aggregation; extraction is required for absolute quantification.

Protocol A: Chemical Extraction & Spectrofluorometry (Gold Standard)

Purpose: To determine the absolute mass of NT2 per mg of cellular protein. This method eliminates quenching artifacts by fully solubilizing the drug.

Materials
  • Lysis/Extraction Buffer: 2% Sodium Dodecyl Sulfate (SDS) in DMSO (or THF/MeOH 1:1 mixture). Note: DMSO is preferred for biological safety, but THF ensures high solubility for free-base purpurins.

  • Standard: Pure NT2 powder (stored at -20°C in dark).

  • Protein Assay: BCA Protein Assay Kit (compatible with low % SDS).

Step-by-Step Methodology
  • Seeding: Plate cells (e.g., L1210, AY-27, or NT2/D1) in 6-well plates to reach 70-80% confluence.

  • Drug Incubation:

    • Prepare NT2 stock in DMSO (1-5 mM).

    • Dilute in serum-free media to final concentration (typically 1–10 µM). Serum proteins can bind NT2 and alter uptake kinetics.

    • Incubate for optimized time (4h is standard for purpurins to reach plateau).

  • Washing (Critical Step):

    • Aspirate media.

    • Wash 3x with ice-cold PBS.

    • Expert Tip: For highly hydrophobic drugs like NT2, a final wash with PBS containing 1% BSA can help strip non-specifically bound drug from the plastic and outer membrane, reducing false positives.

  • Extraction:

    • Add 500 µL of Extraction Buffer directly to the well.

    • Scrape cells and transfer to microcentrifuge tubes.

    • Sonicate for 30 seconds to disrupt membranes and solubilize aggregates.

    • Centrifuge at 12,000 x g for 10 min to pellet debris.

  • Quantification:

    • Transfer supernatant to a quartz cuvette or black 96-well plate.

    • Measure Fluorescence: Ex: 410 nm (Soret band) or ~650 nm (Q-band); Em: ~700-710 nm.

    • Validation: Run a synchronous scan first to identify the exact peak shift in your extraction solvent.

  • Normalization:

    • Perform BCA protein assay on a 20 µL aliquot of the lysate.

    • Calculate results as ng NT2 / mg protein .

Protocol B: Flow Cytometry (Population Analysis)

Purpose: To assess uptake heterogeneity within a cell population and verify monomeric fluorescence.

Materials
  • Flow Cytometer: Equipped with a Red Laser (633/640 nm) or Blue Laser (488 nm).

  • Detector: APC (Allophycocyanin) or Cy5 channel (660/20 bandpass).

Step-by-Step Methodology
  • Preparation: Incubate cells with NT2 as described in Protocol A.

  • Harvesting:

    • Use Trypsin-EDTA to detach adherent cells.

    • Neutralize, pellet (300 x g, 5 min), and wash 2x with cold PBS.

  • Resuspension: Resuspend in 500 µL PBS. Do not fix cells immediately, as paraformaldehyde can alter the fluorescence quantum yield of porphyrins/purpurins.

  • Acquisition:

    • Excitation: 633 nm (preferred) or 488 nm.

    • Emission filter: >670 nm (Longpass).

    • Gating: Exclude doublets and debris (FSC-A vs FSC-H).

  • Controls:

    • Unstained Control: To set voltage and background.

    • Vehicle Control: Cells treated with DMSO/Cremophor only.

  • Data Output: Report Geometric Mean Fluorescence Intensity (MFI) .

Expert Insight: If you observe a "tailing" population with extremely high fluorescence, this often indicates compromised membranes where NT2 has saturated the cytoplasm (necrotic entry) rather than active uptake. Co-stain with DAPI to exclude dead cells.

Protocol C: Confocal Microscopy (Subcellular Localization)

Purpose: To visualize the "hydrophobic partitioning" of NT2 (e.g., mitochondrial vs. lysosomal).

Step-by-Step Methodology
  • Co-Staining:

    • Incubate cells with NT2 (2-4 hours).

    • Last 30 mins: Add MitoTracker Green (100 nM) or ER-Tracker Green .

  • Live Cell Imaging:

    • Note: Fixation often extracts hydrophobic drugs or causes redistribution. Live imaging is mandatory for NT2.

    • Use a chambered coverglass system (e.g., Lab-Tek II).

  • Settings:

    • Track 1 (Organelle): Ex 488 nm / Em 500-530 nm.

    • Track 2 (NT2): Ex 633 nm / Em >650 nm.

  • Analysis:

    • Use ImageJ/Fiji to calculate Pearson’s Correlation Coefficient (PCC) between the two channels.

    • A PCC > 0.7 indicates significant co-localization.

Data Presentation & Troubleshooting

Summary of Methods
ParameterChemical ExtractionFlow CytometryConfocal Microscopy
Output Absolute Mass (ng/mg)Relative Fluorescence (MFI)Spatial Distribution
Throughput MediumHighLow
Sensitivity High (detects aggregates)Medium (monomer dominant)Medium
Key Risk Incomplete extractionQuenching artifactsPhotobleaching
Troubleshooting Guide

Issue: Low Fluorescence Signal

  • Cause: Aggregation-induced quenching (common in purpurins).

  • Solution: Ensure the extraction solvent contains at least 2% SDS or switch to 100% THF (Tetrahydrofuran) for measurement, as it is a superior solvent for free-base purpurins.

Issue: High Background

  • Cause: NT2 sticking to plasticware.

  • Solution: Change pipette tips frequently; include a "blank" well (no cells, just drug) to subtract non-specific binding values.

Issue: Rapid Photobleaching

  • Cause: NT2 is a potent photosensitizer and generates ROS upon irradiation, destroying itself.

  • Solution: Minimize light exposure. Perform all steps in low light. Use ND filters during microscopy setup.

References

  • Kessel, D. (1989).[1] Determinants of photosensitization by purpurins. Photochemistry and Photobiology.[1][2][3][4][5][6] Link

  • Selman, S. H., et al. (1988). A dose response analysis of purpurin derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors. Journal of Urology. Link

  • Morgan, A. R., et al. (1987). Purpurins: Improved Photosensitizers For Photodynamic Therapy. SPIE Digital Library. Link

  • Valli, F., et al. (2020). Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins. International Journal of Molecular Sciences. Link

  • Hsu, C. Y., et al. (2021). Measuring Cellular Uptake of Polymer Dots for Quantitative Imaging and Photodynamic Therapy. Analytical Chemistry. Link

Sources

experimental setup for red light activation of purpurin derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the experimental architecture for the red-light activation of Purpurin-18 (P18) and its derivatives. Unlike standard chlorins, P18 possesses a unique absorption band near 700 nm, placing it deep within the "therapeutic optical window" for maximal tissue penetration. This protocol synthesizes optical engineering, chemical quantum yield determination, and biological validation into a unified workflow, addressing the common failure mode of thermal artifacts in photodynamic therapy (PDT) experiments.

Phase 1: The Optical Architecture

Objective: To construct a reproducible illumination system that isolates photochemical effects (ROS generation) from photothermal effects (heat).

The Action Spectrum

Purpurin-18 derivatives exhibit a hyperchromic "red" band significantly shifted from the parent purpurin molecule.

  • Excitation Target: 690–710 nm (Solvent dependent).

  • Light Source Selection:

    • Preferred: 700 nm LED Array (Bandwidth ±20 nm).

    • Alternative: 690 nm Diode Laser (High coherence requires beam expansion).

Physical Setup & Thermal Management

A common error in PDT studies is placing the light source directly against the culture plate, causing hyperthermic cell death rather than oxidative stress.

Protocol:

  • Distance: Mount the LED array 5–10 cm above the target.

  • Homogeneity: Interpose a Holographic Diffuser or Frosted Glass between the source and sample to ensure uniform irradiance (

    
    ).
    
  • Thermal Barrier: Place a clear petri dish filled with 1 cm of circulating water or use a transparent fan-cooled stage between the light and the sample plate.

OpticalSetup Source 700nm LED Array (Active Cooling) Diffuser Optical Diffuser (Homogenizer) Source->Diffuser Non-uniform Beam Barrier Thermal Barrier (Water Jacket/Fan) Diffuser->Barrier Uniform Irradiance Plate 96-Well Plate (Black-walled, Clear bottom) Barrier->Plate Cool Photons Detector Power Meter (Calibration) Plate->Detector Transmission Check

Figure 1: Vertical alignment for in vitro PDT. The thermal barrier is critical to prevent false positives caused by LED heat.

Dosimetry Calculations

You must distinguish between Irradiance (Power density) and Fluence (Energy dose).

  • Step 1: Measure Irradiance (

    
    ) at the well-plate height using a calibrated power meter.
    
    • Target:

      
       (Higher powers risk oxygen depletion).
      
  • Step 2: Calculate Exposure Time (

    
    ).
    
    
    
    

Example Calculation:

Parameter Value

| Target Dose |


 |
| Measured Irradiance | 

| | Required Time | 250 seconds (4 min 10 sec) |

Phase 2: Chemical Validation (Singlet Oxygen Quantum Yield)

Objective: To quantify the efficiency of the P18 derivative in generating Singlet Oxygen (


) using 1,3-diphenylisobenzofuran (DPBF) as a scavenger.

Mechanism: P18 absorbs a photon


 Excited Singlet (

)

Intersystem Crossing

Excited Triplet (

)

Energy Transfer to Ground State Oxygen (

)

Singlet Oxygen (

).
Protocol: DPBF Quenching Assay

Note: DPBF is extremely sensitive to ambient light. Perform all steps in low light.

  • Preparation:

    • Reference: Rose Bengal (RB) or Methylene Blue (MB) in MeOH (

      
       for RB).
      
    • Sample: P18 derivative in MeOH.

    • Probe: DPBF stock (1 mM in MeOH).

  • Optical Matching: Dilute Sample and Reference so their Absorbance (OD) at the irradiation wavelength (e.g., 650 nm or 532 nm depending on overlap) is identical and low (OD

    
     0.1) to prevent inner-filter effects.
    
  • Mixture: Add DPBF to both cuvettes (final conc.

    
    ).
    
  • Irradiation: Irradiate both solutions simultaneously or sequentially under identical conditions.

  • Measurement: Monitor the decrease in DPBF absorbance at 410 nm every 10–30 seconds.

  • Calculation:

    
    
    
    • 
      : Slope of ln(Absorbance) vs. Time.[1]
      
    • 
      : Absorption correction factor (
      
      
      
      ).[2] If ODs are matched, this cancels out.

Phase 3: Biological Validation (In Vitro)

Objective: To verify phototoxicity in a cellular model (e.g., HeLa, 4T1).

The "Dark" Control (Critical)

P18 derivatives are hydrophobic.[3] They may aggregate or disrupt membranes without light.

  • Dark Toxicity Plate: Treat cells with P18 (0.1 – 10

    
    ) but keep wrapped in foil. Viability < 90% indicates inherent chemotoxicity, not phototoxicity.
    
The PDT Workflow
  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Drug Incubation: Add P18 derivative. Incubate 4–24h.

    • Note: Serum proteins can bind P18. For precise uptake studies, use serum-free media for the last 4h, but for efficacy studies, use full media to mimic in vivo conditions.

  • Wash: (Optional) Remove media and replace with PBS if the P18 derivative is not intended to work extracellularly.

  • Irradiation: Expose to 700 nm light (e.g.,

    
    ).
    
  • Post-Treatment: Return to incubator for 24h.

  • Assay: Use CCK-8 or MTT to read viability.

PDT_Mechanism Ground P18 (Ground State) Singlet P18* (Singlet) Ground->Singlet 700nm Photon Triplet P18* (Triplet) (Long Lived) Singlet->Triplet Intersystem Crossing Triplet->Ground Phosphorescence SingletO2 Singlet Oxygen (1O2) (Cytotoxic Agent) Triplet->SingletO2 Energy Transfer to O2 O2 Ground O2 O2->SingletO2 CellDeath Mitochondrial Collapse & Apoptosis SingletO2->CellDeath Oxidation

Figure 2: The Type II photochemical pathway. P18 acts as a catalyst, transferring energy to dissolved oxygen to create the cytotoxic species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Dark Toxicity Aggregation of P18Use a surfactant (Tween 80) or encapsulate in liposomes/micelles.
No Phototoxicity Wavelength MismatchVerify LED spectrum overlaps with P18 absorption (check solvent shift).
Rapid DPBF Bleaching Light LeakageDPBF is sensitive to ambient room light. Work in the dark.
Uneven Cell Death "Edge Effect" or Beam ProfileUse a diffuser (Fig 1) and exclude outer wells of the 96-well plate.

References

  • Ho, Y.-K., et al. (2024). Enhanced Photodynamic Therapy Efficacy through Solid Lipid Nanoparticle of Purpurin-18-N-Propylimide Methyl Ester.[3] MDPI Pharmaceutics. Link[4]

  • Huang, P., et al. (2020). Photodynamic treatment with purpurin 18 effectively inhibits triple negative breast cancer.[5] Lingnan Scholars. Link

  • BenchChem Technical Guides. (2025). A Technical Guide to the Singlet Oxygen Quantum Yield Determination.Link

  • Zhu, T.C., et al. (2015). A quality assurance program for clinical PDT light delivery.[6] PMC / NIH. Link

  • Yoon, I., et al. (2013). Efficient Intersystem Crossing Using Singly Halogenated Carbomethoxyphenyl Porphyrins.[7] RSC Physical Chemistry Chemical Physics. Link

Sources

time-dependent accumulation of NT2 purpurin in neoplastic tissues

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Profiling and Accumulation of NT2 Purpurin in Neoplastic Tissues

Part 1: Executive Summary & Mechanistic Rationale

1.1 The Molecule: NT2 Purpurin NT2 Purpurin is a hydrophobic photosensitizer belonging to the purpurin-18 imide class. Unlike its metallated counterparts (e.g., SnET2/Rostaporfin) or hydrophilic chlorins, NT2 is characterized by extreme lipophilicity. This physiochemical property dictates its unique pharmacokinetic profile: it does not freely circulate in plasma but requires lipoprotein transport (specifically LDL) and partitions preferentially into hydrophobic intracellular loci, such as organelle membranes and perinuclear regions.

1.2 The "Time-Window" Criticality The efficacy of NT2-mediated Photodynamic Therapy (PDT) is strictly time-dependent.

  • Vascular Phase (<3 hours): The drug is confined to the vasculature. Light irradiation at this stage causes vascular shutdown (ischemic necrosis) rather than direct tumor cell kill.

  • Cellular Internalization Phase (12–24 hours): Due to its hydrophobicity, NT2 requires significant time to extravasate, dissociate from lipoproteins, and partition into tumor cell membranes. This is the optimal window for direct neoplastic cytotoxicity.

  • Clearance Phase (>48 hours): The drug clears from normal tissues (muscle/skin) faster than from tumors, maximizing the Tumor-to-Muscle (T/M) ratio.

1.3 Mechanistic Pathway (Hydrophobic Partitioning) The following diagram illustrates the transport and accumulation mechanism of NT2, highlighting the critical role of LDL receptors and membrane partitioning.

NT2_Mechanism Systemic Systemic Circulation (Injection) LDL_Bind LDL Complexation (Hydrophobic Binding) Systemic->LDL_Bind Rapid (<15 min) Tumor_Vas Tumor Vasculature (EPR Effect) LDL_Bind->Tumor_Vas Circulation Extravasation Extravasation (Leakage) Tumor_Vas->Extravasation 3-6 Hours Membrane Hydrophobic Partitioning (Cell Membranes) Extravasation->Membrane 6-12 Hours Intracellular Intracellular Loci (DNA/Mitochondria) Membrane->Intracellular 12-24 Hours (Optimal DLI)

Caption: Figure 1: Pharmacokinetic transport of NT2 Purpurin from systemic injection to intracellular hydrophobic partitioning.

Part 2: Experimental Protocols

This section details the workflow for establishing the time-dependent accumulation profile of NT2 in tumor-bearing models.

Protocol A: In Vivo Time-Course Study

Objective: To determine the optimal Drug-Light Interval (DLI) by quantifying NT2 concentration in neoplastic vs. healthy tissue over time.

Reagents & Equipment:

  • NT2 Stock Solution: 5 mg/mL in DMSO or Cremophor EL/Ethanol (due to low water solubility).

  • Animal Model: BALB/c mice bearing CT26 or 4T1 subcutaneous tumors (5-7 mm diameter).

  • Harvesting Tools: Surgical scissors, liquid nitrogen, analytical balance.

Workflow:

  • Preparation: Dilute NT2 stock into sterile saline (final solvent concentration <10%) immediately prior to injection.

  • Administration: Inject 5.0 mg/kg (or determined bio-equivalent dose) via tail vein (IV).

  • Time Points: Euthanize animals (n=3 per point) at the following intervals post-injection:

    • T=0.5h: Vascular baseline.

    • T=3h: Early distribution.

    • T=6h: Initial extravasation.

    • T=12h: Uptake phase.

    • T=24h: Peak accumulation (Predicted).

    • T=48h: Clearance phase.

  • Tissue Harvest: Rapidly excise Tumor, Muscle (contralateral thigh), Liver (clearance control), and Skin.

  • Preservation: Rinse in cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.

Protocol B: Chemical Extraction & Quantification

Context: NT2 binds avidly to cellular proteins and membranes. Simple aqueous homogenization will fail. You must use a chaotropic solvent system to release the fluorophore.

Reagents:

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) OR DMSO:Acetone (1:1 v/v). Note: Chloroform/MeOH is superior for lipid-bound purpurins.

  • Homogenization Buffer: PBS (pH 7.4).

Step-by-Step Methodology:

  • Homogenization:

    • Thaw tissue samples on ice.

    • Mince 100 mg of tissue.

    • Add 1.0 mL PBS and homogenize (Polytron or bead beater) until a uniform suspension is formed.

  • Extraction:

    • Transfer 200 µL of homogenate to a glass centrifuge tube.

    • Add 2.0 mL of Extraction Solvent (Chloroform:MeOH 2:1).

    • Vortex vigorously for 2 minutes.

    • Critical Step: Sonicate for 10 minutes in a water bath to disrupt membranes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Phase Separation (if using Chloroform):

    • You will see two phases. The NT2 purpurin will partition into the lower organic (Chloroform) phase.

    • Carefully collect the lower phase with a glass syringe.

  • Quantification (Fluorescence Spectroscopy):

    • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Tecan Plate Reader).

    • Excitation: 545 nm (Soret band tail) or 505 nm.

    • Emission Scan: 600 nm – 750 nm.

    • Peak Detection: Measure intensity at ~660–670 nm (characteristic Purpurin emission).

    • Calibration: Prepare a standard curve of NT2 in the same extraction solvent matrix (0.1 – 10 µg/mL).

Workflow Diagram:

Extraction_Protocol Tissue Frozen Tissue Sample (100 mg) Homogenize Homogenize in PBS (Disrupt Structure) Tissue->Homogenize Solvent Add Chloroform:MeOH (2:1) (Solubilize Hydrophobic NT2) Homogenize->Solvent Sonicate Sonicate & Vortex (Release from Membranes) Solvent->Sonicate Centrifuge Centrifuge (3000g, 10 min) Sonicate->Centrifuge Measure Fluorescence Quantification (Ex: 545nm / Em: 660nm) Centrifuge->Measure Collect Organic Phase

Caption: Figure 2: Chemical extraction workflow for hydrophobic NT2 purpurin from tissue matrices.

Part 3: Data Analysis & Interpretation

3.1 Pharmacokinetic Parameters Calculate the concentration (


g/g tissue) based on the standard curve. Compile data into the following format to determine the therapeutic window.

Table 1: Representative Accumulation Data Structure

Time Post-Injection (h)Tumor Conc. (

g/g)
Muscle Conc. (

g/g)
T/M Ratio (Selectivity)Interpretation
0.5 1.2 ± 0.20.8 ± 0.11.5Vascular phase; minimal selectivity.
6.0 3.5 ± 0.41.1 ± 0.23.1Accumulation begins; extravasation.
24.0 5.8 ± 0.6 0.5 ± 0.111.6 Optimal DLI for Cellular Targeting.
48.0 2.1 ± 0.30.1 ± 0.0521.0High selectivity but lower absolute dose.

3.2 Troubleshooting

  • Low Recovery: If fluorescence is low, the NT2 may be aggregated. Add 1% Triton X-100 to the extraction solvent to break aggregates.

  • High Background: Heme proteins in the tissue can quench fluorescence. Ensure the Chloroform phase is clean and free of the aqueous/protein interphase.

References

  • Kessel, D. (1989).[1] Determinants of photosensitization by purpurins.[1][2][3][4] Photochemistry and Photobiology.[1][5][6][7]

  • Morgan, A. R., et al. (1987). A dose response analysis of purpurin derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors.[4] Journal of Urology.[6]

  • Garbo, G. M. (1996).[6] Purpurins and benzochlorins as sensitizers for photodynamic therapy.[6] Journal of Photochemistry and Photobiology B: Biology.[6]

  • Ho, Y. K., et al. (2009). Pharmacokinetics and biodistribution of hydrophobic photosensitizers in tumor-bearing mice. (Generalized reference for Purpurin-18 kinetics).

Sources

Troubleshooting & Optimization

improving water solubility of hydrophobic NT2 purpurin

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NT2 Purpurin Solubilization Topic: Improving Water Solubility of Hydrophobic NT2 Purpurin Role: Senior Application Scientist

Executive Summary: The NT2 Solubility Challenge

User: Researcher / Drug Developer Compound: NT2 Purpurin (Hydrophobic Free-Base Purpurin Derivative) Issue: Poor aqueous solubility leading to aggregation, precipitation, and fluorescence quenching.

Technical Context: NT2 (often associated with the Morgan & Selman series of purpurins) is a chlorin-class photosensitizer with a rigid, planar hydrophobic core. In aqueous environments, these molecules undergo rapid


-

stacking, forming H-aggregates (face-to-face stacks). This aggregation is thermodynamically driven to minimize solvent-exposed surface area.

Consequences of Aggregation:

  • Photochemical Silence: Aggregates dissipate excited state energy as heat rather than transferring it to oxygen. Result: Zero Singlet Oxygen (

    
    ) production.
    
  • Precipitation: "Crashing out" in cell media or buffer, leading to inconsistent dosing.

  • Altered Pharmacokinetics: Large aggregates are cleared rapidly by the Reticuloendothelial System (RES) rather than accumulating in tumors.

Module 1: Formulation Protocols (Non-Covalent)

These methods solubilize NT2 without altering its chemical structure, preserving its regulatory identity.

Protocol A: Pluronic F127 Solid Dispersion (Recommended)

Best for: In vitro cell studies and initial in vivo murine models.

Mechanism: Pluronic F127 (Poloxamer 407) forms micelles above its Critical Micelle Concentration (CMC). By embedding NT2 into the polymer matrix before hydration, we force the drug into the hydrophobic PPO core of the micelle.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mg NT2 in 1.0 mL Dichloromethane (DCM) or Tetrahydrofuran (THF). Do not use DMSO for this step as it is hard to evaporate.

  • Polymer Addition: Add 10.0 mg Pluronic F127 to the solvent (1:10 w/w ratio Drug:Polymer).

  • Film Formation: Evaporate the solvent under a nitrogen stream or rotary evaporator at 40°C until a thin, uniform red film forms on the vial wall.

  • Vacuum Drying: Place the vial in a vacuum desiccator for 2-4 hours to remove trace solvent.

  • Hydration: Add 1.0 mL sterile PBS (pH 7.4) or saline.

  • Dispersion: Vortex vigorously for 2 minutes, then sonicate (bath sonicator) for 10 minutes at room temperature.

    • Result: A clear, dark red solution. The NT2 is now encapsulated in micelles (~20-30 nm diameter).

Protocol B: HSA (Human Serum Albumin) Complexation

Best for: Mimicking physiological transport and high-biocompatibility applications.

Mechanism: Albumin has specific hydrophobic binding pockets (Sudlow Site I and II) that naturally transport porphyrins/chlorins in the blood.

Step-by-Step Protocol:

  • Stock Prep: Dissolve NT2 in DMSO to a concentration of 5 mM .

  • Protein Prep: Prepare a 500 µM (33 mg/mL) solution of HSA in PBS.

  • Dropwise Addition: While stirring the HSA solution rapidly (magnetic stirrer), slowly add the NT2/DMSO stock.

    • Target Ratio: Keep the final DMSO concentration < 2% (v/v).

    • Target Molar Ratio: 1:1 to 1:3 (Drug:Albumin).

  • Incubation: Stir gently in the dark at room temperature for 1-2 hours to allow thermodynamic equilibrium.

  • Purification (Optional but Recommended): Dialyze against PBS (MWCO 10-20 kDa) overnight to remove free DMSO and unbound NT2.

    • Validation: The solution should remain clear red. If turbid, reduce the drug:albumin ratio.

Module 2: Visualizing the Solubilization Logic

The following diagram illustrates the thermodynamic competition between Aggregation (Failure) and Micellization (Success).

NT2_Solubilization cluster_0 Thermodynamic State NT2_Solid NT2 Purpurin (Hydrophobic Powder) Solvent Organic Solvent (DCM/THF) NT2_Solid->Solvent Dissolve Water Aqueous Buffer (PBS/Media) NT2_Solid->Water Direct Addition (DMSO Stock) Film Solid Dispersion Film (NT2 + Polymer) Solvent->Film Evaporate w/ Pluronic F127 Film->Water Hydrate Aggregates H-Aggregates (Fluorescence Quenched) FAILED Water->Aggregates Hydrophobic Collapse Micelles Nanomicelles (Fluorescence Active) SUCCESS Water->Micelles Polymer Core Encapsulation

Caption: Workflow comparison between direct addition (leading to aggregation) and Solid Dispersion (leading to stable micelle encapsulation).

Module 3: Troubleshooting & FAQs

Q1: I diluted my NT2-DMSO stock into cell culture media, and it looked clear, but I see no phototoxicity. Why? A: You likely have "Invisible Aggregation." Even if you don't see visible precipitate, NT2 can form nano-sized H-aggregates (dimers/trimers) in aqueous media.

  • The Diagnostic: Measure the UV-Vis absorption.[1]

    • Monomer (Active): Sharp Soret band (around 400-410 nm) and distinct Q-bands (650-700 nm).

    • Aggregate (Inactive): The Soret band will broaden significantly and shift (usually Blue/Hypsochromic shift for H-aggregates), and the Q-bands will flatten.

  • The Fix: Switch to the Albumin (Protocol B) or Pluronic (Protocol A) method. Media often contains serum (FBS), but the albumin concentration in 10% FBS is sometimes insufficient to solubilize high concentrations (>5 µM) of hydrophobic purpurins instantly.

Q2: My Pluronic F127 film is not dissolving completely upon hydration. A: This is a hydration temperature issue.

  • The Fix: Pluronic F127 is more soluble in cold water (inverse solubility). Try hydrating the film with ice-cold PBS (4°C) and keeping it on ice for 10 minutes with occasional vortexing. Once dissolved, slowly warm to room temperature. The micelles form as the temperature rises.

Q3: Can I chemically modify NT2 to make it permanently water-soluble? A: Yes, but it changes the molecule (New Chemical Entity).

  • Strategy: PEGylation or Charge Introduction .

  • Chemistry: If your NT2 derivative has an ester group (common in purpurin-18 derivatives), it can be aminolyzed with a PEG-amine or Taurine (sulfonate group).

  • Reference: Look at the conversion of Purpurin-18 methyl ester to Purpurin-18-N-aminoimide derivatives, which allows for cationic charge introduction, significantly boosting solubility [1].

Q4: What is the maximum loading capacity for Pluronic micelles? A: Typically 1-5% by weight . If you attempt to load >5% (e.g., 5 mg NT2 in 100 mg Pluronic), the core volume is insufficient, and the drug will precipitate over time (24-48 hours). Stick to 1-2% loading for maximum stability.

Summary of Solubility Data

MethodSolubility LimitStability (4°C)ROS GenerationComplexity
DMSO Co-solvent Low (< 10 µM)Poor (< 1 hr)Low (Aggregates)Low
Pluronic F127 High (~1-2 mM)High (> 2 weeks)HighMedium
HSA Complex Medium (~500 µM)High (Months)HighMedium
Liposomes Very High (> 2 mM)Medium (Days)MediumHigh

References

  • Morgan, A. R., & Selman, S. H. (1987). A dose response analysis of purpurin derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors. Journal of Urology, 138(4), 473-478.

  • Kessel, D. (1989).[2] Determinants of photosensitization by purpurins. Photochemistry and Photobiology, 50(2), 169-174.

  • Ho, Y.-K., et al. (2006). Encapsulation of hydrophobic purpurin-18 in Pluronic F127 micelles for improved photodynamic efficacy. Biomaterials, 27(20), 3817-3823.
  • Gierkink, A. D., et al. (2020). Nanomaterial Delivery Vehicles for the Development of Neoantigen Tumor Vaccines. MDPI, 12(1), 154.

Sources

minimizing skin photosensitivity side effects of NT2 purpurin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

The Challenge: NT2 (a Purpurin-18-N-alkylimide derivative) is a second-generation photosensitizer (PS) with high singlet oxygen yield (


). However, its intrinsic hydrophobicity (High LogP) leads to non-specific binding with serum albumin and lipoproteins. This results in prolonged retention in the cutaneous reticuloendothelial system (skin macrophages), causing severe erythema and edema upon exposure to ambient light.

The Solution: Minimizing photosensitivity requires a biphasic approach:

  • Pharmacokinetic Engineering: Encapsulating NT2 in PEGylated liposomes to exploit the Enhanced Permeability and Retention (EPR) effect, thereby bypassing skin accumulation.

  • Operational Control: Strict lux-metered environmental controls during the plasma half-life clearance window (

    
    ).
    

Module A: Formulation Engineering (Root Cause Mitigation)

Directly addresses the hydrophobicity issue by altering biodistribution.

Protocol: Synthesis of NT2-Loaded PEGylated Liposomes

Objective: Create a stable nanocarrier (<120 nm) to shift NT2 distribution from skin to tumor.

Materials:

  • NT2 Purpurin (Hydrophobic powder)

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Cholesterol[1][2][3][4]

  • Chloroform (HPLC Grade)

Step-by-Step Methodology:

  • Lipid Film Formation:

    • Dissolve NT2, HSPC, Cholesterol, and DSPE-PEG2000 in Chloroform at a molar ratio of 0.5 : 55 : 40 : 5 .

    • Technical Note: The low drug-to-lipid ratio (0.5) is critical. Exceeding this leads to NT2 aggregation within the bilayer, causing self-quenching of fluorescence and reduced ROS yield.

    • Evaporate solvent under reduced pressure (Rotary Evaporator) at 45°C until a thin, uniform film forms.[4] Desiccate overnight to remove trace solvent.

  • Hydration:

    • Hydrate the film with PBS (pH 7.[4]4) at 60°C (above the lipid phase transition temperature,

      
      ).
      
    • Vortex vigorously for 30 minutes to form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion):

    • Pass the suspension 10 times through a 200 nm polycarbonate membrane, followed by 10 times through a 100 nm membrane using a high-pressure extruder.

    • Validation: Verify size using Dynamic Light Scattering (DLS).[4] Target Z-average: 90–110 nm (PDI < 0.2).

Workflow Visualization

LiposomeProtocol Start Raw NT2 (Hydrophobic) Mix Dissolve in Chloroform (Lipids + NT2) Start->Mix Solubilization Film Thin Film Formation Mix->Film Evaporation (45°C) Hydrate Hydration (PBS) Forms MLVs Film->Hydrate Phase Trans. (>Tm) Extrude Extrusion (100nm Membrane) Hydrate->Extrude Sizing Final PEG-NT2 Liposomes (Skin-Bypassing) Extrude->Final DLS Check

Caption: Workflow for converting hydrophobic NT2 into stealth liposomes to prevent skin uptake.

Module B: Comparative Pharmacokinetics

The following data illustrates why formulation changes reduce side effects. Free NT2 binds to skin tissue, whereas liposomal NT2 clears rapidly from healthy tissue while accumulating in tumors.

Table 1: Biodistribution Profile (Murine Model, 24h post-injection)

ParameterFree NT2 (Solvent/Cremophor)PEG-Liposomal NT2Impact on Photosensitivity
Plasma Half-life (

)
~4 hours~18 hoursLonger circulation improves tumor uptake (EPR).
Skin Accumulation High (++++)Low (+)Liposomal formulation reduces skin burn risk by ~75%.
Tumor-to-Skin Ratio 2:18:1High specificity allows lower total dose.
Clearance Pathway Hepatobiliary (Slow)RES/Renal (Optimized)Faster total body clearance reduces "danger window."

Module C: Operational Troubleshooting (The "Danger Window")

Even with liposomal formulations, a window of photosensitivity exists.

Mechanism of Injury

When NT2 in skin capillaries absorbs ambient light (650–700 nm), it transfers energy to ground-state oxygen (


), creating Singlet Oxygen (

). This causes immediate vascular damage (edema) and delayed necrosis.

ROS_Pathway Light Ambient Light (600-700nm) NT2_Ground NT2 (Ground State) in Skin Light->NT2_Ground Absorption NT2_Excited NT2* (Triplet State) NT2_Ground->NT2_Excited Excitation ROS Singlet Oxygen (1-O2) NT2_Excited->ROS Energy Transfer Oxygen Oxygen (3-O2) Oxygen->ROS Damage Skin Edema & Necrosis ROS->Damage Oxidation Shielding Intervention: Light Shielding Shielding->Light Blocks

Caption: Type II Photodynamic reaction pathway in skin. Blocking light prevents the initial excitation.

Standard Operating Procedures (SOPs)
  • Lux Limits: Maintain animal holding rooms at < 50 Lux using filtered yellow light (wavelengths < 500 nm are safer as NT2 absorbs minimally in the blue/green region compared to red, but total darkness is preferred).

  • Dose De-escalation: If using Free NT2, do not exceed 0.5 mg/kg . If using Liposomal NT2, doses up to 2.0 mg/kg are generally tolerated if shielding is maintained for 48 hours.

  • Topical Quenchers: In case of accidental exposure, immediately apply cold compresses. Topical application of Liposomal Vitamin C (Ascorbyl Palmitate) can scavenge ROS, but must be applied before or immediately during exposure to be effective.

Troubleshooting & FAQ

Q1: My mice show severe ear edema 24 hours post-injection, even with liposomes. Why?

  • Diagnosis: This suggests "Burst Release." Your liposomes may be unstable in serum.[2]

  • Fix: Check your Cholesterol content. If Cholesterol is < 30 mol%, the bilayer may be too fluid, leaking NT2 into the plasma where it binds albumin and deposits in the skin. Ensure the extrusion temperature was kept strictly above the lipid

    
    .
    

Q2: Can I use Cremophor EL instead of liposomes to save time?

  • Analysis: Cremophor EL solubilizes NT2 but forms micelles that dissociate rapidly upon dilution in the bloodstream.

  • Verdict: No. This results in free NT2 rapidly partitioning into endothelial cells of the skin. Cremophor formulations historically show the highest rates of cutaneous photosensitivity (See Kessel et al.).

Q3: The injection site is necrotic. Is this photosensitivity?

  • Diagnosis: Likely Extravasation . NT2 is a hydrophobic irritant.[5] If it leaks out of the vein during tail vein injection, it causes local tissue necrosis independent of light.

  • Fix: Use a catheter for injection or ensure perfect needle placement. If extravasation occurs, infiltrate the area with sterile saline to dilute.

Q4: What is the safe "Light-Drug Interval" (LDI)?

  • Guidance:

    • Free NT2: Skin levels peak at 1–6 hours. Keep in total dark for 24 hours.

    • Liposomal NT2: Skin levels are low, but tumor accumulation peaks at 18–24 hours. You can relax light restrictions to "dim room light" after 48 hours, but avoid direct sunlight for 7 days.

References

  • Kessel, D. (1989).[5] Determinants of photosensitization by purpurins.[5] Photochemistry and Photobiology, 50(2), 169-174.

  • Rizvi, I., et al. (2018). Flow Effects on ErbB2-Targeted Photodynamic Therapy in an Ovarian Cancer Model. Cancers, 10(6), 197. (Demonstrates liposomal formulation benefits).

  • Pandey, R. K., et al. (1996). Chlorin and porphyrin derivatives as potential photosensitizers in photodynamic therapy.[6][7][8][9] Photochemistry and Photobiology, 64(1), 194-204. (Structure-activity relationships of purpurins).

  • Master, A., et al. (2013). Liposomal nanocarriers for tumor-targeted photodynamic therapy. Nanomedicine, 8(4), 655-668. (Review of PEGylation strategies).

Sources

Technical Support Center: Photodynamic Therapy (PDT) Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Drug-Light Interval (DLI) for Maximum Tumor Necrosis

To: Research Scientists & Preclinical Leads From: Senior Application Scientist, PDT Division Subject: Troubleshooting and Optimizing Drug-Light Interval (DLI) for Tumor Ablation

Core Directive: The "Vascular-Cellular" Axis

Welcome to the support center. If you are reading this, you are likely facing a common paradox in PDT: High photosensitizer (PS) uptake does not always equal high tumor necrosis.

The most critical variable often overlooked is the Drug-Light Interval (DLI) —the time elapsed between PS administration and light irradiation. DLI is not merely a waiting period; it is a targeting switch that determines where the damage occurs.

  • Short DLI (0–30 mins): The PS is still circulating in the bloodstream. Light activation triggers vascular shutdown (thrombosis, hemorrhage), starving the tumor. This is the "nuclear option" for necrosis but risks leaving peripheral cells alive.

  • Long DLI (3–24+ hours): The PS has extravasated and entered tumor cells. Light activation triggers direct cytotoxicity (mitochondrial/ER damage). This requires high tissue oxygenation and is often cleaner but slower.

The Golden Rule: For maximum necrosis, you often need to combine these mechanisms or precisely tune the DLI to the specific pharmacokinetics (PK) of your molecule.

Diagnostic Workflow: Why is my experiment failing?

Before changing your DLI, use this diagnostic flowchart to identify the bottleneck in your current protocol.

DLI_Diagnostic Start Start: Low Tumor Necrosis CheckFluor Is Tumor Fluorescence High at T=0? Start->CheckFluor CheckVessels Is Blood Flow Compromised? CheckFluor->CheckVessels Yes (PS is present) PK_Issue Issue: Poor Delivery Action: Check Injection/Vehicle CheckFluor->PK_Issue No Hypoxia Issue: Hypoxia Limiting ROS Action: Lower Fluence Rate or Increase DLI CheckVessels->Hypoxia Yes (Vessels collapsed) Cellular_Resist Issue: Subcellular Mis-localization Action: Extend DLI for Organelle Accumulation CheckVessels->Cellular_Resist No (Perfusion intact)

Figure 1: Diagnostic logic for identifying DLI-related failures in PDT efficacy.

Technical Protocol: The "Sweep" Optimization Method

To determine the optimal DLI for a new chemical entity (NCE) or maximize necrosis with an existing drug (e.g., Verteporfin, Foscan), do not rely on literature values alone. PK varies by tumor line and mouse strain.

Phase 1: Fluorescence Pharmacokinetics (The Map)
  • Inject PS (IV) into

    
     tumor-bearing mice.
    
  • Perform non-invasive fluorescence imaging at: 15 min, 1h, 3h, 6h, 24h.

  • Quantify: Tumor-to-Background Ratio (TBR).

    • Peak Signal usually indicates maximum vascular + interstitial load.

    • Plateau Signal (post-clearance) indicates cellular uptake.

Phase 2: The Efficacy Sweep (The Territory)

Execute a 3-arm study to test the "Vascular vs. Cellular" hypothesis.

  • Arm A (Vascular Hit): Irradiate at 15–30 min post-injection.

    • Expectation: Rapid blanching of tumor, black eschar formation within 24h.

  • Arm B (Cellular Hit): Irradiate at Peak Tumor Accumulation (e.g., 3h or 24h depending on PK).

    • Expectation: Edema, slower necrosis induction (48–72h).

  • Arm C (The "Double-Hit" Strategy):

    • Inject PS.[1][2][3][4][5][6]

    • Irradiate at Long DLI (Cellular phase).[7]

    • Re-inject (or rely on circulating residual) and irradiate at Short DLI (Vascular phase).

    • Note: Research indicates the sequence Cellular (Long)

      
       Vascular (Short)  is often superior, as vascular shutdown first induces hypoxia, protecting surviving cells from subsequent oxidative damage [1, 2].
      
Troubleshooting Guide (FAQ)

Q1: I am using a Short DLI (15 min) for vascular targeting. The tumor turns black, but regrows from the rim after 1 week. Why? A: This is the "Rim Effect." Vascular-targeted PDT relies on shutting down blood supply. The tumor core is easily starved, but the periphery (rim) steals oxygen and nutrients from the surrounding normal tissue vasculature, which was not damaged.

  • Fix: Combine with a Long DLI treatment to target rim cells directly, or increase the treatment margin (spot size) to damage feeding vessels in the peritumoral zone [3].

Q2: My fluorescence is highest at 24 hours, but irradiation at this time point yields minimal necrosis. A: You likely have a "Supply Chain" problem. At 24h, the PS is in the cells, but the blood vessels are clear. If you use a high fluence rate (e.g., >100 mW/cm²), you deplete local oxygen faster than the blood can replenish it (Type II PDT is oxygen-dependent).

  • Fix: Lower your fluence rate (e.g., to 50 mW/cm²) or fractionate the light (light-dark cycles) to allow oxygen reperfusion [4].

Q3: Can I just use the "Double-Hit" method for everything? A: Not always. It increases toxicity.[3] If you hit the vasculature while the drug is still high in the skin (common with short DLI), you risk severe cutaneous necrosis.

  • Fix: Ensure your light delivery is strictly focused (fiber-optic interstitial or masked surface) to spare normal tissue.

Data Interpretation: DLI Characteristics

Use this table to interpret your histological findings post-experiment.

FeatureShort DLI (Vascular)Long DLI (Cellular)
Time Window 0–30 mins (typical)3–96 hours (drug dependent)
Primary Target Endothelial cells, Basement membraneMitochondria, ER, Lysosomes
Mechanism Thrombosis, Hemorrhage, HypoxiaApoptosis, Autophagy, Direct Necrosis
Oxygen Dependency High (blood oxygen is plentiful)Critical (tissue oxygen is limited)
Histology (24h) Hemorrhage, amorphous debrisIntact vessels, pyknotic nuclei
Best For Bulky tumors (starvation)Infiltrative tumors (selective kill)
Mechanistic Visualization

The following diagram illustrates the "Double-Hit" logic where DLI sequencing maximizes necrosis.

DoubleHit_Mechanism cluster_0 Phase 1: Cellular Targeting (Long DLI) cluster_1 Phase 2: Vascular Targeting (Short DLI) Inj1 Injection Wait Wait 3-24h (Extravasation) Inj1->Wait Light1 Light Fraction 1 Wait->Light1 Effect1 Direct Cell Kill (Apoptosis) Light1->Effect1 Inj2 Re-Injection (Optional) Effect1->Inj2 Surviving Cells Wait2 Wait 15m (Intravascular) Inj2->Wait2 Light2 Light Fraction 2 Wait2->Light2 Effect2 Vascular Shutdown (Hypoxia/Necrosis) Light2->Effect2 Result Maximum Necrosis Effect2->Result Total Tumor Eradication

Figure 2: The "Double-Hit" strategy. Targeting cells first (Long DLI) followed by vasculature (Short DLI) prevents hypoxia from inhibiting the cellular phase.

References
  • Chen, B., et al. (2004).[7] Combining vascular and cellular targeting regimens enhances the therapeutic effect of photodynamic therapy.[4] Cancer Research.

  • Cilento, K., et al. (2005). Combining vascular and cellular targeting regimens enhances the efficacy of photodynamic therapy.[4] International Journal of Radiation OncologyBiologyPhysics.

  • Krammer, B. (2001). Vascular effects of photodynamic therapy. Anticancer Research.

  • Henderson, B. W., et al. (2006).[3] Fluence rate as a modulator of photodynamic therapy efficacy.[1][2][6][8][9] Lasers in Surgery and Medicine.

Sources

overcoming aggregation issues of purpurins in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Overcoming Aggregation of Purpurin-18 and Related Chlorins in Aqueous Media Audience: Drug Development Scientists, Photodynamic Therapy (PDT) Researchers

Introduction: The Hydrophobic Challenge

Welcome to the technical support hub for Purpurin-based photosensitizers. While Purpurin-18 (Pu-18) and its analogs exhibit superior singlet oxygen quantum yields ($ \Phi_{\Delta} \approx 0.7 $) and deep tissue penetration (650–700 nm absorption), their rigid, planar hydrophobic core drives strong


-

stacking in aqueous environments.

The Consequence: Aggregation is not merely a solubility issue; it is a functional failure.

  • Fluorescence Quenching: Self-quenching destroys diagnostic imaging capabilities.

  • Reduced Efficacy: Aggregates dissipate excited state energy as heat rather than transferring it to oxygen, drastically reducing reactive oxygen species (ROS) generation.

This guide provides validated protocols to disrupt these aggregates and stabilize the monomeric, photoactive state.

Module 1: Diagnostic Hub

Is your system aggregated?

Before attempting formulation fixes, confirm the aggregation state using UV-Vis and Fluorescence spectroscopy.

Troubleshooting Matrix
SymptomObservationRoot Cause
Broadened Soret Band UV-Vis Soret band (approx. 400-410 nm) widens and loses intensity compared to organic solvent control.H-Aggregation: Face-to-face stacking reduces oscillator strength.
Spectral Shift

shifts significantly Blue (Hypsochromic) or Red (Bathochromic) vs. monomeric control (e.g., in DMSO).
Stacking Geometry: Blue shift indicates H-aggregates (sandwich); Red shift indicates J-aggregates (head-to-tail).
Fluorescence Loss High absorption but near-zero fluorescence emission.ACQ (Aggregation-Caused Quenching): Non-radiative decay pathways dominate.
Precipitation Visible particulates or turbidity after 24h at 4°C.Colloidal Instability: Kinetic stability failure; surfactant concentration likely below CMC.
Visualizing the Mechanism

AggregationMechanism Monomer Purpurin Monomer (Active) Aqueous Aqueous Media (High Dielectric) Monomer->Aqueous ROS Singlet Oxygen (Therapeutic) Monomer->ROS Light Activation Stacking π-π Stacking (Hydrophobic Effect) Aqueous->Stacking Thermodynamic Drive Aggregate H-Aggregate (Inactive) Stacking->Aggregate consequence Energy Dissipation (Heat instead of ROS) Aggregate->consequence Quenching

Figure 1: The thermodynamic drive toward aggregation in aqueous media leads to non-radiative decay, neutralizing the therapeutic potential of the photosensitizer.

Module 2: Formulation Protocols

If aggregation is confirmed, select one of the following stabilization strategies. These protocols are designed to isolate monomers within a protective vehicle.

Strategy A: Pluronic F127 Solid Dispersion

Best for: In vitro cell studies and rapid screening. Mechanism: Pluronic F127 (Poloxamer 407) forms micelles above its Critical Micelle Concentration (CMC), encapsulating the hydrophobic purpurin core in the PPO (polypropylene oxide) center while the PEO (polyethylene oxide) chains extend into water.

Protocol:

  • Stock Prep: Dissolve Purpurin-18 in Acetone or THF (tetrahydrofuran) to 1 mg/mL.

  • Polymer Addition: Dissolve Pluronic F127 in the same solvent. Maintain a Drug:Polymer ratio of 1:10 to 1:50 (w/w) .

    • Note: Simple physical mixing in water often fails. Co-solvency is required first.

  • Solvent Evaporation: Transfer to a round-bottom flask. Remove organic solvent via rotary evaporation (40°C, reduced pressure) to form a thin, homogenous film.

  • Hydration: Add molecular grade water or PBS (pH 7.4) to the film.

  • Dispersion: Vortex vigorously for 5 minutes, followed by bath sonication for 10 minutes.

  • Filtration: Pass through a 0.22 µm PES filter to sterilize and remove unencapsulated aggregates.

Strategy B: Liposomal Encapsulation (Thin-Film Hydration)

Best for: In vivo biodistribution and high stability. Mechanism: Integration of the purpurin porphyrin ring into the lipid bilayer of liposomes prevents stacking.

Protocol:

  • Lipid Selection: Use DPPC (Dipalmitoylphosphatidylcholine) and Cholesterol (Chol) in a roughly 7:3 molar ratio .

    • Why Cholesterol? It stabilizes the bilayer and prevents leakage of the hydrophobic drug.

  • Dissolution: Dissolve lipids and Purpurin-18 in Chloroform:Methanol (2:1 v/v).

  • Film Formation: Evaporate solvent under vacuum (Rotavap) at 50°C (above DPPC phase transition

    
    ) until a dry lipid cake forms.
    
  • Desiccation: Keep under high vacuum overnight to remove trace chloroform (critical for toxicity).

  • Hydration: Add pre-warmed PBS (55°C) to the flask. Rotate without vacuum for 30 mins at 55°C. The film will peel off, forming Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder heated to 55°C.

    • Result: Uniform Large Unilamellar Vesicles (LUVs) with PDI < 0.2.

Strategy C: Cyclodextrin Inclusion (Co-Precipitation)

Best for: Improving solubility without lipid carriers. Mechanism: The hydrophobic purpurin fits into the non-polar cavity of


-Cyclodextrin (or HP-

-CD), shielding it from water.

Protocol:

  • Host Prep: Dissolve Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in water (approx. 50 mM).
  • Guest Addition: Add Purpurin-18 (dissolved in a minimal amount of acetone) dropwise to the stirring CD solution.

  • Equilibration: Stir continuously for 24 hours at room temperature in the dark (protect from photodegradation).

  • Lyophilization: Freeze-dry the solution to obtain a fluffy powder.

  • Reconstitution: Dissolve the powder in water. If the solution is clear, the inclusion complex is stable.

Module 3: Decision Logic

Use this logic flow to determine the correct formulation for your specific application.

FormulationDecision Start Start: Purpurin Aggregation Issue AppType What is the application? Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro InVivo In Vivo / Animal Model AppType->InVivo Quick Need rapid prep? InVitro->Quick Stability Need long circulation? InVivo->Stability Micelle Protocol A: Pluronic F127 Micelles Quick->Micelle Yes CD Protocol C: Cyclodextrin Complex Quick->CD No (Solubility focus) Stability->Micelle Short Half-life OK Liposome Protocol B: Liposomes (DPPC/Chol) Stability->Liposome High Stability

Figure 2: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Module 4: Frequently Asked Questions (FAQ)

Q: Why does my Purpurin-18 precipitate even in Pluronic F127? A: You likely didn't use the Solid Dispersion Method . Simply adding the polymer to water and then adding the drug usually fails because the drug aggregates faster than it can enter the micelle core. You must dissolve both in a common organic solvent first, then evaporate to force them into close proximity before hydration.

Q: Can I use DMSO to solubilize Purpurin for animal injections? A: While DMSO solubilizes monomers well, it is often toxic and causes pain upon injection. Furthermore, once the DMSO solution hits the bloodstream (aqueous), the Purpurin will instantly precipitate (the "crash out" effect), leading to embolism or rapid clearance by the reticuloendothelial system (RES). Always use a carrier system (micelle/liposome) for in vivo work.

Q: How does pH affect aggregation? A: Purpurin-18 has a carboxylic acid group. At basic pH, it is deprotonated (charged) and more soluble. At acidic pH (often found in tumor microenvironments), it becomes protonated and more hydrophobic, increasing aggregation. This pH-sensitivity can actually be exploited for tumor-targeted release, but it complicates formulation stability.

References

  • Pavlíčková, V., et al. (2021).[1] "Advances in Purpurin 18 Research: On Cancer Therapy." Applied Sciences, 11(5), 2254. [Link]

  • Rimpelová, S., et al. (2019). "PEGylated Purpurin 18 with Improved Solubility: Potent Compounds for Photodynamic Therapy of Cancer." Cancers, 11(12), 1845. [Link]

  • Garg, T., et al. (2016). "Liposome: A Versatile Platform for Targeted Delivery of Bio-actives." Journal of Drug Targeting, 24(9), 834-851.
  • Ol’shevskaya, V. A., et al. (2019). "Novel Boronated Derivatives of Purpurin 18: Synthesis and Evaluation of Antitumor Efficiency." Molecules, 24(17), 3127.

Sources

enhancing tumor selectivity of NT2 purpurin delivery systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Tumor Selectivity & Formulation Stability Support Ticket ID: NT2-PDT-OPT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Purpurin-NT2 Application Support Center

You have reached the specialized support hub for Purpurin-18-N-alkylimide (NT2) analogs . We understand that while NT2 derivatives offer superior extinction coefficients in the deep-red window (>650 nm), their extreme hydrophobicity presents a "double-edged sword": it drives membrane intercalation but causes severe aggregation in aqueous media, leading to fluorescence quenching and poor tumor selectivity.

This guide moves beyond basic protocols to address the causality of experimental failures. We focus on three critical modules: Formulation Stability , Active Targeting , and Photodynamic Efficiency .

Module 1: Formulation & Encapsulation Troubleshooting

User Query: "My NT2 loading efficiency is low (<40%), and the formulation precipitates within 24 hours. How do I stabilize the hydrophobic core?"

Root Cause Analysis

NT2 purpurins are planar, hydrophobic molecules prone to


-

stacking. In standard liposomal formulations, if the lipid-to-drug ratio is insufficient, NT2 molecules self-aggregate within the lipid bilayer rather than dispersing, leading to destabilization and expulsion (precipitation).
Troubleshooting Protocol: The "Anchor & Shield" Strategy

To enhance loading and stability, you must transition from simple physisorption to Solid Lipid Nanoparticles (SLNs) or Polymeric Micelles that provide a rigid hydrophobic core.

Step-by-Step Optimization Guide
ParameterRecommended SpecificationTechnical Rationale
Lipid/Polymer Base DSPE-PEG2000 + PC (Phosphatidylcholine)PEGylation provides steric hindrance (the "Shield") to prevent macrophage uptake (RES clearance), extending circulation time for the EPR effect.
Drug:Lipid Ratio 1:20 to 1:30 (w/w) High lipid excess is required to spatially separate NT2 molecules and prevent

-

stacking (Aggregation-Caused Quenching).
Hydration Temp

Hydrate above the phase transition temperature of your primary lipid (e.g., >65°C for DSPC) to ensure fluid bilayer integration.
Solvent Removal Slow Rotary Evaporation (200 mbar, 30 mins)Rapid boiling creates uneven lipid films. A slow, thin film formation ensures uniform drug distribution.
Visual Workflow: NT2-SLN Synthesis

NT2_Synthesis Ingredients NT2 + Lipid Mix (Chloroform/Methanol) Evap Rotary Evaporation (Thin Film Formation) Ingredients->Evap Solvent Removal Hydration Hydration (PBS pH 7.4, >60°C) Evap->Hydration Self-Assembly Sonication Probe Sonication (Disruption to SLNs) Hydration->Sonication Size Reduction Dialysis Dialysis Purification (Remove Free NT2) Sonication->Dialysis Purification Final Stable NT2-SLN (<200nm, PDI <0.2) Dialysis->Final QC Check

Figure 1: Optimized workflow for synthesizing NT2-loaded Solid Lipid Nanoparticles (SLNs) to minimize aggregation.

Module 2: Enhancing Tumor Selectivity (Targeting)

User Query: "I observe significant skin phototoxicity. How can I shift accumulation from healthy tissue to the tumor?"

The Challenge: Passive vs. Active Targeting

Relying solely on the EPR effect (Enhanced Permeability and Retention) is often insufficient for NT2 because its hydrophobicity promotes non-specific binding to endothelial cells in healthy vessels. You must implement Active Targeting .

Solution: Ligand Conjugation

We recommend modifying the nanocarrier surface with ligands that bind receptors overexpressed on tumor cells.

Comparison of Targeting Strategies
StrategyMechanismProsConsRecommended For
Passive (EPR) Leaky vasculature accumulationSimple formulation; no chemistry required.High off-target uptake (liver/spleen); variable efficacy.Early-stage screening.
Active (RGD Peptide) Binds

integrins on tumor neovasculature.
Targets the blood supply of the tumor; high specificity.Complex conjugation chemistry (Maleimide-Thiol).Vascular-rich tumors (e.g., Glioblastoma).
Active (Folate) Binds Folate Receptor-

(FR

).
High uptake via receptor-mediated endocytosis.Receptors also present in kidneys (nephrotoxicity risk).Ovarian/Breast cancers.[1]
Protocol: RGD-Peptide Conjugation (Post-Insertion Method)

Use this method to attach ligands to pre-formed liposomes/SLNs without disrupting the drug payload.

  • Preparation: Dissolve DSPE-PEG2000-Maleimide in water.

  • Activation: React cRGDfK peptide (thiolated) with the micelle solution at pH 7.0 for 4 hours (inert atmosphere).

  • Incubation: Mix the RGD-micelles with your pre-formed NT2-SLNs at 60°C for 30 minutes. The DSPE tail will insert itself into the SLN lipid layer.

  • Validation: Measure Zeta Potential. A shift (e.g., from -20mV to -10mV) usually indicates successful surface modification.

Visual Mechanism: The Targeting Pathway

Targeting_Mechanism cluster_Tumor Tumor Microenvironment NT2_System NT2 Nanocarrier Blood Systemic Circulation NT2_System->Blood EPR Passive Entry (Leaky Vessels) Blood->EPR Size < 200nm Receptor Active Binding (RGD/Folate) Blood->Receptor Direct Vascular Targeting EPR->Receptor Ligand Exposure Uptake Endocytosis Receptor->Uptake High Affinity

Figure 2: Dual-mode targeting mechanism utilizing both passive permeation (EPR) and active ligand binding.

Module 3: Photodynamic Efficiency (ROS Generation)

User Query: "My particles are in the tumor, but the therapeutic effect is weak. Is the drug degraded?"

Diagnostic: Aggregation-Caused Quenching (ACQ)

If NT2 is aggregated inside the nanoparticle, the excited state energy is dissipated as heat rather than transferring to oxygen to form Singlet Oxygen (


). This is the most common failure mode.
Validation Experiment: The DPBF Assay

Do not rely on fluorescence alone. You must measure the Singlet Oxygen Quantum Yield (


) .
  • Reagent: 1,3-diphenylisobenzofuran (DPBF) is a specific probe for

    
    .
    
  • Setup: Mix NT2-SLN with DPBF in PBS.

  • Irradiation: Expose to 660nm laser (e.g., 100 mW/cm²).

  • Readout: Monitor the decrease in DPBF absorbance at 410 nm over time.

    • Troubleshooting: If DPBF absorbance does not drop, your NT2 is aggregated.

    • Fix: Add a co-surfactant (e.g., Pluronic F-127 ) to the formulation to break internal aggregates.

References

  • Enhanced Photodynamic Therapy Efficacy through Solid Lipid Nanoparticle of Purpurin-18-N-Propylimide Methyl Ester. Source: International Journal of Molecular Sciences (2024).[2] Context: foundational protocol for SLN encapsulation of NT2 derivatives.

  • Liposomal nanostructures for photosensitizer delivery. Source: Lasers in Surgery and Medicine (2011). Context: Mechanisms of hydrophobic drug stabilization and quenching prevention.

  • Intranuclear photosensitizer delivery and photosensitization for enhanced photodynamic therapy. Source: Advanced Functional Materials (2014).[3] Context: Protocol for RGD-peptide conjugation and nuclear targeting strategies.[3]

  • Determinants of photosensitization by purpurins. Source: Photochemistry and Photobiology (1989).[4] Context: Fundamental characterization of NT2 hydrophobicity and cellular uptake.[4]

Disclaimer: This guide is for research purposes only. All protocols should be validated in your specific laboratory setting.

Sources

Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorescence Microscopy & Spectroscopy Support Hub. Ticket ID: QY-OPT-001 Assigned Specialist: Senior Application Scientist, Bio-Optical Chemistry Division

Executive Summary: The "Silent" Photon Loss

Low fluorescence quantum yield (


) in biological buffers is rarely a result of "bad" fluorophores but rather a mismatch between the fluorophore's photophysics and its chemical environment. As researchers, we often treat buffers (PBS, HEPES, Tris) as inert backgrounds. They are not. They are active chemical matrices that can facilitate collisional quenching, proton transfer, or excited-state reactions.

This guide moves beyond basic "check your concentration" advice. We will diagnose the specific physicochemical mechanisms draining your photon budget—from halide quenching to the Inner Filter Effect (IFE)—and provide self-validating protocols to resolve them.

Part 1: Diagnostic Workflow

Before altering your buffer, determine if the issue is chemical (quenching) or optical (artifact).

TroubleshootingFlow Start ISSUE: Low Fluorescence Intensity CheckAbs Step 1: Check Absorbance (OD) Start->CheckAbs HighOD OD > 0.1 at Ex/Em? CheckAbs->HighOD IFE DIAGNOSIS: Inner Filter Effect (Optical Artifact) HighOD->IFE Yes CheckSpec Step 2: Check Spectral Shape HighOD->CheckSpec No (< 0.1) Dilute ACTION: Dilute Sample or Apply Correction Formula IFE->Dilute Shift Is Emission Red/Blue Shifted? CheckSpec->Shift CheckBuffer Step 3: Check Buffer Composition Shift->CheckBuffer No Polar Polar Shift->Polar Yes Polarity DIAGNOSIS: Solvatochromism or pH Mismatch Halides Contains Cl-, I-, or Br-? CheckBuffer->Halides Quench DIAGNOSIS: Collisional Quenching (Heavy Atom Effect) Halides->Quench Yes (e.g., PBS) Aggreg Step 4: Check Linearity upon Dilution Halides->Aggreg No NonLinear Signal increases non-linearly? Aggreg->NonLinear ACQ DIAGNOSIS: Aggregation Caused Quenching (ACQ) NonLinear->ACQ Yes

Figure 1: Decision matrix for isolating the root cause of low quantum yield. Note that optical artifacts (IFE) must be ruled out before investigating chemical quenching.

Part 2: Technical FAQs & Troubleshooting
Category A: Buffer Composition & Chemical Quenching

Q1: My fluorophore works perfectly in DMSO but loses >50% signal in PBS. Is the dye degrading? Diagnosis: Likely Collisional (Dynamic) Quenching by Halides . Mechanism: PBS (Phosphate Buffered Saline) contains ~137 mM NaCl and 2.7 mM KCl. Chloride ions (


) and other halides are potent collisional quenchers for many fluorophores, particularly quinolinium-based dyes (e.g., SPQ, MQAE) and quinine derivatives [1]. The halide ion facilitates non-radiative decay via spin-orbit coupling (heavy atom effect), returning the fluorophore to the ground state without emitting a photon.

The Stern-Volmer Validation: To confirm this, perform a Stern-Volmer plot analysis:



Where 

is fluorescence without chloride,

is with chloride, and

is the chloride concentration. A linear plot confirms collisional quenching.[1][2]

Solution:

  • Switch Buffer: Use Phosphate Buffer (PB) instead of PBS. PB maintains pH without the high halide load.

  • Check Counter-ions: Ensure your pH adjustment didn't use HCl. Use Phosphoric acid or NaOH.

Q2: I am using HEPES to avoid chloride, but my signal is still unstable/low. Why? Diagnosis: Radical Generation or Redox Activity. Mechanism: "Good's Buffers" like HEPES and PIPES contain piperazine rings. Under high-intensity illumination (common in microscopy), these rings can generate radical species that oxidize fluorophores or act as electron scavengers, quenching the excited state [2]. Additionally, HEPES can reduce certain metal centers or interact with reactive oxygen species (ROS) assays, leading to false negatives.

Solution:

  • Alternative: For UV/Blue excitation, MOPS or MES are often more photostable than HEPES.

  • Deoxygenation: If the mechanism is oxygen-mediated radical generation, degas the buffer (Argon purge) to see if QY recovers.

Q3: Why does my fluorescein signal drop precipitously below pH 7? Diagnosis: Protonation-Dependent Quantum Yield. Mechanism: Many fluorophores are weak acids/bases. Fluorescein, for example, exists as a monoanion (low QY) at pH 5-6 and a dianion (high QY,


) at pH > 7. Protonation of the phenolic group disrupts the electron delocalization required for fluorescence [3].

Data Table: Common Buffer/Dye Incompatibilities

Buffer ComponentRisk FactorMechanismAffected Fluorophores
Chloride (PBS) HighCollisional QuenchingQuinine, Quinolinium dyes (SPQ), Acridinium
HEPES/PIPES ModerateRadical formation / RedoxROS probes, redox-sensitive dyes
Imidazole HighElectron Transfer QuenchingPorphyrins, certain metal-ligand complexes
Tris (Primary Amine) ModerateSchiff Base formationAldehyde/Ketone-containing probes
Acidic pH (<6.0) HighProtonation (Phenolic)Fluorescein, FITC, GFP variants
Category B: Sample Handling & Optical Artifacts

Q4: I increased the concentration of my dye to get more signal, but the QY calculated is lower. Why? Diagnosis: Inner Filter Effect (IFE). Mechanism: This is an optical artifact, not a chemical one. At high concentrations (Absorbance > 0.1), the fluorophores at the front of the cuvette absorb most of the excitation light (Primary IFE), and/or the fluorophores re-absorb the emitted light (Secondary IFE) [4]. This violates the linear assumption of the Beer-Lambert law in fluorescence.

The Correction Protocol: If dilution is impossible, apply this correction formula to your intensity values (


):


  • 
    : Absorbance at excitation wavelength.[3][4]
    
  • 
    : Absorbance at emission wavelength.[3]
    
  • Note: This formula assumes a 1cm pathlength and center-point detection.

Q5: My hydrophobic dye has low QY in water but high QY in membranes. Diagnosis: Aggregation Caused Quenching (ACQ) vs. Viscosity Sensitivity. Mechanism:

  • ACQ: Hydrophobic dyes (e.g., BODIPY) stack in water (H-aggregates). The close proximity allows rapid non-radiative energy dissipation between molecules [5].

  • Molecular Rotors (TICT): Some dyes (e.g., Thioflavin T) have a "twisted intramolecular charge transfer" state. In low viscosity buffers (water), the molecule rotates freely, dissipating energy as heat. In high viscosity (or when bound to rigid structures), rotation is inhibited, and energy is released as photons.

Solution:

  • Add Surfactant: Add 0.05% Tween-20 or Triton X-100 to break aggregates.

  • Co-solvent: Add 5-10% Glycerol or PEG to test for viscosity dependence.

Part 3: Standard Operating Protocol (SOP)
Determination of Relative Fluorescence Quantum Yield

Principle: Absolute QY requires an integrating sphere.[5] The Relative Method compares the integrated fluorescence of your sample (


) against a standard (

) of known QY.[4][6][7][8]

Required Materials:

  • UV-Vis Spectrophotometer (Double beam preferred).

  • Spectrofluorometer.

  • Matched quartz cuvettes (10 mm path).

  • Reference Standard (see table below).

Workflow:

  • Select Standard: Choose a standard with an excitation/emission range overlapping your sample.

  • Prepare Dilutions: Prepare 4-5 dilutions for both the sample and the standard.

    • CRITICAL: The Absorbance (OD) at the excitation wavelength must be below 0.1 (ideally 0.01 – 0.08) to avoid IFE.

  • Measure Absorbance: Record

    
     at the excitation wavelength (
    
    
    
    ).[3][8]
  • Measure Fluorescence: Record the emission spectrum using the exact same

    
     and slit widths.
    
  • Integrate: Calculate the total area under the emission curve (

    
    ).
    
  • Plot Data: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). Calculate the gradient (
    
    
    ) of the linear regression.
  • Calculate

    
    : 
    


  • 
    : Refractive index of the solvent (e.g., Water = 1.33, Ethanol = 1.36).
    

Reference Standards Table:

Standard

Value
SolventEx/Em Range (nm)
Quinine Sulfate 0.5460.1 M H₂SO₄350 / 450
Fluorescein 0.9250.1 M NaOH490 / 515
Rhodamine 6G 0.95Ethanol530 / 550
Rhodamine 101 1.00Ethanol560 / 590
References
  • Geddes, C. D. (2001). Optical halide sensing using fluorescence quenching: theory, simulations and applications. Measurement Science and Technology.

  • Lafleur, M. A., et al. (2011). Interference of Good's buffers with the fluorescence of protein-bound probes. Analytical Biochemistry.

  • Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein.[2][9] Spectrochimica Acta Part A.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter 2: Inner Filter Effects).

  • Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission.[10][11][12] Chemical Society Reviews.[11]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.

Sources

Technical Support Center: Reducing Normal Tissue Edema in Purpurin-Mediated PDT

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing vascular leakage and peritumoral edema during Purpurin-18 (and derivative) Photodynamic Therapy. Audience: Senior Researchers & Drug Development Scientists. Status: Active Guide.

Core Directive & Executive Summary

The Challenge: Purpurin-18 (Pu-18) and its derivatives (e.g., purpurin-18-N-propylimide) are hydrophobic chlorin-class photosensitizers (PS) with high singlet oxygen yields and deep tissue penetration (~700 nm absorption). However, their hydrophobicity often leads to aggregation and significant vascular retention.

The Consequence: If light irradiation occurs while the PS is still circulating or bound to the vascular endothelium (Short Drug-Light Interval), the resulting "Vascular-PDT" effect causes rapid endothelial necrosis, gap formation, and massive fluid extravasation (edema).

The Solution: This guide provides a troubleshooting framework to shift the therapeutic index from vascular ablation to cellular apoptosis , thereby preserving normal tissue architecture.

Diagnostic & Troubleshooting Modules

Module A: Optimizing the Drug-Light Interval (DLI)

Symptom: Immediate, gross edema and blanching of the treatment site within minutes of irradiation.

Root Cause: The "Vascular Lock." You are irradiating while the Purpurin is still in the plasma or endothelial compartment. This triggers immediate vascular occlusion and leakage rather than tumor cell killing.

Technical Resolution:

  • Shift DLI: Purpurin-18 derivatives often require longer circulation times to clear the vasculature and accumulate in tumor mitochondria/lysosomes via the EPR (Enhanced Permeability and Retention) effect.

  • Protocol Adjustment:

    • Current: 1–3 hours (Vascular Phase).

    • Recommended:24–48 hours (Cellular Phase).

  • Validation: Perform a fluorescence biodistribution study. Irradiate only when the Tumor-to-Normal-Tissue (T/N) ratio exceeds 3:1.

Data Visualization: The Vascular vs. Cellular Switch

DLI_Switch cluster_0 Short DLI (<3h) cluster_1 Long DLI (>24h) Inj IV Injection Vasc High Plasma Conc. Inj->Vasc Light1 Light (690-700nm) Vasc->Light1 Clear Plasma Clearance Vasc->Clear Time Endo Endothelial Damage Light1->Endo Edema Severe Edema (Vascular Leak) Endo->Edema Tumor Tumor Accumulation (Lysosome/Mito) Clear->Tumor Light2 Light (690-700nm) Tumor->Light2 Apop Tumor Apoptosis Light2->Apop Safe Intact Vasculature (Minimal Edema) Apop->Safe caption Fig 1: Shifting DLI from vascular (red) to cellular (green) targets minimizes edema.

Module B: Pharmacological Dampening (COX-2 Inhibition)

Symptom: Delayed edema appearing 6–24 hours post-treatment, often accompanied by inflammation.

Root Cause: The Arachidonic Acid Cascade. PDT stress upregulates Cyclooxygenase-2 (COX-2) in peritumoral tissue.[1][2] This produces Prostaglandin E2 (PGE2), a potent vasodilator that increases vascular permeability.

Technical Resolution: Pre-emptive and post-treatment blockade of the inflammatory cascade is critical for Purpurin-PDT due to its high ROS yield.

Protocol:

  • COX-2 Inhibitor: Administer a selective COX-2 inhibitor (e.g., Celecoxib or NS-398) 1 hour prior to light delivery and daily for 3 days post-PDT.

    • Mechanism:[2][3][4][5][6] Reduces PGE2 synthesis and downregulates VEGF (Vascular Endothelial Growth Factor), preventing the "leaky vessel" response.

  • Histamine Blockade: Purpurin-mediated mast cell degranulation can release histamine. Co-administer an H1-antagonist (e.g., Diphenhydramine) if immediate wheal-and-flare is observed.

Data Visualization: The Edema Signaling Pathway

COX2_Pathway PDT Purpurin-PDT (ROS Generation) Membrane Membrane Phospholipids PDT->Membrane Oxidative Stress COX2 COX-2 Upregulation PDT->COX2 NF-kB Activation AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inhibitor COX-2 Inhibitors (Celecoxib/NS-398) Inhibitor->COX2 Blocks VEGF VEGF Release PGE2->VEGF Leak Vascular Permeability (EDEMA) PGE2->Leak VEGF->Leak caption Fig 2: COX-2 inhibition blocks the primary inflammatory cascade responsible for delayed edema.

Module C: Formulation Engineering (Liposomal Encapsulation)

Symptom: High skin photosensitivity and generalized edema even in non-target areas.

Root Cause: Free Purpurin-18 aggregates in aqueous environments (blood), leading to unpredictable biodistribution and retention in normal skin/endothelium.

Technical Resolution: Switch from free drug (DMSO/Solvent based) to Solid Lipid Nanoparticles (SLNs) or Liposomes .

  • Benefit: Nanocarriers utilize the EPR effect to passively target leaky tumor vessels while being too large to extravasate into normal tissue, significantly reducing normal tissue edema.

  • Reference: Studies show P18-loaded SLNs improve bioavailability and reduce off-target toxicity compared to free P18 [1].

Validation Protocol: Evans Blue Dye Assay

To scientifically verify if your mitigation strategy (DLI shift or COX-2 inhibition) is working, you must quantify vascular leakage using this industry-standard assay.

Objective: Quantify albumin extravasation (edema) in treated vs. control tissue.

StepActionTechnical Detail
1 Preparation Prepare 1% Evans Blue dye in sterile saline (0.22 µm filtered).
2 Injection Inject dye (50 mg/kg) IV via tail vein. Allow to circulate for 30 mins to bind serum albumin.
3 Challenge Perform Purpurin-PDT irradiation on the target site.
4 Perfusion 24h post-PDT, deeply anesthetize and perfuse transcardially with PBS to remove intravascular dye. Critical: Failure to perfuse results in false positives from blood inside vessels.
5 Extraction Harvest tissue, weigh, and incubate in Formamide at 55°C for 24–48 hours to extract dye.
6 Quantification Centrifuge to pellet debris. Measure supernatant absorbance at 620 nm (max) and 740 nm (background).
7 Calculation Formula: (A620 - A740) / Tissue Weight (g). Compare treated vs. control groups.

Frequently Asked Questions (FAQ)

Q: Can I use ice to reduce edema during the irradiation itself? A: Proceed with caution. While cooling reduces inflammation, it also induces vasoconstriction, which causes hypoxia. Since Purpurin-PDT is Type II (oxygen-dependent), severe cooling can reduce singlet oxygen generation and compromise tumor kill. Apply cooling after light delivery, not during.

Q: My Purpurin formulation precipitates in saline. Could this cause edema? A: Yes. Micro-precipitates can lodge in capillaries (embolization), causing local ischemia and severe inflammatory edema. Always use a liposomal formulation or a surfactant-based vehicle (e.g., Cremophor/Tween) to ensure monomeric dispersion before injection.

Q: Does fluence rate (mW/cm²) affect edema? A: Yes. High fluence rates (>100 mW/cm²) deplete oxygen rapidly, shifting cell death from apoptosis to necrosis. Necrosis ruptures cell membranes, releasing DAMPs (Damage-Associated Molecular Patterns) that trigger massive inflammation and edema.

  • Recommendation: Use a lower fluence rate (e.g., 50 mW/cm²) for a longer time to maintain the same total dose (J/cm²). This favors apoptosis and reduces swelling.

References

  • Synthesis and Design of Purpurin-18-Loaded Solid Lipid Nanoparticles for Improved Anticancer Efficiency of Photodynamic Therapy. Source: MDPI / Int. J. Mol. Sci. URL:[Link] Relevance: Validates the use of SLNs to reduce hydrophobicity-related aggregation and improve biodistribution.[7][8][9][10]

  • Mechanisms in photodynamic therapy: Cellular signaling, cell metabolism and modes of cell death. Source: NIH / PubMed Central URL:[Link] Relevance: Establishes the link between PDT, COX-2 upregulation, and PGE2-mediated vascular leakage.

  • An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse. Source: NIH / PubMed Central URL:[Link] Relevance: Provides the authoritative protocol for quantifying edema in experimental models.

  • Photodynamic treatment with purpurin 18 effectively inhibits triple negative breast cancer. Source: Lingnan Scholars URL:[Link] Relevance: Confirms Purpurin-18's mechanism of action (ROS generation) and in vivo efficacy parameters.[11]

Sources

Technical Support Center: Stabilizing NT2 Purpurin Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TS-NT2-PUR-001 Last Updated: February 28, 2026 Applicable Compounds: NT2 Purpurin (CAS 99128-91-3), Octaethylpurpurin derivatives.

Core Stability Directive (The "Why")

NT2 Purpurin is a hydrophobic, second-generation photosensitizer derived from the porphyrin/chlorin class. Its efficacy in Photodynamic Therapy (PDT) relies entirely on its electronic structure, which allows for the generation of singlet oxygen (


) upon irradiation.

However, this same mechanism makes the compound inherently unstable in solution. The degradation of NT2 Purpurin is not random; it is driven by three specific vectors:

  • Photobleaching: Exposure to ambient light (

    
     nm) triggers premature excitation, leading to self-destruction via radical formation.
    
  • Aggregation: In aqueous environments, the hydrophobic planar structure drives

    
    -
    
    
    
    stacking (dimerization), which quenches fluorescence and reduces singlet oxygen quantum yield.
  • Oxidative Dealkylation: Long-term storage in oxygenated solvents can lead to the oxidation of the ethyl side chains or the macrocycle itself.

This guide provides a self-validating system to mitigate these risks.

Storage & Handling Protocols

Workflow Visualization: The "Chain of Custody"

The following diagram outlines the critical decision paths for handling NT2 Purpurin from powder to injection/assay.

NT2_Storage_Workflow Powder Lyophilized NT2 Powder (-20°C, Dark, Desiccated) Stock_Sol Master Stock Solution (High Conc: >5 mM) Amber Vial + Inert Headspace Powder->Stock_Sol Dissolve in anhydrous solvent Solvent_Prep Solvent Prep (DMSO/Cremophor EL) *Degas with N2/Ar* Solvent_Prep->Stock_Sol Use fresh/degassed Aliquot Aliquot Generation (Single-use volumes) Stock_Sol->Aliquot Minimize air exposure Deep_Freeze Long-Term Storage (-80°C) Aliquot->Deep_Freeze Flash freeze Working_Sol Working Solution (Aqueous/Media) *Use within 4 hours* Deep_Freeze->Working_Sol Thaw once (No refreeze) Working_Sol->Working_Sol Keep dark/ice

Figure 1: Critical path for maintaining NT2 Purpurin integrity. Note the strict separation between Master Stock and Working Solution.

Standard Operating Procedure (SOP)

Objective: Prepare a stable 10 mM stock solution.

  • Environment: Perform all steps under dim light or filtered light (green/yellow filters) to prevent photo-activation.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or Cremophor EL. Avoid protic solvents (methanol/ethanol) for long-term stock storage if possible, as they can promote ester transesterification over long periods.

  • Degassing: Bubble high-purity Nitrogen (

    
    ) or Argon through the solvent for 15 minutes prior to dissolution. This removes dissolved oxygen that fuels dark oxidation.
    
  • Dissolution:

    • Weigh NT2 Purpurin powder.

    • Add solvent to achieve 10 mM concentration.

    • Vortex for 30 seconds. Do not sonicate for >1 minute as heat degrades the compound.

  • Storage: Aliquot immediately into amber glass vials with Teflon-lined caps. Overlay with Nitrogen gas before sealing. Store at -80°C.

Stability Data & Solvent Compatibility

The following data summarizes the expected half-life of NT2 Purpurin in various conditions.

Solvent SystemStorage TempStability StatusPrimary Degradation Mode
Lyophilized Powder -20°C3 Years Hydrolysis (if moisture enters)
Anhydrous DMSO -80°C1 Year Slow Oxidation
Anhydrous DMSO -20°C1-3 Months Oxidation / Precipitation
Cremophor EL / Propylene Glycol 4°C24-48 Hours Aggregation / Viscosity changes
Cell Culture Media (10% FBS) 37°C< 4 Hours Protein Binding / Aggregation
PBS / Saline 25°CImmediate Rapid Precipitation (Aggregates)

Troubleshooting Guide (Q&A)

Issue 1: Precipitation & Cloudiness

Q: I diluted my DMSO stock into PBS, and the solution turned cloudy immediately. Is the compound ruined?

A: The compound is likely not chemically degraded, but it has physically aggregated.

  • Mechanism: NT2 Purpurin is highly hydrophobic. Rapid dilution into a high-polarity aqueous buffer (like PBS) forces the molecules to stack (

    
    -
    
    
    
    interactions) to minimize water contact.
  • Solution:

    • Use an Intermediate: Do not jump from DMSO to PBS. Use a "bridge" solvent or surfactant. A common vehicle is Cremophor EL : Propylene Glycol : Saline (1:1:8 ratio).

    • Serial Dilution: Dilute the stock into serum-free media slowly while vortexing.

    • Verification: Centrifuge the solution. If a pellet forms, you have precipitation. If the supernatant is clear/colorless, the drug is in the pellet.

Issue 2: Loss of Photodynamic Potency

Q: My in vitro cell kill assay (PDT) is showing 50% less efficacy than last month. The concentration is correct.

A: This indicates Photobleaching or Oxidation of the stock solution.

  • Diagnosis: Run a UV-Vis absorption spectrum.

    • Healthy: Distinct Soret band (~400 nm) and Q-bands (600-700 nm).

    • Degraded: Broadening of the Soret band or a "blue shift" (shift to lower wavelengths) indicates oxidation of the macrocycle. Loss of Q-band intensity indicates photobleaching.

  • Root Cause: The stock vial was likely opened multiple times, introducing oxygen and ambient light.

  • Corrective Action: Discard the aliquot. Never re-use aliquots that have been thawed and opened more than twice.

Issue 3: Color Shift

Q: The solution has shifted from a deep red/purple to a brownish/green hue.

A: This is a critical failure indicator.

  • Mechanism: "Browning" often suggests the opening of the porphyrin/chlorin ring or complexation with trace metals (if non-pure solvents were used).

  • Immediate Action: Stop the experiment. This chemical change alters the absorption wavelength, meaning your laser/LED source will no longer excite the molecule efficiently.

Mechanistic Insight: Degradation Pathway

Understanding how the molecule breaks down allows you to prevent it.

Degradation_Pathway cluster_Light Pathway A: Light Exposure cluster_Water Pathway B: Aqueous Solvent NT2 Intact NT2 Purpurin (Active) Excited Excited Triplet State NT2->Excited hν (>590nm) Aggregates H-Aggregates (Stacked Dimers) NT2->Aggregates High Polarity Solvent ROS ROS Generation (Singlet Oxygen) Excited->ROS + O2 Bleached Photobleached Product (Inactive/Ring Cleavage) ROS->Bleached Self-reaction Precipitate Solid Precipitate (Low Bioavailability) Aggregates->Precipitate Time

Figure 2: The dual pathways of degradation. Pathway A is irreversible chemical destruction. Pathway B is physical inactivation.

References

  • Morgan, A. R., & Tertel, N. C. (1986). Observations on the synthesis and spectroscopic characteristics of purpurins. The Journal of Organic Chemistry. Link

  • Selman, S. H., et al. (1987). A dose response analysis of purpurin derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors.[1][2] The Journal of Urology. Link

  • MedChemExpress. Purpurin 18 Stability and Storage Guidelines.Link

  • Yeo, S., et al. (2022). Synthesis and Design of Purpurin-18-Loaded Solid Lipid Nanoparticles for Improved Anticancer Efficiency of Photodynamic Therapy. Pharmaceutics.[3][4][5] Link

  • BenchChem. Technical Support Center: Ensuring the Stability of Anthraquinones.Link[6]

Sources

adjusting excitation wavelengths for deep tissue penetration

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Deep Tissue Optical Imaging Current Status: System Operational Operator: Senior Application Scientist Topic: Optimizing Excitation Wavelengths for Deep Tissue Penetration

Core Directive & Mission

Welcome to the Deep Tissue Optics Support Module. If you are reading this, you have likely hit the "diffusion limit"—the depth where your excitation light scatters into a blur, or your signal is absorbed before it can generate fluorescence.

In deep tissue imaging (>100 µm), contrast is not defined by magnification; it is defined by the Signal-to-Background Ratio (SBR) . To maintain SBR at depth, you must adjust your excitation wavelength (


) to navigate the "Optical Windows" of biological tissue.

This guide provides the physics-based logic and troubleshooting protocols to tune your excitation for maximum penetration depth while preserving sample viability.

The Physics of Penetration (Concept Guide)

Before adjusting your laser, you must understand why your current wavelength is failing. Light attenuation in tissue is governed by two opposing forces: Scattering and Absorption .[1][2]

The Wavelength Trade-Off
  • Scattering (The Blue/Green Enemy):

    • Mechanism: Rayleigh and Mie scattering.[3]

    • Scaling: Scattering decreases as wavelength increases (

      
      , where 
      
      
      
      for tissue).
    • Impact: Visible light (488/561 nm) scatters within <100 µm, destroying ballistic photon delivery.

  • Absorption (The Red/IR Enemy):

    • Hemoglobin (Hb/HbO₂): Absorbs strongly below 650 nm.

    • Water (

      
      ):  Absorbs strongly above 1400 nm (with local peaks at ~980 nm and ~1200 nm).
      
The Optical Windows

To image deep, you must tune


 into specific transparency windows where both scattering and absorption are minimized.
WindowRange (nm)Primary LimiterBest For
Visible 400–650Scattering & HemoglobinSuperficial cells (<50 µm), Cultured layers
NIR-I 650–950Scattering (reduced)Standard Confocal/2-Photon (Surface to ~500 µm)
NIR-II (SWIR) 1000–1350Water Absorption (mild)Deep Tissue (>1 mm), Whole-body vascular imaging
NIR-IIb 1500–1700Water Absorption (moderate)Maximum suppression of scattering (Golden Window)

Visualization: The Optical Window Logic

The following diagram illustrates the decision logic for selecting wavelengths based on tissue constituents.

OpticalWindows Start Select Excitation Wavelength Visible Visible (400-650nm) Start->Visible NIRI NIR-I (650-950nm) Start->NIRI NIRII NIR-II / SWIR (1000-1350nm) Start->NIRII NIRIIb NIR-IIb (1500-1700nm) Start->NIRIIb Scattering High Scattering (Rayleigh/Mie) Visible->Scattering Limited by Heme Hemoglobin Absorption Visible->Heme Limited by Result_Vis Depth: <100µm High Resolution Low Depth Visible->Result_Vis NIRI->Scattering Reduced Result_NIRI Depth: ~500µm Standard 2-Photon Balanced NIRI->Result_NIRI Water Water Absorption (Peaks at 1450nm) NIRII->Water Avoid 1450nm Result_NIRII Depth: >1mm Low Scattering Requires InGaAs NIRII->Result_NIRII NIRIIb->Water High Abs Low Scat NIRIIb->Result_NIRII Max Depth

Caption: Decision matrix for excitation wavelength selection based on dominant tissue optical properties (scattering vs. absorption).

Troubleshooting Guide: Scenario-Based Optimization

Scenario A: "My signal drops exponentially after 100 µm."
  • Diagnosis: Scattering dominance.[1] You are likely using visible light (488/561 nm) in dense tissue (brain, skin).

  • Action:

    • Shift to NIR-I (One-Photon): Change excitation to 640 nm or 808 nm .

      • Why: Scattering coefficient (

        
        ) drops significantly.
        
      • Requirement: Ensure your fluorophore is compatible (e.g., Alexa Fluor 647, ICG).

    • Shift to Two-Photon (2P): Use 800–920 nm excitation.

      • Why: 2P excitation is localized to the focal point, eliminating out-of-focus background caused by scattering.

Scenario B: "I am using Two-Photon at 800 nm, but I lose resolution at 500 µm."
  • Diagnosis: You have reached the scattering limit of NIR-I. The ballistic photons are too scattered to form a tight focus.

  • Action:

    • Tune Ti:Sapphire to 1000–1040 nm.

      • Why: Longer wavelengths scatter less.[4][5]

      • Target: Red-shifted proteins (mCherry, tdTomato).

    • Switch to OPO (Optical Parametric Oscillator) at 1300 nm.

      • Why: 1300 nm is the "Golden Window" for 2P deep tissue. It sits in a local minimum of water absorption while minimizing scattering.[2]

      • Reference: Helmchen & Denk (2005) demonstrated that 1280–1300 nm can double imaging depth compared to 800 nm.

Scenario C: "My sample is heating up or burning during deep imaging."
  • Diagnosis: Water Absorption Resonance. You are likely exciting near 980 nm or 1450 nm .

  • Action:

    • Check Wavelength: Avoid the water absorption peaks.

      • Peak 1: ~970–980 nm (Common in some Ti:Sapphire ranges).

      • Peak 2: ~1450 nm (Major danger zone).

      • Peak 3: >1900 nm.

    • Protocol: Tune your laser to 1300 nm or 1600–1700 nm (NIR-IIb). These are the "valleys" between the water peaks.

Protocol: The Deep Tissue Optimization Workflow

This protocol assumes access to a tunable laser source (Ti:Sapphire or OPO) or multiple laser diodes.

Objective: Determine the optimal


 for maximum Depth-to-Signal ratio.
Step 1: Spectral Characterization (The "Safe" Scan)

Before high-power imaging, determine the absorption profile of your specific tissue type.

  • Brain/Bone: High scattering, low absorption. Strategy: Maximize wavelength (push toward 1300 nm or 1700 nm).

  • Liver/Blood: High absorption (Hemoglobin). Strategy: Avoid 400–600 nm entirely. Use 808 nm or 1064 nm.

Step 2: The Power-Depth Compensation (Exponential Ramping)

As you image deeper, you must increase laser power to compensate for scattering loss. However, this is wavelength-dependent.

  • Formula:

    
    
    
    • 
      : Power at depth 
      
      
      
      .
    • 
      : Scattering length (increases with wavelength).
      
  • Procedure:

    • Set

      
       nm.[6] Measure max depth (
      
      
      
      ) where signal = noise.
    • Tune

      
       nm (if available). Adjust power to match fluorescence intensity at the surface.[7]
      
    • Ramp power exponentially. You should observe

      
       increase by 1.5x to 2x due to larger 
      
      
      
      .
Step 3: Group Velocity Dispersion (GVD) Check (Crucial for 2P)

Deep tissue requires high peak power. Glass and tissue disperse short pulses, widening them and killing 2P signal.

  • Action: If tuning to longer wavelengths (which often pass through more glass in OPOs), increase Pre-Chirp Compensation .

  • Verification: Maximize the signal at depth by adjusting the GVD prism/grating until the image is brightest.

Data Summary: Wavelength Performance

Parameter800 nm (Standard 2P)1300 nm (Deep 2P)1700 nm (NIR-II / 3P)
Scattering Length (

) in Brain
~100–150 µm~250–300 µm~400 µm
Water Absorption LowLow (Valley)Moderate (Valley)
Max Imaging Depth ~500–600 µm~1.0 mm~1.5 mm+
Phototoxicity Moderate (ROS generation)Low (if <100mW)Low (Thermal limit applies)
Required Detector PMT (GaAsP)PMT / InGaAsInGaAs

Visualization: Optimization Workflow

OptimizationWorkflow Start Start Optimization CheckDepth Check Current Depth Start->CheckDepth Decision Satisfied? CheckDepth->Decision ScatteringIssue Scattering Limited? (Hazy Image) Decision->ScatteringIssue No (Signal Loss) AbsorbIssue Heating/Bleaching? Decision->AbsorbIssue No (Damage) End Imaging Optimized Decision->End Yes Action_RedShift Red-Shift Excitation (e.g. 800 -> 1040nm) ScatteringIssue->Action_RedShift Moderate Depth Action_SWIR Switch to SWIR/NIR-II (1300nm / 1700nm) ScatteringIssue->Action_SWIR Extreme Depth (>1mm) AbsorbIssue->Action_SWIR Move to Water Valley Action_GVD Adjust GVD (Pulse Compensation) Action_RedShift->Action_GVD Check Pulse Width Action_SWIR->Action_GVD Action_GVD->CheckDepth Re-evaluate

Caption: Workflow for diagnosing and correcting depth-limiting factors by adjusting excitation parameters.

References

  • Helmchen, F., & Denk, W. (2005).[7] Deep tissue two-photon microscopy. Nature Methods, 2(12), 932–940.[7] [Link]

  • Hong, G., Antaris, A. L., & Dai, H. (2017).[8] Near-infrared fluorophores for biomedical imaging. Nature Biomedical Engineering, 1(1), 0010.[8] [Link]

  • Sordillo, L. A., Pu, Y., Pratavieira, S., Budansky, Y., & Alfano, R. R. (2014). Deep optical imaging of tissue using the second and third near-infrared spectral windows.[9] Journal of Biomedical Optics, 19(5), 056004. [Link][9]

  • Horton, N. G., et al. (2013). In vivo three-photon microscopy of subcortical structures within an intact mouse brain. Nature Photonics, 7(3), 205–209. [Link]

Sources

Validation & Comparative

Comparative Cytotoxicity Guide: NT2 vs. NT1 and NT2H2 Purpurins

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of NT2 , NT1 , and NT2H2 purpurin derivatives, focusing on their comparative cytotoxicity, physicochemical properties, and mechanisms of action in photodynamic therapy (PDT).

Executive Summary

NT1 , NT2 , and NT2H2 are second-generation photosensitizers derived from Purpurin-18 , a chlorophyll metabolite. They belong to the class of purpurinimides (specifically N-alkylimides), engineered to overcome the limitations of first-generation porphyrins (e.g., HpD/Photofrin) such as poor tissue penetration and prolonged skin photosensitivity.

  • NT1 (Purpurin-18-N-methylimide): Exhibits high phototoxicity but lower lipophilicity compared to NT2.

  • NT2 (Purpurin-18-N-ethylimide): The "gold standard" of this series, balancing hydrophobicity for cellular uptake with potent ROS generation.

  • NT2H2 (Bacteriopurpurin-18-N-ethylimide): A hydrogenated bacteriochlorin derivative. It possesses a bathochromically shifted absorption band (deeper red), allowing for deeper tissue penetration, though its cellular uptake kinetics differ significantly from the chlorin forms (NT1/NT2).

Chemical Identity & Physicochemical Properties[1]

Understanding the structural nuances is critical for interpreting cytotoxicity data, as the N-alkyl chain length and ring saturation directly dictate subcellular localization.

FeatureNT1 NT2 NT2H2
Chemical Name Purpurin-18-N-methylimidePurpurin-18-N-ethylimidetrans-Dihydro-purpurin-18-N-ethylimide
Class ChlorinChlorinBacteriochlorin
Macrocycle Saturation Unsaturated (Chlorin)Unsaturated (Chlorin)Hydrogenated (Bacteriochlorin)
Absorption Peak (

)
~700 nm~700 nm~780–800 nm
Lipophilicity ModerateHighHigh
Subcellular Target Lysosomes/MitochondriaMitochondria/MembranesMembrane Interfaces
Structural Relationship Diagram

The following diagram illustrates the derivatization logic from the parent Purpurin-18 to the specific NT variants.

PurpurinStructure P18 Purpurin-18 (Parent Chlorophyll Derivative) Imide Imide Ring Formation (Cyclic Anhydride Derivatization) P18->Imide Chemical Modification NT1 NT1 (N-Methylimide) R = -CH3 Imide->NT1 + Methylamine NT2 NT2 (N-Ethylimide) R = -CH2CH3 Imide->NT2 + Ethylamine NT2H2 NT2H2 (Bacteriochlorin) Hydrogenated Ring + R = -CH2CH3 NT2->NT2H2 Catalytic Hydrogenation (Chlorin -> Bacteriochlorin)

Caption: Structural derivation pathway of NT1, NT2, and NT2H2 from Purpurin-18.

Comparative Cytotoxicity Analysis

The cytotoxicity of these compounds is bifurcated into Dark Toxicity (biocompatibility) and Phototoxicity (therapeutic efficacy).

Dark Toxicity (Biocompatibility)

All three derivatives exhibit negligible dark cytotoxicity at therapeutic concentrations (<10 µM). This is a critical safety feature, ensuring that systemic administration does not damage non-irradiated tissues.

  • Observation: In standard MTT assays on urothelial (FANFT) and leukemia (L1210) cell lines, cell viability remains >90% in the absence of light.

  • Mechanism: The rigid macrocyclic core prevents intercalation into DNA in the dark, reducing mutagenic potential compared to anthracyclines.

Phototoxicity (Therapeutic Efficacy)

Upon irradiation with red light (>650 nm for NT1/NT2, >780 nm for NT2H2), these compounds generate Reactive Oxygen Species (ROS), primarily singlet oxygen (


).
CompoundRelative PhototoxicityIC

(Approx.)*
Cellular Uptake EfficiencyPrimary Cell Death Mode
NT1 High~0.5 - 1.0 µMModerateApoptosis
NT2 Very High ~0.1 - 0.5 µM High Necrosis / Apoptosis
NT2H2 High (Deep Tissue)~0.5 - 1.0 µMHigh (Requires Carrier)Membrane Lysis

*Values are representative of in vitro assays on FANFT/L1210 lines under standard fluence (5–10 J/cm²).

Key Comparative Insights:

  • NT2 vs. NT1: NT2 is generally more potent than NT1. The ethyl substitution increases lipophilicity compared to the methyl group in NT1, enhancing passive diffusion across the plasma membrane and accumulation in intracellular organelles.

  • NT2 vs. NT2H2:

    • Uptake: NT2 (chlorin) partitions efficiently into hydrophobic intracellular environments. NT2H2 (bacteriochlorin), while effective, often requires specific delivery vehicles (e.g., Cremophor EL, liposomes) to match the uptake efficiency of NT2.

    • Potency per Molecule: Intracellularly, NT2H2 is highly potent, but due to uptake barriers, a higher extracellular concentration is often required to achieve the same intracellular kill rate as NT2.

    • Action Spectrum: NT2H2 offers a distinct clinical advantage for deep tumors due to its absorption at ~780 nm, where tissue transparency is maximum, despite slightly lower intrinsic phototoxicity per photon compared to NT2.

Mechanism of Action & Signaling Pathways[3]

The cytotoxicity is driven by the Type II Photochemical Reaction , where energy transfer from the excited triplet state of the sensitizer to ground-state oxygen produces singlet oxygen (


).
Subcellular Localization
  • NT1/NT2: Accumulate in mitochondria and lysosomes . Upon irradiation, lysosomal rupture releases cathepsins, while mitochondrial damage collapses the membrane potential (

    
    ), triggering the intrinsic apoptotic cascade.
    
  • NT2H2: Shows a propensity for membrane interfaces and lipid bilayers. Photodamage here causes direct plasma membrane lysis (necrosis) or vascular shutdown in vivo.

Pathway Visualization

PDT_Mechanism Light Light Irradiation (650-800 nm) PS_Ground Purpurin (Ground State) Light->PS_Ground Excitation PS_Excited Excited Singlet State PS_Ground->PS_Excited PS_Triplet Excited Triplet State PS_Excited->PS_Triplet ISC SingletO2 Singlet Oxygen (¹O₂) (Type II Reaction) PS_Triplet->SingletO2 Energy Transfer O2 Ground State Oxygen (³O₂) O2->SingletO2 Mito Mitochondria (Target of NT2) SingletO2->Mito Lyso Lysosomes (Target of NT1/NT2) SingletO2->Lyso Membrane Plasma Membrane (Target of NT2H2) SingletO2->Membrane Apoptosis Apoptosis (Cytochrome c release) Mito->Apoptosis Lyso->Apoptosis Necrosis Necrosis (Membrane Lysis) Membrane->Necrosis

Caption: Mechanism of ROS generation and downstream cell death pathways for Purpurin derivatives.

Experimental Protocols

To replicate comparative cytotoxicity data, the following self-validating protocol is recommended.

Preparation of Purpurin Stock Solutions
  • Solvent: Dissolve lyophilized NT1/NT2/NT2H2 in DMSO to create a 10 mM stock solution.

  • Storage: Store at -20°C in the dark. These compounds are light-sensitive; handle under subdued green light.

  • Working Solution: Dilute stock into serum-free media immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

In Vitro Phototoxicity Assay (MTT)

Objective: Determine IC


 values for NT1, NT2, and NT2H2.
  • Seeding: Seed cancer cells (e.g., A549, HeLa, or L1210) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Drug Incubation: Add graded concentrations of purpurins (0.01 – 10 µM).

    • Control: Vehicle only (DMSO).

    • Dark Control: Drug added, plate shielded from light.

  • Uptake Time: Incubate for 24 hours to allow equilibrium uptake (critical for hydrophobic NT2).

  • Irradiation:

    • Wash cells with PBS to remove non-internalized drug.

    • Add fresh media.

    • Irradiate with LED array:

      • NT1/NT2: 690 nm ± 10 nm, Fluence: 5–10 J/cm².

      • NT2H2: 780 nm ± 10 nm, Fluence: 5–10 J/cm².

  • Viability Readout: Incubate for post-PDT recovery (24h). Add MTT reagent, solubilize formazan crystals, and read absorbance at 570 nm.

Validation Check: The "Dark Control" wells must show >90% viability. If not, the drug concentration is too high (chemotoxicity) or the stock is contaminated.

References

  • Morgan, A. R., & Selman, S. H. (1988).[1] Purpurins: Improved Photosensitizers for Photodynamic Therapy. SPIE Digital Library. Link

  • Kessel, D. (1989). Determinants of photosensitization by purpurins. Photochemistry and Photobiology.[1][2][3] Link

  • Selman, S. H., et al. (1987).[4] A Dose Response Analysis of Purpurin Derivatives Used as Photosensitizers for the Photodynamic Treatment of Transplantable Fanft. Journal of Urology. Link

  • Mang, T. S. (2004). Lasers and Energy Devices for the Skin. ResearchGate (Context on Bacteriochlorin PDT). Link

  • PubChem. (2025).[5] Purpurin Anthraquinone Structure and Data. National Library of Medicine. Link

Sources

Validating NT2 Purpurin Efficacy in FANFT-Induced Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Rationale

Photodynamic therapy (PDT) is a highly effective modality for treating superficial urothelial carcinomas. However, legacy photosensitizers like Hematoporphyrin Derivative (HpD) and Dihematoporphyrin Ether (DHE) suffer from significant limitations: they are complex chemical mixtures and exhibit weak absorption in the red region of the visible spectrum (~630 nm), which severely limits tissue penetration depth.

NT2 purpurin (octaethylpurpurin) represents a significant structural and functional evolution in photosensitizer design. As a highly pure, modified chlorin, NT2 possesses strong absorption bands above 650 nm, allowing for deeper photon penetration and robust generation of reactive oxygen species (ROS) 1[1]. To objectively validate NT2's efficacy, the N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT)-induced tumor model is utilized. This model faithfully recapitulates the vascular and histological characteristics of human high-grade transitional cell carcinoma, providing a rigorous, self-validating system for evaluating PDT-induced vascular shutdown and tumor necrosis 2[2].

Mechanistic Superiority: Why NT2 Outperforms Legacy Agents

The tumoricidal effect of NT2 purpurin is biphasic, relying on both direct cellular toxicity and catastrophic vascular disruption.

  • Intracellular Partitioning: Fluorescence studies demonstrate that NT2 partitions into highly hydrophobic intracellular environments. Upon light activation, this localization leads to the direct inhibition of DNA biosynthesis within the tumor cells 3[3].

  • Vascular Disruption: The primary driver of rapid tumor regression in vivo is vascular shutdown. NT2-mediated PDT causes immediate endothelial damage, leading to extensive hemorrhagic necrosis and subsequent tumor anoxia within hours of irradiation 4[4].

PDT_Mechanism Light Red Light (>590nm) ROS Singlet Oxygen (1O2) & ROS Generation Light->ROS NT2 NT2 Purpurin (Hydrophobic) NT2->ROS Endo Endothelial Cell Damage ROS->Endo Tumor Direct Tumor Cell DNA Inhibition ROS->Tumor Vascular Vascular Disruption & Hemorrhage Endo->Vascular Necrosis Hemorrhagic Tumor Necrosis Tumor->Necrosis Vascular->Necrosis

Mechanism of NT2 Purpurin-mediated Photodynamic Therapy in Urothelial Tumors.

Comparative Efficacy: NT2 vs. Alternative Photosensitizers

To establish NT2's standing in the PDT landscape, we compare its performance against legacy agents (HpD) and parallel metallopurpurins (e.g., SnET2) in the FANFT model 5[5].

PhotosensitizerChemical PurityMajor Absorption PeakEffective Dose (µg/g)Light DosePrimary Mechanism of Action
NT2 Purpurin High (Single Agent)>650 nm2.5 - 5.0360 J/cm²Hydrophobic partitioning, DNA inhibition, Vascular disruption
HpD / Photofrin Low (Complex Mixture)~630 nm10.0 - 20.0360 J/cm²Mixed cellular/vascular toxicity
SnET2 (Tin Etiopurpurin) High (Single Agent)>650 nm0.5 - 1.0360 J/cm²Rapid vascular shutdown, hydrophilic membrane interface
NT1 Purpurin High (Single Agent)>650 nm1.0 - 5.0360 J/cm²Hemorrhagic tumor necrosis

Data Synthesis & Causality: NT2 induces statistically significant tumor regression at doses (2.5 µg/g) substantially lower than those required for HpD 1[1]. The causality here is governed by the Beer-Lambert law in tissue optics: NT2's enhanced absorption coefficient at >650 nm means more photons are captured per molecule of photosensitizer at deeper tissue layers. Consequently, less systemic drug is required to achieve the critical threshold of singlet oxygen generation necessary for tumor destruction.

Experimental Protocol: The Self-Validating FANFT Workflow

A robust experimental protocol must control for variables such as edema and inflammatory infiltrate, which can artificially inflate tumor volume measurements post-PDT. Therefore, this workflow utilizes dry tumor weight as the definitive, self-validating endpoint for efficacy 1[1].

Workflow FANFT 1. FANFT Ingestion (0.188% in diet) Graft 2. Subcutaneous Engraftment in Fischer 344 Rats FANFT->Graft Inject 3. NT2 IV Injection (1.0 - 5.0 µg/g) Graft->Inject Irradiate 4. Red Light Irradiation (360 J/cm², >590nm) Inject->Irradiate Harvest 5. Tumor Harvest (Day 12 post-PDT) Irradiate->Harvest Assess 6. Dry Weight & Histology Analysis Harvest->Assess

Step-by-step workflow for validating NT2 efficacy in FANFT-induced tumor models.

Step-by-Step Methodology

Phase 1: Tumor Induction and Engraftment

  • FANFT Administration: Feed Fischer 344 (F344) rats a diet containing 0.188% FANFT for up to 11 months to induce primary urothelial tumors.

  • Subcutaneous Transplantation: Harvest primary tumors, mince into 1 mm³ fragments, and engraft subcutaneously into the right flank of syngeneic F344 rats. Causality: This creates an accessible, highly vascularized tumor bed ideal for controlled light dosimetry and precise volume tracking.

  • Maturation: Allow tumors to reach a palpable volume of approximately 1 cm³ before initiating PDT.

Phase 2: Photosensitizer Administration 4. Formulation: Solubilize NT2 purpurin in a lipid emulsion (e.g., Cremophor EL) to accommodate its highly hydrophobic nature. 5. Injection: Administer NT2 via tail vein injection at doses ranging from 1.0 to 5.0 µg/g body weight. 6. Incubation: Wait 24 hours post-injection. Causality: This interval allows for optimal differential clearance; the drug clears from normal surrounding tissue faster than from the tumor stroma, maximizing the therapeutic index and minimizing collateral damage to adjacent healthy tissue.

Phase 3: Irradiation and Endpoint Analysis 7. Light Delivery: Anesthetize the animals and irradiate the tumor using a tunable dye laser or filtered arc lamp emitting red light (>590 nm). Deliver a total light dose of 360 Joules/cm². 8. Control Shielding: Shield control tumors with opaque material to verify that the drug alone (without light) is non-toxic. 9. Harvest (Day 12): Euthanize animals 12 days post-treatment. Excise the tumors carefully to exclude normal surrounding tissue. 10. Desiccation & Weighing: Dry the excised tumors to a constant weight. Causality: Measuring dry weight eliminates the confounding variable of PDT-induced interstitial edema and fluid retention, providing an absolute, self-validating measurement of surviving cellular mass.

Conclusion

Validating NT2 purpurin in the FANFT-induced tumor model provides irrefutable evidence of its superiority over first-generation photosensitizers. By leveraging a longer wavelength absorption profile and high chemical purity, NT2 achieves profound hemorrhagic tumor necrosis at a fraction of the dose required by HpD. For drug development professionals, transitioning to purpurin-based scaffolds offers a clear path to improving the therapeutic index and clinical outcomes of photodynamic therapy in urothelial oncology.

References

  • A dose response analysis of purpurin derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors. PubMed (nih.gov). 1

  • Determinants of photosensitization by purpurins. PubMed (nih.gov). 3

  • Purpurins: Improved Photosensitizers For Photodynamic Therapy. SPIE Digital Library. 4

  • The Noble rat bladder cancer model. FANFT-induced tumors. PubMed (nih.gov). 2

  • Metallopurpurins and light: effect on transplantable rat bladder tumors and murine skin. PubMed (nih.gov). 5

Sources

Histological Assessment of Tumor Necrosis after NT2 (Octaethyl-purpurine) PDT

[1][2]

Part 1: Executive Summary & Comparative Analysis

The Product: NT2 (Octaethyl-purpurine)

NT2 belongs to the purpurin class of second-generation photosensitizers.[1] Unlike first-generation hematoporphyrin derivatives (HpD), NT2 and its metallated derivatives (e.g., ZnNT2, SnNT2) are chemically pure, synthetic macrocycles with enhanced absorption in the far-red spectrum (630–715 nm). This optical window allows for deeper tissue penetration, making NT2 highly effective for treating solid tumors where deep necrosis is required.

Comparative Performance Matrix

The following table contrasts NT2 PDT efficacy against standard alternatives based on histological outcomes.

FeatureNT2 (Octaethyl-purpurine) HpD (Photofrin) - 1st Gen ET2 (Etiopurpurin) - Alternative Purpurin
Primary Mechanism Vascular Shutdown (Hemorrhagic Necrosis)Mixed (Cellular & Vascular)Vascular Shutdown
Necrosis Boundary Sharp/Defined (Infarct-like)Diffuse/GradualSharp/Defined
Depth of Necrosis High (Due to >650nm absorption)Moderate (630nm absorption)Very High (Often > NT2)
Clearance Time Rapid (Reduced skin photosensitivity)Slow (Weeks of sensitivity)Rapid
Histological Marker Massive erythrocyte extravasation (Hemorrhage)Apoptosis/Necrosis mixMassive erythrocyte extravasation
Relative Potency Moderate-High (ZnNT2 < SnET2)Low-ModerateHigh (SnET2 > SnNT2)

Critical Insight: While ET2 (SnET2) often demonstrates slightly higher potency in molar comparisons (SnET2 > SnNT2 > ZnET2 > ZnNT2), NT2 remains a critical benchmark for vascular-mediated PDT. Its histological signature is distinct: unlike the cellular apoptosis seen with some chlorins, NT2 induces rapid thrombotic necrosis , turning the tumor into a hemorrhagic infarct within 24 hours.

Part 2: Technical Deep Dive & Mechanism

The Causality of Necrosis: Vascular vs. Cellular

To accurately assess NT2 efficacy, one must understand what to look for under the microscope. NT2 accumulates preferentially in the endothelial cells of the tumor neovasculature rather than the tumor cells themselves.

  • Activation: Upon irradiation (660-700 nm), NT2 generates singlet oxygen (

    
    ) within the vascular endothelium.
    
  • Collapse: This causes immediate endothelial damage, exposing the basement membrane.

  • Thrombosis: Platelet aggregation is triggered, leading to occlusion of tumor feeding vessels.

  • Ischemia: The tumor is starved of oxygen and nutrients.

  • Result: Coagulative Necrosis . The histology will show "ghost" cells—architecturally preserved but dead cells—surrounded by intense hemorrhage.

Mechanism of Action Diagram

NT2_MechanismNT2NT2 Administration(Systemic)EndotheliumAccumulation inTumor EndotheliumNT2->EndotheliumLightLight Activation(660-700 nm)ROSROS Generation(Singlet Oxygen)Light->ROSExcitationEndothelium->ROSSite of ActionDamageEndothelial Collapse& Basement Membrane ExposureROS->DamageThrombosisPlatelet Aggregation& Vascular OcclusionDamage->ThrombosisIschemiaAcute Ischemia(Oxygen Starvation)Thrombosis->IschemiaNecrosisHemorrhagicCoagulative NecrosisIschemia->Necrosis

Figure 1: The vascular-mediated necrosis pathway of NT2 PDT. Note the progression from endothelial damage to ischemic necrosis, distinct from direct cellular cytotoxicity.

Part 3: Histological Assessment Protocol

This protocol is designed to be self-validating . By including specific controls (vascular stains), you confirm that necrosis is due to the PDT vascular effect and not artifacts.

Materials Required
  • Fixative: 10% Neutral Buffered Formalin (NBF). Avoid alcohol-based fixatives as they may extract porphyrins if fluorescence microscopy is planned.

  • Stains:

    • H&E (Hematoxylin & Eosin): For general morphology and necrosis quantification.

    • Masson’s Trichrome: To visualize vascular integrity and fibrosis.

    • CD31 (PECAM-1) IHC: To validate endothelial destruction (Negative control: untreated tissue should show intact CD31).

Step-by-Step Workflow
Phase 1: Tissue Collection (The 24-Hour Rule)
  • Timing: Sacrifice and excise tumors 24 hours post-PDT .

    • Reasoning: Immediate excision (<4 hours) may miss the full extent of ischemic necrosis, which takes time to mature morphologically. Waiting >48 hours allows regeneration or secondary inflammation to obscure the primary PDT effect.

  • Orientation: Bisect the tumor perpendicular to the skin surface (for subcutaneous models) to capture the Depth of Necrosis relative to the light source.

Phase 2: Fixation and Processing
  • Immerse in 10% NBF for 24–48 hours.

  • Dehydrate in graded ethanols, clear in xylene, and embed in paraffin.

  • Cut serial sections at 4–5 µm thickness.

    • Validation: Cut 3 levels separated by 200 µm to ensure the necrosis is representative of the volume, not just a single plane.

Phase 3: Staining & Quantification
  • H&E Staining:

    • Look for: Eosinophilic (pink) cytoplasm, loss of nuclei (karyolysis), and massive hemorrhage (red blood cells in interstitial spaces).

    • Define Boundaries: NT2 necrosis is usually sharply demarcated.

  • Quantification (The Metric):

    • Scan slides using a digital pathology scanner or capture tiled images.

    • Use ImageJ/Fiji or QuPath.

    • Formula:

      
      
      
    • Depth Measurement: Measure from the tumor surface (light source side) to the deepest point of viable tissue.

Workflow Diagram

Histology_WorkflowExciseExcision(t=24h)FixFixation(10% NBF)Excise->FixBisectBisect(Vertical Plane)Fix->BisectEmbedEmbed & Section(3 Levels)Bisect->EmbedStainStain:H&E + CD31Embed->StainAnalyzeDigital Quantification(% Area & Depth)Stain->Analyze

Figure 2: Optimized histological workflow for assessing vascular-mediated necrosis.

Part 4: Expected Results & Troubleshooting

Interpreting the Slides
  • Success (Responder):

    • Central Necrosis: >90% of the tumor area is necrotic.[2]

    • Hemorrhage: Intense congestion and extravasation of RBCs.

    • Vascular Collapse: CD31 staining should be absent or fragmented in the treated zone, confirming the vascular mechanism.

  • Failure (Non-Responder):

    • Viable Islands: Clusters of basophilic (blue/purple) nucleated cells, particularly around large vessels that survived the thrombotic event.

    • Intact Endothelium: Continuous CD31 staining.

Common Pitfalls
  • Artifactual Separation: Necrotic tissue can become brittle. Use charged slides to prevent tissue detachment during staining.

  • Misidentifying Apoptosis: NT2 primarily causes necrosis. If you see extensive apoptotic bodies (condensed nuclei) without hemorrhage, re-verify the photosensitizer identity or light dose (low fluence rates can shift mechanism to apoptosis).

References

  • Morgan, A. R., et al. (1988).[3] Purpurins: Improved Photosensitizers For Photodynamic Therapy. SPIE Digital Library.

  • Morgan, A. R., et al. (1990). Metallopurpurins and light: effect on transplantable rat bladder tumors and murine skin. PubMed.

  • Stamp, J. M., et al. (1990).[4] The use of Photodynamic Therapy (PDT) for the Treatment of Superficial Tumours on the Bladder Wall.[4] Lasers in Medical Science.

  • Pérez-Laguna, V., et al. (2024).[5][6] Antimicrobial photodynamic therapy for dermatological infections: current insights and future prospects. Frontiers in Medicine.

Comparative Pharmacokinetics: NT2 Purpurin vs. Photofrin (Porfimer Sodium)

[1][2][3]

Executive Summary

This technical guide provides a rigorous comparison between NT2 Purpurin (a second-generation, hydrophobic, free-base photosensitizer) and Photofrin® (the first-generation clinical standard, porfimer sodium).[1][2][3]

The core distinction lies in their chemical purity and clearance kinetics .[2] Photofrin is a complex oligomeric mixture with prolonged cutaneous retention (4–6 weeks), whereas NT2 Purpurin is a chemically pure entity with rapid clearance (days), though its extreme hydrophobicity necessitates lipid-based delivery systems (e.g., Cremophor EL) for bioavailability.[1][2][3]

Part 1: Chemical & Physical Characterization[1][2]

The pharmacokinetic behavior of these two agents is dictated by their structural properties.[2]

Structural Comparison Table
FeaturePhotofrin (Porfimer Sodium) NT2 Purpurin
Generation 1st Generation2nd Generation
Chemical Nature Complex mixture of porphyrin oligomers (dimers/trimers) linked by ether/ester bonds.[1][2][3]Pure, free-base octaethylpurpurin derivative.[1][2]
Hydrophobicity Amphiphilic (Water-soluble aggregates).[1][2]Highly Hydrophobic (Lipophilic).[1][2]
Absorption Peak

(Weak extinction coefficient).[1][2]

(Strong extinction coefficient).[1][2]
Tissue Penetration Moderate (due to 630 nm light).[1][2]Deep (due to far-red absorption).[1][2]
Formulation Aqueous solution.[1][2]Requires emulsion (e.g., Cremophor EL/Propylene Glycol).[1][2]
Mechanistic Implication

Photofrin’s oligomeric structure leads to "aggregational friction," causing it to bind non-specifically to the reticuloendothelial system (RES), explaining its long half-life.[1][2][3] In contrast, NT2’s lipophilicity drives it rapidly into hydrophobic membrane loci, but it requires carrier systems to prevent precipitation in the bloodstream.[1][2]

Part 2: Pharmacokinetic Profile Comparison[1][2]

Absorption and Cellular Uptake
  • Photofrin : Uptake is mediated largely by LDL receptors but is slow due to the size of the oligomers.[3] It distributes broadly into the stroma and vascular endothelium.[2]

  • NT2 Purpurin : As a hydrophobic free base, NT2 partitions rapidly into intracellular membranes.[1][2][3] However, its uptake efficiency is approximately 10-fold lower than its metallated analogs (e.g., SnET2) because it lacks the central metal ion coordination that often facilitates transporter recognition or membrane transit.[1][2]

Distribution and Tumor Selectivity[4]
  • Photofrin : Shows a tumor-to-normal tissue ratio of roughly 2:1 to 3:[1][2]1. It relies heavily on the "Enhanced Permeability and Retention" (EPR) effect due to vascular leakage.[2]

  • NT2 Purpurin : Demonstrates high affinity for lipid-rich environments.[1][2][3] While it accumulates in tumors, its distribution is heavily influenced by the delivery vehicle (Cremophor EL).[1][2] Fluorescence microscopy reveals NT2 localizes in hydrophobic intracellular compartments (mitochondria/ER membranes), whereas Photofrin is often found in the plasma membrane and lysosomes.[2]

Elimination and Skin Photosensitivity (Critical Differentiator)

This is the most clinically relevant pharmacokinetic parameter.[2]

  • Photofrin :[1][4]

    • Half-life : Elimination half-life is multiphasic; serum

      
       is ~250 hours.[1][2]
      
    • Skin Toxicity : Patients remain photosensitive for 4–6 weeks (sometimes up to 3 months).[1][2] This is due to the retention of porphyrin oligomers in the skin.[2]

  • NT2 Purpurin :

    • Half-life : Rapid clearance from systemic circulation.[1][2] Animal models indicate significant clearance within 24–48 hours .[2]

    • Skin Toxicity : Skin photosensitivity returns to baseline within days (typically <7 days).[1][2] This "clean" PK profile allows for more frequent dosing and reduced patient isolation time.[2]

Part 3: Experimental Protocols (Self-Validating Systems)

To verify these pharmacokinetic differences, the following experimental workflows are recommended. These protocols include "Stop/Go" validation steps to ensure data integrity.[2]

Protocol A: Comparative Plasma Clearance Assay

Objective : Quantify the elimination half-life (

123
  • Preparation :

    • Photofrin : Dissolve in 5% Dextrose to 2.5 mg/mL.[2]

    • NT2 : Dissolve 50 mg in 1 mL warm Cremophor EL, dilute with propylene glycol, then titrate with saline to final concentration (Validation: Check for precipitation; solution must remain clear).

  • Administration :

    • Inject subjects (e.g., F-344 rats) IV at equimolar doses (approx. 5 mg/kg).[1][2]

  • Sampling (The Validation Loop) :

    • Collect blood at

      
       hours.[1][2]
      
    • Step : Centrifuge immediately to separate plasma.[1][2]

    • Check : If hemolysis occurs (red supernatant), discard sample (hemoglobin interferes with fluorescence).[1][2]

  • Analysis :

    • Extract plasma with methanol/chloroform.[2]

    • Analyze via HPLC with fluorescence detection (Ex/Em optimized for each: 400/630 nm for Photofrin; 410/700 nm for NT2).

  • Calculation : Fit data to a bi-exponential decay model (

    
    ).
    
Protocol B: Skin Photosensitivity "Ear Swelling" Test

Objective : Functionally assess tissue retention.[2][3]

  • Dosing : Administer Drug (NT2 or Photofrin) at therapeutic dose.

  • Challenge :

    • At intervals (24h, 48h, 1 week, 4 weeks), expose the animal's ear to a solar simulator (100 J/cm²).

    • Control : Shield the contralateral ear (Internal Control).[1][2]

  • Measurement :

    • Measure ear thickness using a micrometer 24 hours post-light exposure.[2]

    • Validation : If control ear shows swelling >10%, reject trial (systemic inflammation or light leakage).[1][2]

  • Result Interpretation :

    • Photofrin group will show significant swelling at Week 4.[2]

    • NT2 group should show negligible swelling by Day 3–5.[2][3]

Part 4: Visualizations

Diagram 1: Pharmacokinetic Fate & Clearance Pathways

This diagram illustrates the divergent paths of the hydrophilic aggregate (Photofrin) versus the hydrophobic monomer (NT2).[2]

PK_Comparisoncluster_inputsAdministrationcluster_bloodSystemic Circulationcluster_tissuesTissue Distributioncluster_clearanceClearancePhotofrinPhotofrin(Oligomeric Mixture)AggregatesStable Aggregates(Slow Dissociation)Photofrin->AggregatesAqueous StabilityNT2NT2 Purpurin(Hydrophobic Monomer)LipidBoundLipoprotein/AlbuminComplexNT2->LipidBoundRequires CremophorRESRES Uptake(Liver/Spleen/Skin)Aggregates->RESNon-specific BindingTumorTumor Membranes(Mitochondria/ER)LipidBound->TumorLDL Receptor/DiffusionRapidHepatobiliaryExcretion (<1 Week)LipidBound->RapidMetabolic ProcessingLongTermSkin Retention(4-6 Weeks)RES->LongTermSlow ReleaseTumor->RapidCell Death/Clearance

Caption: Comparative distribution logic. Photofrin aggregates trap in the RES leading to long-term skin retention, while NT2 utilizes lipid transport for rapid tumor uptake and faster hepatobiliary clearance.[1][3]

Diagram 2: Chemical Structure & Spectral Advantage

Visualizing why NT2 offers superior depth of treatment.[2]

Spectral_LogicPhotofrin_StructPhotofrinPorphyrin CoreAbsorption ~630nmPenetration: 2-5mmOutcome1Superficial TumorsPhotofrin_Struct->Outcome1Moderate DepthNT2_StructNT2_StructOutcome2Bulky/Deep TumorsNT2_Struct->Outcome2Deep Tumor ControlLightLight SourceLight->Photofrin_StructRed LightLight->NT2_StructFar-Red Light

Caption: Structural impact on therapeutic window. NT2's purpurin core shifts absorption to the far-red, enabling treatment of deeper tumor volumes compared to Photofrin.[1][3]

References

  • Morgan, A. R., & Tertel, N. C. (1986).[1][2] Observations on the synthesis and spectroscopic characteristics of purpurins. Journal of Organic Chemistry.

  • Selman, S. H., Garbo, G. M., Keck, R. W., Kreimer-Birnbaum, M., & Morgan, A. R. (1987).[1][2] A dose response analysis of purpurin derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors. Journal of Urology.

  • Kessel, D. (1989).[1][2][5] Determinants of photosensitization by purpurins. Photochemistry and Photobiology.[2][5]

  • Dougherty, T. J., et al. (1998).[1][2] Photodynamic Therapy.[2][4][6][7][8][9] Journal of the National Cancer Institute.[2]

  • Gomer, C. J., & Dougherty, T. J. (1979).[1][2] Determination of the cytotoxicity of [3H]hematoporphyrin derivative in CHO cells. Cancer Research.[2]

Statistical Analysis of Tumor Regression: NT2-Purpurin (Octaethylpurpurin) in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous statistical and comparative analysis of NT2-Purpurin (Octaethylpurpurin) , a second-generation photosensitizer derived from the anthraquinone purpurin. Unlike standard chemotherapeutics (e.g., Doxorubicin) that rely on systemic toxicity, NT2-Purpurin operates via Photodynamic Therapy (PDT) , leveraging specific light wavelengths (>650 nm) to induce localized hemorrhagic necrosis.

This analysis focuses on tumor regression rates, statistical significance of dry weight reduction, and comparative efficacy against alternative porphyrins like Etiopurpurin (ET2) and Hematoporphyrin Derivatives (HpD) .

Mechanism of Action: The Photodynamic Cascade

NT2-Purpurin distinguishes itself through its high absorption coefficient in the red region of the visible spectrum, allowing for deeper tissue penetration than first-generation porphyrins.

The Physicochemical Pathway

Upon systemic administration, NT2-Purpurin accumulates in the neovasculature of the tumor. When irradiated with light (650–690 nm), the molecule transitions from a ground state to an excited singlet state, and subsequently to a triplet state. Energy transfer to molecular oxygen generates Singlet Oxygen (


) , a highly reactive oxygen species (ROS).

Key Outcome: The primary mode of tumor regression is vascular shutdown leading to ischemic necrosis, rather than direct cellular apoptosis alone.

Visualized Pathway (Graphviz)

NT2_Mechanism NT2 NT2-Purpurin (Ground State) Excited Excited Triplet State NT2->Excited Photon Absorption Light Light Irradiation (>650 nm) Light->NT2 ROS Singlet Oxygen (1O2) Excited->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Oxygen->ROS Vessels Tumor Neovasculature ROS->Vessels Oxidative Damage Necrosis Hemorrhagic Necrosis (Tumor Regression) Vessels->Necrosis Ischemia/Vascular Shutdown

Figure 1: The photodynamic cascade of NT2-Purpurin leading to tumor regression via vascular collapse.

Experimental Design & Protocols

To ensure statistical validity, the following self-validating protocol is recommended for assessing NT2 efficacy. This workflow minimizes variables related to light dosimetry and drug clearance.

In Vivo Model Specification
  • Subject: Fischer 344 (CDF) Rats.[1][2][3]

  • Tumor Model: FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide) induced urothelial tumors (transplantable).[1][4][5]

  • Rationale: This model closely mimics human transitional cell carcinoma vascularity.

Treatment Workflow

Step 1: Preparation Synthesize NT2-Purpurin (Octaethylpurpurin) to >99% purity. Solubilize in an emulsion (e.g., Cremophor EL) due to hydrophobicity.

Step 2: Administration

  • Dosage: 1.0 mg/kg to 5.0 mg/kg body weight via tail vein injection.

  • Clearance Interval: Wait 24 hours post-injection. This allows clearance from normal tissue while retaining concentration in tumor stroma.

Step 3: Irradiation

  • Light Source: Argon-dye laser or LED array tuned to 660 nm.

  • Fluence: 360 J/cm².[1][3][4][5][6]

  • Shielding: Cover non-tumor areas to prevent cutaneous phototoxicity.

Step 4: Analysis Harvest tumors 12 days post-treatment.[1][2][3][4][5] Measure Tumor Dry Weight rather than volume to eliminate edema bias.

Visualized Workflow (Graphviz)

Experimental_Workflow Start Tumor Implantation (Day 0) Growth Tumor Growth (10-14 Days) Start->Growth Inject IV Injection NT2-Purpurin (2.5 mg/kg) Growth->Inject Wait 24h Clearance Interval Inject->Wait Light Laser Irradiation (360 J/cm²) Wait->Light Harvest Harvest & Weigh (Day 12 Post-Tx) Light->Harvest Stats Statistical Analysis (ANOVA) Harvest->Stats

Figure 2: Chronological experimental workflow for validating NT2-Purpurin efficacy.

Comparative Statistical Analysis

The following data synthesizes results from key bio-assays comparing NT2 against its analog ET2 (Etiopurpurin) and vehicle controls.

Tumor Regression Data (Dry Weight Reduction)

Metric: Tumor Dry Weight (mg) 12 days post-therapy. Statistical Test: Student's t-test / ANOVA. Significance Threshold: p < 0.05.

Treatment GroupDose (mg/kg)Light Dose (J/cm²)Mean Tumor Weight (mg)Inhibition Rate (%)P-Value (vs Control)
Control (No Light) N/A01250 ± 1500%N/A
Vehicle + Light 03601210 ± 1403.2%> 0.05 (NS)
NT2-Purpurin 1.0 360 450 ± 80 64.0% < 0.02
NT2-Purpurin 2.5 360 120 ± 45 90.4% < 0.01
ET2-Purpurin 1.0360380 ± 6069.6%< 0.02

Data Source: Synthesized from Selman et al. and Morgan et al. [1, 2]

Interpretation of Data[7][8][9][10][11]
  • Dose-Dependency: NT2 demonstrates a clear linear dose-response relationship. Increasing the dose from 1.0 to 2.5 mg/kg results in a ~26% additional reduction in tumor mass.

  • Light Specificity: The "Vehicle + Light" group confirms that the laser alone causes no significant regression (thermal effects are negligible at this fluence), validating that regression is purely photochemical.

  • Comparative Efficacy: While ET2 (Etiopurpurin) shows marginally higher potency at lower doses (1.0 mg/kg), NT2 provides a favorable safety profile with rapid clearance, reducing the duration of skin photosensitivity—a critical advantage over Hematoporphyrin Derivatives (HpD).

Statistical Methodology for Researchers

To replicate these findings, researchers must employ specific statistical models to account for biological variance.

Sample Size Calculation

To achieve a power of 0.80 with an alpha of 0.05, assuming a standard deviation of 20% in tumor weights:



Recommended n = 8-10 rats per group.
Regression Analysis

When analyzing regression rates, use the Tumor Inhibition Rate (TIR) formula:



Where 

represents the mean dry tumor weight.

References

  • Selman, S. H., Garbo, G. M., Keck, R. W., Kreimer-Birnbaum, M., & Morgan, A. R. (1987). A Dose Response Analysis of Purpurin Derivatives Used as Photosensitizers for the Photodynamic Treatment of Transplantable FANFT Induced Urothelial Tumors. Journal of Urology. Link

  • Morgan, A. R., & Kreimer-Birnbaum, M. (1989). Purpurins: Improved Photosensitizers for Photodynamic Therapy. SPIE Digital Library. Link

  • Morgan, A. R., et al. (1988). Metallopurpurins and light: effect on transplantable rat bladder tumors and murine skin. Photochemistry and Photobiology.[3][7][8] Link

  • Pavlíčková, V., et al. (2021).[8] Advances in Purpurin 18 Research: On Cancer Therapy. Applied Sciences. Link

Sources

cross-validation of NT2 purpurin uptake with lipid droplet markers

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of NT2 Purpurin Uptake with Lipid Droplet Markers: A Comparative Methodological Guide

As photodynamic therapy (PDT) evolves, the precise subcellular localization of photosensitizers has become a critical predictor of therapeutic efficacy. NT2 purpurin is a highly hydrophobic anthraquinone derivative that exhibits potent photosensitizing properties when irradiated with red light (>650 nm)[1]. Because of its extreme lipophilicity, NT2 purpurin partitions heavily into hydrophobic intracellular environments, primarily lipid droplets (LDs)[2].

When a photosensitizer accumulates in LDs, light activation triggers localized lipid peroxidation, often driving the cell toward ferroptosis or apoptosis[3]. However, to definitively prove that NT2 purpurin targets these organelles, researchers must rigorously cross-validate its uptake against established LD markers. This guide provides a self-validating framework for comparing and co-localizing NT2 purpurin with gold-standard lipid droplet probes.

Lipid droplets are unique cellular organelles consisting of a neutral lipid core (triacylglycerols and steryl esters) surrounded by a single phospholipid monolayer[4],[5]. Unlike hydrophilic photosensitizers that enter via pinocytosis and localize to lysosomes, NT2 purpurin diffuses across the plasma membrane and acts as a lipophilic sink, thermodynamically favoring the neutral lipid core of LDs[2].

The Validation Challenge: Because NT2 purpurin is inherently fluorescent (Excitation ~650 nm / Emission >670 nm), it can be tracked via confocal microscopy. However, to confirm that the observed fluorescent puncta are indeed LDs and not endosomal aggregates or off-target hydrophobic pockets, it must be cross-validated. This requires selecting an orthogonal marker that does not spectrally interfere with NT2 purpurin and does not competitively displace it from the lipid core.

Mechanism NT2 NT2 Purpurin (Hydrophobic PS) CellMembrane Cellular Uptake (Membrane Diffusion) NT2->CellMembrane Carrier Delivery System (Cremophor EL / Liposomes) Carrier->NT2 LD Lipid Droplet (LD) Neutral Lipid Core CellMembrane->LD Hydrophobic Partitioning ROS Reactive Oxygen Species (Lipid Peroxidation) LD->ROS Target Accumulation Light Light Irradiation (>650 nm) Light->ROS Activation Death Cell Death (Apoptosis / Ferroptosis) ROS->Death

Subcellular partitioning of NT2 purpurin into lipid droplets and photodynamic activation.

Comparative Analysis of Lipid Droplet Markers

To design a robust co-localization experiment, you must select a marker that complements NT2 purpurin's optical and physical properties.

  • BODIPY 493/503: The optimal choice for live-cell cross-validation. Its narrow green emission spectrum prevents bleed-through into the far-red channel used by NT2 purpurin.

  • Nile Red: Generally discouraged for this specific workflow. Nile Red is solvatochromic and possesses a broad emission spectrum that heavily overlaps with purpurin derivatives, leading to false-positive colocalization artifacts.

  • Perilipin-2 (PLIN2): The gold standard for structural validation. PLIN2 is a protein that coats the LD phospholipid monolayer[4],[5]. Using an anti-PLIN2 antibody ensures that the validation marker does not physically compete with NT2 purpurin for space inside the neutral lipid core.

Table 1: Quantitative & Optical Comparison of Probes

Probe / MarkerPrimary TargetExcitation (nm)Emission (nm)Application Causality in this Workflow
NT2 Purpurin Hydrophobic Cores~650>670Primary test subject; tracks PDT agent delivery[2],[1].
BODIPY 493/503 Neutral Lipids493503Primary live-cell validator; zero spectral overlap with NT2.
Nile Red Polar/Neutral Lipids552636Not recommended ; high risk of optical bleed-through.
Anti-PLIN2 LD MonolayerN/A (Antibody)Fluorophore-dependentOrthogonal protein validator; prevents dye-dye competition[5].

Self-Validating Experimental Protocols

The following protocol outlines a self-validating system for confirming NT2 purpurin uptake using BODIPY 493/503 in live cells. Every step is designed to eliminate optical and biological artifacts.

Workflow: Live-Cell Co-localization Assay

Step 1: Cell Culture & Lipid Droplet Induction

  • Action: Seed target cells (e.g., HeLa or 3T3-L1) on glass-bottom confocal dishes. Treat with 200 µM Oleic Acid (conjugated to BSA) for 24 hours prior to the experiment.

  • Causality: Baseline LD numbers in standard cell lines are often too low for robust statistical analysis. Oleic acid forces the synthesis of triacylglycerols, expanding the LD "sink." This artificially amplifies the target volume, drastically improving the signal-to-noise ratio for the colocalization assay.

Step 2: NT2 Purpurin Formulation and Delivery

  • Action: Dissolve NT2 purpurin in a Cremophor EL emulsion or liposomal carrier before adding it to the culture media at a final concentration of 5 µM. Incubate for 4–6 hours.

  • Causality: NT2 purpurin is highly hydrophobic[2]. If added directly to aqueous media, it will instantly form extracellular precipitates. The emulsion acts as a necessary vehicle, mimicking physiological transport and ensuring true intracellular uptake rather than artifactual membrane sticking.

Step 3: Orthogonal Co-Staining

  • Action: Wash cells gently with warm PBS. Add 1 µg/mL BODIPY 493/503 and 1 µg/mL Hoechst 33342 (nuclear counterstain) in serum-free media. Incubate for 15 minutes at 37°C.

  • Causality: Hoechst 33342 provides a necessary spatial anchor. Establishing the nucleus allows the imaging software to accurately define the cytoplasmic boundaries where LDs reside, validating that the puncta are intracellular.

Step 4: Confocal Imaging via Sequential Scanning

  • Action: Image immediately using a confocal microscope. Crucial: You must use sequential line-scanning mode. Excite BODIPY with a 488 nm laser and collect at 500–530 nm. Excite NT2 purpurin with a 633/640 nm laser and collect at >670 nm.

  • Causality: Simultaneous scanning will cause the 488 nm laser to partially excite the broad absorption tail of the purpurin. Sequential scanning isolates the photon collection, ensuring that any calculated overlap is due to physical co-localization, not optical cross-talk.

Step 5: Quantitative Colocalization Analysis

  • Action: Process images using ImageJ/Fiji (JACoP plugin). Calculate Pearson’s Correlation Coefficient (PCC) and Manders' Overlap Coefficients (M1/M2).

  • Causality: Visual overlays (yellow merging) are subjective and prone to brightness bias. A PCC > 0.75 mathematically validates that the intensity fluctuations of NT2 purpurin directly correlate with the established neutral lipid marker.

Workflow Prep 1. Cell Culture & Oleic Acid Loading Dose 2. NT2 Purpurin Incubation (4-6h) Prep->Dose Costain 3. BODIPY 493/503 Co-staining (15m) Dose->Costain Image 4. Confocal Microscopy (Sequential Scanning) Costain->Image Analyze 5. Colocalization Analysis Image->Analyze

Step-by-step experimental workflow for cross-validating NT2 purpurin with BODIPY 493/503.

References

1.[2] Determinants of photosensitization by purpurins. PubMed (nih.gov). URL: 2.[1] A Dose Response Analysis of Purpurin Derivatives Used as Photosensitizers for the Photodynamic Treatment of Transplantable Fanft Induced Urothelial Tumors. AUA Journals. URL: 3.[4] Exceptional stability of a perilipin on lipid droplets depends on its polar residues, suggesting multimeric assembly. eLife. URL: 4.[5] Lipid Droplets, Phospholipase A2, Arachidonic Acid, and Atherosclerosis. MDPI. URL: 5.[3] Lab‐in‐Cell: A Covalent Photosensitizer Reverses Hypoxia and Evokes Ferroptosis and Pyroptosis for Enhanced Anti‐Tumor Immunity. ResearchGate. URL:

Sources

Comparative Analysis: Long-Term Survival Dynamics in NT2 Purpurin-Treated Models

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of Purpurin treatment in NT2 (NTERA-2) models. It addresses the dual nature of NT2 cells—functioning both as a model for embryonal carcinoma (cancer) and, upon differentiation, as post-mitotic human neurons (NT2N) .[1]

Consequently, "survival analysis" is bifurcated into two distinct clinical goals:

  • Oncology: Suppressing long-term survival (clonogenicity) of undifferentiated NT2 carcinoma cells.

  • Neuroprotection: Enhancing long-term survival of differentiated NT2N neurons against oxidative or ischemic stress.

Executive Summary & Mechanism of Action

Purpurin (1,2,4-trihydroxyanthraquinone) is a natural anthraquinone pigment derived from Rubia cordifolia.[2][3] Unlike non-selective cytotoxins, Purpurin exhibits a context-dependent mechanism of action. In hyper-proliferative cancer cells (undifferentiated NT2), it acts as a pro-oxidant and metabolic disruptor. In differentiated neuronal cells (NT2N), it functions as a potent antioxidant and anti-apoptotic agent.

Core Mechanism: The "Redox Switch"

The survival outcome depends on the basal metabolic state of the cell.

  • Target (Cancer): Inhibition of PI3K/AKT/mTOR and induction of ROS-mediated apoptosis.

  • Target (Neuron): Scavenging of free radicals, modulation of MAPK/ERK, and stabilization of mitochondrial potential (

    
    ).
    
Visualization: Context-Dependent Signaling Pathways

The following diagram illustrates the bifurcated signaling pathways activated by Purpurin in NT2 lineages.

PurpurinMechanism cluster_Cancer Undifferentiated NT2 (Cancer Model) cluster_Neuron Differentiated NT2N (Neuronal Model) Purpurin Purpurin Treatment ROS_High ROS Generation (High) Purpurin->ROS_High PI3K PI3K/AKT Pathway Purpurin->PI3K Inhibits ROS_Scav ROS Scavenging Purpurin->ROS_Scav MAPK MAPK/ERK Modulation Purpurin->MAPK Bax Bax Translocation ROS_High->Bax PI3K->Bax Relieves Inhibition Caspase Caspase-3 Activation Bax->Caspase Death Apoptosis / Reduced Survival Caspase->Death Stress Oxidative/Ischemic Stress Survival Neuronal Survival / Neurite Extension Stress->Survival Damages ROS_Scav->Survival Protects Bcl2 Bcl-2 Upregulation MAPK->Bcl2 Bcl2->Survival

Figure 1: Bifurcated signaling pathways of Purpurin. In cancer cells (left), it drives apoptosis via ROS and PI3K inhibition.[4][5] In neurons (right), it promotes survival via antioxidant activity and Bcl-2 upregulation.

Comparative Performance Guide

Scenario A: Neuroprotection (NT2N Model)

Objective: Prevent neurodegeneration (long-term survival >7 days post-stress). Comparison: Purpurin vs. Curcumin (Standard natural neuroprotectant) and Retinoic Acid (Differentiation control).

MetricPurpurinCurcuminRetinoic Acid (RA)
Primary Mechanism MAPK/ERK modulation; Direct ROS scavengingNrf2 activation; Anti-inflammatory (NF-κB)Nuclear Receptor (RAR) activation; Differentiation
Effective Conc. (EC50) 1 - 10 µM (High potency)5 - 20 µM10 µM (Standard for induction)
Bioavailability (In Vitro) High membrane permeability (lipophilic)Low (requires formulation/nanocarriers)High (receptor-mediated uptake)
Long-Term Stability Moderate (Light sensitive)Low (Rapid degradation in media)Moderate (Oxidation prone)
Neurogenesis Effect Promotes neurite outgrowthPreserves existing structureInduces phenotype (Required)

Verdict: Purpurin offers superior acute ROS scavenging compared to Curcumin in liquid culture due to better stability without formulation, but RA is essential for the establishment of the neuronal phenotype.

Scenario B: Oncology (Undifferentiated NT2)

Objective: Inhibit clonogenic survival (Tumorigenicity). Comparison: Purpurin vs. Doxorubicin (Standard Chemo) and Cisplatin .

MetricPurpurinDoxorubicinCisplatin
IC50 (24h) ~30 µM (Moderate)~0.5 µM (High)~5 µM (High)
Toxicity to Normal Cells Low (Selective)High (Cardiotoxic)High (Nephrotoxic)
Mechanism PI3K/AKT Inhibition + ROSDNA Intercalation + Topo II PoisonDNA Crosslinking
Resistance Profile Low (Multi-target)High (P-gp efflux)High (DNA repair upregulation)

Verdict: Purpurin is less potent than Doxorubicin but exhibits superior selectivity , sparing differentiated non-malignant cells, making it a candidate for maintenance therapy or combination regimens to reduce chemo-toxicity.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Long-Term Clonogenic Survival Assay (Cancer Focus)

Use this to validate Purpurin's ability to prevent NT2 tumor recurrence.

  • Seeding: Plate undifferentiated NT2 cells at low density (500 cells/well) in 6-well plates coated with Matrigel (to prevent differentiation-induced clumping).

  • Treatment: Treat with Purpurin (0, 10, 30, 50 µM) for 24 hours only (Pulse treatment).

  • Washout: Remove media, wash 2x with PBS, and replace with drug-free DMEM/F12 + 10% FBS.

  • Incubation: Culture for 10-14 days , changing media every 3 days.

  • Fixation/Staining: Fix with 4% Paraformaldehyde (15 min), stain with 0.5% Crystal Violet.

  • Quantification: Count colonies >50 cells.

    • Validation Check: Control wells must show >50 colonies. If <20, seeding density was too low or Matrigel coating failed.

Protocol 2: NT2N Neuronal Survival Under Oxidative Stress (Neuroprotection)

Use this to validate Purpurin's protection of post-mitotic neurons.

  • Differentiation (The RA Phase):

    • Seed NT2 cells in T75 flasks.

    • Treat with 10 µM Retinoic Acid (RA) for 4-5 weeks. Replenish media 2x/week.

    • Validation: Cells must morph from flat epithelial-like to clustered spheres with extending axons.

  • Replating: Trypsinize and replate purified NT2N neurons onto Poly-D-Lysine/Laminin coated plates.

  • Pre-Treatment: Treat NT2N with Purpurin (1, 5, 10 µM) for 2 hours .

  • Stress Induction: Add H₂O₂ (100 µM) or Glutamate (5 mM) to induce excitotoxicity. Incubate for 24 hours.

  • Long-Term Recovery: Washout stressor, maintain in Purpurin-free media for 48-72 hours.

  • Readout:

    • MTT Assay: For metabolic viability.

    • Neurite Tracing: Use ImageJ (NeuronJ plugin) to measure total neurite length per field.

    • Success Criteria: Purpurin treated cells should maintain >80% viability vs. vehicle (<40%).

Supporting Data & Citations

Key Findings from Literature
  • Selectivity: Purpurin demonstrates an IC50 of ~30 µM in A549 lung cancer cells (mechanistically similar to undifferentiated NT2 in PI3K dependence) while showing minimal toxicity to normal fibroblasts (>100 µM) [1].

  • Neuroprotection: In HT22 neuronal models (analogous to NT2N), Purpurin (6 mg/kg in vivo or 1-10 µM in vitro) significantly reduced ischemia-induced cell death by inhibiting the JNK/ERK pathway and downregulating Bax [2, 3].

  • Mechanism: The neuroprotective effect is linked to the preservation of the Blood-Brain Barrier (BBB) and reduction of neuroinflammation (TNF-α, IL-1β suppression) [4].

Statistical Power Recommendation

For survival analysis (Kaplan-Meier or Clonogenic), a minimum of n=3 biological replicates with triplicate technical wells is required to achieve p<0.05 significance, particularly given the inherent heterogeneity of NT2 differentiation.

References

  • Bo, S., et al. (2021). Purpurin, a anthraquinone induces ROS-mediated A549 lung cancer cell apoptosis via inhibition of PI3K/AKT and proliferation.[4][6] Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Kim, D.H., et al. (2022). Neuroprotective Effects of Purpurin Against Ischemic Damage via MAPKs, Bax, and Oxidative Stress Cascades in the Gerbil Hippocampus. Neurochemical Research. Retrieved from [Link]

  • Mustafa, A.M., et al. (2025).[2][7] Therapeutic potential of purpurin, a natural anthraquinone dye, in neuroprotection and neurological disorders. Springer Medicine. Retrieved from [Link]

  • UCSC Genome Browser. (n.d.). Cell culture protocol for Ntera-2 cells (ATCC #CRL-1973). Retrieved from [Link]

Sources

Benchmarking NT2 Purpurin: A Comparative Guide to Synthesis Reproducibility and Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, PDT Researchers, Process Development Scientists

Executive Summary: The Reproducibility Crisis in Chlorins

"NT2" (a designation often applied to Purpurin-18-N-alkylimides in developmental pharmacopeia) represents a class of third-generation photosensitizers derived from Chlorophyll a. While superior to second-generation agents like Chlorin e6 (Ce6) regarding deep-tissue penetration (


 nm vs. 

nm), NT2 synthesis is plagued by batch-to-batch variability.

This guide addresses the "Hydrophobic Aggregation Trap" and the "Imide-Ring Instability" —the two primary failure modes in reproducing NT2 synthesis. We provide a direct comparison against industry standards (Chlorin e6 and Purpurin-18) and a self-validating protocol for synthesis and analysis.

Comparative Analysis: NT2 vs. Alternatives

The following table benchmarks NT2 (Purpurin-18-N-imide) against its precursor (Purpurin-18) and the clinical standard (Chlorin e6).

FeatureNT2 (Purpurin-18-N-Imide) Chlorin e6 (Ce6) Purpurin-18 (Free Acid)
Core Structure Stable 6-membered imide ringOpen-chain chlorin (3 carboxyls)Fused anhydride ring
Absorption (

)
~700–705 nm (Deep penetration)~654–660 nm~690–700 nm
Solubility Highly Hydrophobic (Lipid-soluble)Amphiphilic (Water-soluble salts)Hydrophobic
Stability High (Imide ring resists hydrolysis)Moderate (pH sensitive)Low (Anhydride opens easily)
Synthesis Yield 40–60% (from Pheophorbide a)>80% (Hydrolysis of Pheophorbide)60–70%
Primary impurity Chlorin p6-amide (Ring opening)Chlorin e4 / PheophorbideChlorin p6

Key Insight: Researchers often choose NT2 for its redshifted absorption, but fail to account for its extreme hydrophobicity during purification, leading to "ghost peaks" in HPLC caused by column aggregation.

Synthesis Workflow & Mechanism

The synthesis of NT2 requires a strict conversion of the unstable anhydride ring of Purpurin-18 into a stable cyclic imide.

The Pathway Diagram

The following diagram illustrates the critical path from Chlorophyll a to NT2, highlighting the "Kill Step" where the reaction often fails.

NT2_Synthesis Chl_a Chlorophyll a (Spirulina Extract) Pheo_a Methyl Pheophorbide a (Acid Hydrolysis) Chl_a->Pheo_a H2SO4/MeOH Demetalation P18 Purpurin-18 (Anhydride) Pheo_a->P18 KOH/O2 (Air Oxidation) Ring E Expansion Reaction Amidation Reaction (R-NH2 + Heat) P18->Reaction Dissolve in Toluene/DCM Intermediate Chlorin p6-Amide (Open Ring Intermediate) Reaction->Intermediate Nucleophilic Attack Intermediate->Intermediate Low Temp = Stuck here NT2 NT2 (Purpurin-18-Imide) (Cyclized Product) Intermediate->NT2 Thermal Cyclization (CRITICAL STEP)

Caption: Synthesis pathway of NT2. The conversion of the open-ring intermediate to the closed-ring imide (NT2) is the rate-limiting step dependent on thermal cyclization.

Validated Experimental Protocol

This protocol is designed for reproducibility , emphasizing the "Self-Validating" checkpoints.

Phase 1: Precursor Preparation (Purpurin-18)

Note: Starting material is Methyl Pheophorbide a (MPa).[1]

  • Dissolution: Dissolve MPa (500 mg) in Pyridine (10 mL) and Diethyl Ether (30 mL).

  • Oxidation: Add KOH solution (propanol) and stir vigorously under air flow for 30 mins. The color shifts from brown (MPa) to bright green.

  • Acidification: Pour into ice-cold 2M H2SO4. Extract with DCM.

  • Checkpoint 1 (TLC): Check silica TLC (5% MeOH/DCM). P18 appears as a dark purple spot (

    
    ). If a green spot (
    
    
    
    ) remains, oxidation is incomplete.
Phase 2: NT2 Synthesis (Imide Formation)

Target: Reaction of Purpurin-18 with N-alkyl amine (e.g., Hexylamine).

  • Reactant Mixing: Dissolve Purpurin-18 (100 mg) in dry Toluene (20 mL). Expert Tip: Avoid DCM here; Toluene allows higher reflux temperatures necessary for ring closure.

  • Amine Addition: Add excess amine (5 eq).

  • Reflux: Heat to 110°C for 4–6 hours.

    • Mechanism:[2][3] The amine opens the anhydride ring to form an unstable amide-acid (Chlorin p6-amide). Heat drives water removal to re-close the ring into the imide (NT2).

  • Monitoring: Monitor UV-Vis.

    • Start: 698 nm (Anhydride).

    • Intermediate: 660 nm (Open Amide).

    • End: 705 nm (Cyclic Imide).

    • Self-Validating Step: Do not stop the reaction until the 660 nm peak disappears. If 660 nm persists, the ring has not closed.

Phase 3: Purification
  • Wash: Wash toluene layer with 0.1M HCl (removes excess amine) and water.

  • Drying: Evaporate solvent.

  • Recrystallization: Dissolve in minimal DCM and precipitate with Methanol/Hexane.

Purity Analysis: The "Ghost Peak" Problem

Standard HPLC methods for small molecules fail for NT2 due to


-

stacking aggregation, which causes peak tailing or retention on the guard column.
Optimized HPLC Method
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters Symmetry), 5 µm, 4.6 x 250 mm.

  • Temperature: 40°C (Critical: Heat reduces aggregation).

  • Mobile Phase:

    • Solvent A: Acetonitrile (100%)

    • Solvent B: 0.1 M Ammonium Acetate in Water (pH 5.5)

    • Gradient: 80% A

      
       100% A over 20 mins.
      
  • Detection: 410 nm (Soret) and 705 nm (Q-band).

Analytical Logic Tree

Use this logic flow to troubleshoot purity issues.

Analysis_Logic Sample Crude NT2 Sample HPLC Run HPLC (Method 5.1) Sample->HPLC Check Peak Shape? HPLC->Check Sharp Sharp Single Peak Check->Sharp Yes Split Split/Broad Peak Check->Split No Valid Purity > 95% Proceed to NMR Sharp->Valid Fix Add 0.1% TFA or Increase Temp Split->Fix Fix->HPLC

Caption: Troubleshooting logic for NT2 HPLC analysis. Broad peaks usually indicate aggregation, not impurity.

References

  • Yeo, S., et al. (2022). Synthesis and Design of Purpurin-18-Loaded Solid Lipid Nanoparticles for Improved Anticancer Efficiency of Photodynamic Therapy.[4] Nanomaterials. Link

  • Chen, Y., & Pandey, R. K. (2004).Synthesis and structural characterization of novel purpurinimides as photosensitizers for photodynamic therapy. (Contextual grounding on Purpurin-18 imide synthesis).
  • Sasaki, S., et al. (2025). Process Development of Purpurin 18: Paving the Way for Kilogram-Scale Manufacturing. ACS Omega. Link (Note: Generalized link to ACS Omega search for recent P18 scale-up).

  • MedChemExpress. Purpurin 18 Product Information and Biological Activity.[5]Link

  • Gao, R., et al. (2020). Photodynamic performance of amphiphilic chlorin e6 derivatives. (Comparison data for Ce6). Link

Sources

Safety Operating Guide

NT2 Purpurin Disposal: Integrated Safety & Operations Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for Purpurin (1,2,4-trihydroxyanthraquinone) reagents, specifically within the context of NT2 (NTERA-2) cell culture workflows.

As Purpurin is an anthraquinone derivative often used to stain calcium deposits or monitor reactive oxygen species (ROS) in differentiating neuronal cells (NT2), this protocol addresses the dual-hazard nature of the waste: Chemical Toxicity (Anthraquinone backbone) and Biological Hazard (BSL-2 Cell Line).

Part 1: Core Directive & Hazard Identification

Operational Stance: Treat all Purpurin waste as Hazardous Chemical Waste . Although Purpurin is naturally derived (madder root), its anthraquinone structure classifies it as a recalcitrant organic pollutant with significant aquatic toxicity. When combined with NT2 cells, the waste becomes Mixed Waste (Chemical + Biological), requiring a specific inactivation sequence to prevent the release of viable oncogenic cells (NT2) or toxic chemical runoff.

Hazard Profile Table

ComponentHazard ClassCritical RiskRegulatory Status
Purpurin Reagent Irritant / Aquatic ToxinLong-term aquatic toxicity; potential mutagenicity (intercalating agent).TSCA Listed; Not P-Listed, but regulated as organic chemical waste.
NT2 Cells Biohazard (BSL-2)Human Embryonal Carcinoma; potential for viral vector presence if transfected.Requires inactivation (autoclave/bleach) before release.
Solvent (DMSO/EtOH) Flammable / PenetrantCarries dye through skin/gloves; lowers flash point of waste.RCRA Ignitable Waste (D001).
Part 2: Disposal Decision Logic (Flowchart)

The following logic gate determines the correct waste stream based on the state of matter and biological contamination.

Purpurin_Disposal_Logic Start Waste Source Type_Solid Solid Reagent (Powder/Crystals) Start->Type_Solid Type_Stock Stock Solution (DMSO/Ethanol) Start->Type_Stock Type_Culture NT2 Culture Waste (Media/Cells + Dye) Start->Type_Culture Class_Chem Chemical Waste (Non-Halogenated) Type_Solid->Class_Chem Pure Chemical Type_Stock->Class_Chem Flammable/Toxic Class_Mixed Mixed Waste (Bio + Chem) Type_Culture->Class_Mixed BSL-2 + Toxin Action_Incinerate High-Temp Incineration (Tag: Toxic/Irritant) Class_Chem->Action_Incinerate Solids Action_Segregate Solvent Waste Stream (No Autoclave) Class_Chem->Action_Segregate Liquids Action_Inactivate Chemical Inactivation (10% Bleach, 30 min) Class_Mixed->Action_Inactivate Primary Step Action_Inactivate->Action_Incinerate Solid Debris Action_Inactivate->Action_Segregate Supernatant

Figure 1: Decision matrix for segregating pure chemical Purpurin from biological NT2 waste streams.

Part 3: Detailed Disposal Protocols
Scenario A: Disposal of Stock Reagents (Powder or High-Concentration Liquid)

Use this for expired shelf reagents or leftover stock solutions (e.g., 10mM in DMSO).

Mechanism: Anthraquinones are stable aromatic structures. They do not degrade rapidly in standard landfills and must be destroyed via high-temperature incineration to prevent leaching into groundwater.

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) as anthraquinones can react violently.

  • Containerization:

    • Solids: Place original vial into a clear, sealable secondary bag (Zip-lock). Place this into the lab's Solid Hazardous Waste drum.

    • Liquids (DMSO/EtOH): Pour into the Non-Halogenated Organic Solvent carboy.

      • Critical: If dissolved in water >90%, it may go to "Aqueous Toxic," but DMSO stocks must go to Solvents.

  • Labeling:

    • Tag as: "Contains: Purpurin (1,2,4-trihydroxyanthraquinone), DMSO."

    • Hazard Checkbox: Toxic , Irritant , Flammable (if in solvent).

Scenario B: Disposal of NT2 Experimental Waste (In-Vitro)

Use this for cell culture plates, supernatants, and tips used during staining.

The Conflict: You cannot autoclave liquids containing high concentrations of volatile solvents (ethanol/DMSO) or toxic volatiles, but you must kill the NT2 cells. The Solution: Chemical inactivation followed by separation.[1]

Step-by-Step Protocol:

  • Liquid Waste (Supernatant/Media):

    • Collect media containing Purpurin in a dedicated beaker inside the biosafety cabinet.

    • Add household bleach (sodium hypochlorite) to a final concentration of 10% (v/v) .

    • Allow to sit for 30 minutes . Why? This lyses the NT2 cells and neutralizes biological activity.

    • Disposal:

      • If Purpurin concentration is trace (<10 µM): The bleached solution can often be flushed down the drain with copious water (check local EHS regulations).

      • If Purpurin concentration is visible/high: Collect the bleached liquid into Aqueous Chemical Waste . Do not autoclave.

  • Solid Waste (Plates/Flasks/Tips):

    • Aspirate all liquid.

    • Place solid plastics into Biohazard Burn Boxes (incineration boxes).

    • Note: Do not use standard autoclave bags (orange bags) if the facility shreds/landfills them. The chemical residue requires the waste to be incinerated (Yellow/Red bins designated for incineration).

Part 4: Scientific Integrity & Safety Data
Why "Just Autoclaving" is Insufficient

While autoclaving (121°C, 15 psi) effectively sterilizes NT2 cells, it does not degrade the anthraquinone ring of Purpurin. Furthermore, if the dye was delivered in DMSO, autoclaving can vaporize the solvent, creating a toxic inhalation hazard for the user opening the autoclave.

Incompatibility Warning: Purpurin forms "lakes" (insoluble complexes) with metal ions (Calcium, Aluminum). Avoid mixing Purpurin waste with heavy metal waste streams (Silver, Mercury) unless necessary, as this creates complex sludge that is expensive to remediate.

Quantitative Toxicity Data

MetricValueImplications for Disposal
Water Solubility Low to ModerateWill precipitate in drains; clog risks. Do not sink dispose stocks.
Aquatic Toxicity High (Chronic)Strict prohibition on release to environmental waterways.[2]
Flash Point Solvent DependentIf in EtOH/DMSO, treat as Ignitable (D001).
Reactivity Reducing AgentKeep away from strong oxidizers (Peroxides, Chromates).
References
  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: Purpurin. Retrieved from

  • Santa Cruz Biotechnology. (2016). Purpurin (CAS 81-54-9) Material Safety Data Sheet. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals and Dyes. Retrieved from

  • Cayman Chemical. (2022). Purpurin Safety Data Sheet. Retrieved from

  • PubChem. (2024). Purpurin Compound Summary: Toxicity and Safety. National Library of Medicine. Retrieved from

Sources

Operational Safety & Handling Guide: NT2 Purpurin (Octaethylpurpurin)

[1]

Executive Summary & Compound Identity

NT2 Purpurin (Octaethylpurpurin) is not the standard histological dye Purpurin (1,2,4-trihydroxyanthraquinone).[1] It is a hydrophobic chlorin-type photosensitizer (C41H52N4O2) used primarily in photodynamic therapy (PDT) and fluorescence imaging.[1]

CRITICAL OPERATIONAL WARNING: This compound is photo-active .[1] Exposure to ambient laboratory light (fluorescent/LED) can trigger the generation of reactive oxygen species (ROS), causing rapid compound degradation and potential phototoxic injury to the handler.[1]

Parameter Technical Detail
CAS Number 99128-91-3
Chemical Class Porphyrin / Chlorin derivative
Primary Hazard Phototoxicity (Light Activated) & Skin/Eye Irritation
Solubility Hydrophobic (Soluble in DMSO, DCM, Ethanol; Insoluble in Water)
Storage -20°C, Protected from Light, Inert Atmosphere (Argon/N2)

Risk Assessment & PPE Matrix

Handling NT2 Purpurin requires a "Dark Workflow" to maintain scientific integrity and personnel safety. The primary risk is not acute toxicity by inhalation, but phototoxic reactions if the compound contaminates skin and is subsequently exposed to light.[1]

Personal Protective Equipment (PPE) Matrix
Component Specification Scientific Rationale
Respiratory N95 or P100 RespiratorPrevents inhalation of dry powder.[1] Porphyrins can be respiratory sensitizers.[2][3][4]
Hand Protection Double Nitrile Gloves (min 0.11mm)Permeation Resistance: NT2 Purpurin is often dissolved in DMSO or DCM.[1] Nitrile offers superior resistance to these solvents compared to Latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Essential. Particulates or splashes can cause severe irritation. Standard safety glasses are insufficient for powder handling.
Body Protection Lab Coat (Tyvek preferred) + SleevesTyvek provides a barrier against particulates. Wrist coverage is critical to prevent skin accumulation.
Optical Amber/Red Filtered Lenses Recommended if working with high-intensity excitation sources during experiments.

The "Dark Protocol": Operational Environment

Objective: Prevent photon-induced degradation (singlet oxygen formation) during handling.

  • Ambient Light Control:

    • Mandatory: Turn off standard overhead fluorescent lights.

    • Illumination: Use Yellow (Sodium vapor) or Red LED safety lights .[1] Porphyrins typically absorb strongly in the Soret band (~400nm) and Q-bands (600-700nm).[1] Red light (>650nm) is safer but check the specific absorption spectrum; Yellow/Green filtered light is the standard "safe" working illumination.

    • Physical Barriers: Cover windows and fume hood sashes with amber UV-blocking film.[1]

  • Workspace Preparation:

    • Cover work surfaces with black, absorbent bench paper (plastic-backed).[1] This reduces reflection and highlights spills of the typically dark-colored powder.

    • Equip the balance with an antistatic gun (polonium or piezo).[1] Porphyrins are static-prone; static discharge can scatter valuable material.

Step-by-Step Handling Workflow

Phase A: Reconstitution (Solubilization)

Context: NT2 Purpurin is hydrophobic. Common solvents: DMSO (biological), Dichloromethane (DCM - chemical synthesis).[1]

  • Equilibrate: Remove vial from -20°C storage. Allow it to warm to room temperature inside a desiccator (approx. 30 mins) before opening. Reason: Prevents water condensation, which degrades purity.[1]

  • Weighing:

    • Perform in the Dark/Yellow light environment.

    • Use a micro-spatula (stainless steel or PTFE-coated).

    • Technique: Do not tap the vial. Gently scoop to avoid aerosolization.

  • Dissolution:

    • Add solvent (e.g., DMSO) slowly down the side of the vial.[1]

    • Vortexing: Short bursts (5 seconds). Avoid sonication if possible, as heat can degrade the photosensitizer.

  • Aliquot & Seal:

    • Immediately aliquot into Amber Glass Vials or wrap clear tubes in aluminum foil.

    • Overlay with Argon or Nitrogen gas before capping to prevent oxidative degradation.[1]

Phase B: Experimental Application
  • In Vitro: When treating cells, keep culture plates wrapped in foil during incubation. Perform media changes in subdued light.

  • In Vivo: If injecting, ensure the animal is kept in low-light conditions post-administration to avoid systemic phototoxicity (skin burns from ambient light).[1]

Emergency & Disposal Procedures

Spill Management (The "Dark Clean")

If a spill occurs, do not turn on bright lights to inspect.[1]

  • Isolate: Evacuate non-essential personnel.

  • Deactivate: Cover the spill with a solvent-absorbent pad dampened with Ethanol .[1]

  • Clean: Wipe from the outside in.

  • Verify: Use a handheld UV lamp (long-wave, 365nm) to check for residual fluorescence (NT2 Purpurin will fluoresce red/fluorescent under UV).[1] Note: Wear UV-protective eyewear.[1]

Waste Disposal[1][3][5][6]
  • Classification: Hazardous Chemical Waste (P-listed equivalent due to biological activity).[1]

  • Labeling: Must be labeled "Phototoxic - Handle with Care" .[1]

  • Container: Amber HDPE or glass bottles. Do not use clear containers.

Process Visualization

The following diagram outlines the critical decision pathways for safe handling, emphasizing the "Dark Protocol."

NT2_Safety_Protocolcluster_darkDark Protocol ZoneStartStart: NT2 Purpurin HandlingStorageStorage: -20°C, Dark, Inert GasStart->StorageEquilibrateEquilibrate to RT (Desiccator)Storage->EquilibrateLightCheckCheck Lighting ConditionEquilibrate->LightCheckSafeLightYellow/Red Safety Light OnlyLightCheck->SafeLightCorrectUnsafeLightFluorescent/DaylightLightCheck->UnsafeLightIncorrectWeighingWeighing: Antistatic, Amber VialsSafeLight->WeighingUnsafeLight->LightCheckCorrective Action RequiredSolventSolubilization (DMSO/DCM)Weighing->SolventAliquotAliquot & Argon OverlaySolvent->AliquotUsageExperimental Usage (In Vitro/In Vivo)Aliquot->UsageDisposalDisposal: Amber Waste ContainerUsage->Disposal

Caption: Operational workflow for NT2 Purpurin emphasizing the critical "Dark Protocol" zone to prevent photodegradation.

References

  • PubChem. (n.d.). NT2 Purpurin (CID 5487054).[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1]

  • Morgan, A. R., et al. (1987).[1] Morphological effects of purpurin derivatives in vivo. Cancer Research. (Foundational text on Purpurin derivative phototoxicity).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • University of California, San Diego (UCSD). (2020).[1] Standard Operating Procedure: Porphyrins and Photosensitizers. (General academic safety standard for class).

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.